Dibromoacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromoacetonitrile | |
|---|---|---|
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InChI |
InChI=1S/C2HBr2N/c3-2(4)1-5/h2H | |
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InChI Key |
NDSBDLSWTGLNQA-UHFFFAOYSA-N | |
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Canonical SMILES |
C(#N)C(Br)Br | |
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Molecular Formula |
C2HBr2N | |
| Record name | DIBROMOACETONITRILE | |
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DSSTOX Substance ID |
DTXSID3024940 | |
| Record name | Dibromoacetonitrile | |
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Molecular Weight |
198.84 g/mol | |
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Physical Description |
Dibromoacetonitrile is a clear amber oily liquid. (NTP, 1992), Clear amber oily liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | DIBROMOACETONITRILE | |
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Boiling Point |
153 to 156 °F at 24 mmHg (NTP, 1992), 169 °C; 68 °C at 24 mm Hg | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash point > 200 °F | |
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Solubility |
5 to 10 mg/mL at 70.7 °F (NTP, 1992) | |
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Density |
2.296 (NTP, 1992) - Denser than water; will sink, 2.296 g/cu cm at 20 °C | |
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Vapor Pressure |
2 mmHg at 122 °F ; 15 mmHg at 158 °F; 48 mmHg at 203 °F (NTP, 1992), 0.3 [mmHg] | |
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Color/Form |
Liquid | |
CAS No. |
3252-43-5 | |
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| Record name | Dibromoacetonitrile | |
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| Record name | Acetonitrile, 2,2-dibromo- | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Dibromoacetonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, analysis, and metabolic pathways of this compound (DBAN). The information is compiled from various scientific sources to support research and development activities.
General and Chemical Identity
This compound is an organic compound classified as an aliphatic nitrile.[1][2] It is recognized as a disinfection byproduct in drinking water, formed when chlorine reacts with natural organic matter in the presence of bromide.[3] It also sees use as an antimicrobial component in industrial fluids.[3]
| Identifier | Value | Source |
| CAS Registry Number | 3252-43-5 | [3][4][5] |
| IUPAC Name | 2,2-Dibromoacetonitrile | [1][3] |
| Synonyms | Acetonitrile, dibromo-; Dibromocyanomethane | [3][6][7] |
| Molecular Formula | C₂HBr₂N | [3][4][5] |
| Molecular Weight | 198.84 g/mol | [1][3][4] |
| Canonical SMILES | C(#N)C(Br)Br | [1][5][7] |
| InChI Key | NDSBDLSWTGLNQA-UHFFFAOYSA-N | [1][5][7] |
Physical and Chemical Properties
This compound is a colorless to pale-yellow or clear amber oily liquid with an organohalide odor.[1][3][7]
| Property | Value | Conditions | Source |
| Density | 2.369 g/cm³ | at 20 °C | [3][8] |
| 2.296 g/cm³ | at 25 °C | [5] | |
| 2.434 g/cm³ | [9] | ||
| Boiling Point | 169 °C | at 760 mmHg | [3] |
| 68 °C | at 24 mmHg | [3] | |
| 67-69 °C | at 24 mmHg | [5][10][11] | |
| 70-72 °C | at 20 mmHg | [8] | |
| Melting Point | Not available | [11] | |
| Flash Point | > 200 °F (> 93.3 °C) | [1][6] | |
| 37 °C | [10][12] | ||
| 31.9 °C | [9] | ||
| Solubility | Slightly soluble in water | [1][3][9] | |
| 5 to 10 mg/mL | at 21.5 °C (70.7 °F) | [1][6][9] | |
| Soluble in chloroform, acetone, ether | [7][10][12] | ||
| Sparingly soluble in methanol | [10][12] | ||
| Vapor Pressure | 0.3 mmHg | at 25 °C | [3] |
| 2 mmHg | at 50 °C (122 °F) | [6][9] | |
| 15 mmHg | at 70 °C (158 °F) | [6][9] | |
| 48 mmHg | at 95 °C (203 °F) | [6][9] | |
| Octanol/Water Partition Coefficient (log P) | 0.420 | [3] | |
| 1.7 | Computed | [1] | |
| Refractive Index | 1.5393 | at 20 °C/D | [1] |
| 1.540–1.542 | at 25 °C/D | [8] | |
| 1.538-1.543 | [10][12] |
Spectroscopic Data
Spectroscopic data for this compound have been reported, providing the basis for its identification and structural elucidation.[3]
| Spectrum Type | Data Reference |
| ¹H NMR | Spectra are available in chemical databases.[1][13] |
| ¹³C NMR | Data has been reported.[3] |
| Infrared (IR) | IR spectra have been reported and are available in the NIST Chemistry WebBook and other collections.[1][3][14][15] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST Mass Spectrometry Data Center.[1][14][16] |
| Raman | FT-Raman spectra are available.[1] |
Reactivity and Stability
Stability: this compound may be sensitive to prolonged exposure to air and light.[1][9] Traces of basic impurities can cause it to become discolored.[8]
Reactivity and Incompatibilities: The compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6][9] Mixing with strong oxidizing acids can lead to extremely violent reactions.[6][9] The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[6][9]
Hydrolysis: this compound undergoes hydrolysis in water, a process that is faster in alkaline conditions and in the presence of chlorine.[3] Within 10 days, approximately 5% is lost to hydrolysis at pH 6, and 20% is lost at pH 8.[3] Hydrolysis ultimately forms carbon dioxide, ammonia, and bromide ions through a sequence of degradation products including dibromoacetamide and dibromoacetic acid.[17]
Atmospheric Reaction: In the atmosphere, it reacts very slowly with photochemically produced hydroxyl radicals, with a calculated half-life of about 560-696 days.[1][3]
Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of nitrogen oxides, hydrogen bromide, and cyanide.[1][6][9]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of cyanoacetic acid with N-bromosuccinimide (NBS).[3][8]
Methodology:
-
Reaction Setup: A solution of cyanoacetic acid (0.75 mole) in 750 ml of cold water is placed in a 2-liter beaker equipped with a mechanical stirrer.[8]
-
Addition of Reagent: N-bromosuccinimide (1.5 moles) is added in portions over approximately 6 minutes with efficient stirring. The reaction is slightly exothermic, and this compound separates as a heavy oil.[8]
-
Reaction Completion and Cooling: The reaction is typically complete within 20 minutes. The reaction vessel is then placed in an ice bath to cool for 2 hours, during which a significant portion of the succinimide byproduct precipitates.[8]
-
Workup: The precipitated succinimide is removed by filtration. The organic layer from the filtrate is separated, and the aqueous phase is extracted with methylene chloride.[8]
-
Purification: The combined organic layers are washed with a 5% sodium hydroxide solution and then with water. The solution is dried over anhydrous sodium sulfate.[8]
-
Distillation: The methylene chloride is removed by distillation at atmospheric pressure. The final product, this compound, is then purified by vacuum distillation, collecting the fraction at 70–72°C/20 mmHg.[8]
Analytical Methods
This compound is often analyzed as a disinfection byproduct in water samples.
Method 1: Gas Chromatography (GC)
-
Principle: This is a standard method for the determination of this compound in drinking water.[3]
-
Sample Preparation: Liquid-liquid extraction is used to transfer the analyte from the aqueous sample into an organic solvent.[3]
-
Detection: An Electron Capture Detector (ECD) is highly effective for halogenated compounds like this compound, providing a low limit of detection, reported to be 0.034 μg/L.[3]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
-
Principle: LC/MS/MS allows for the direct measurement of haloacetonitriles in water samples, often without extensive sample preparation.[18]
-
Chromatography: A phenyl column is effective for separating this compound from other haloacetonitriles.[18]
-
Ionization: Atmospheric pressure chemical ionization (APCI) is a suitable ionization method.[18]
-
Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This method has been shown to be effective for quantifying this compound in tap water at concentrations relevant to water quality management targets.[18]
Metabolism and Biological Pathways
In mammals, this compound is metabolized primarily through conjugation with glutathione (GSH).[3] This reaction can lead to the formation of glutathionyl acetonitrile. The depletion of GSH has been shown to significantly decrease the metabolism of this compound.[3] Covalent binding to tissue sulfhydryls is another potential metabolic outcome.[3] An alternative pathway suggests that haloacetonitriles can be metabolized to hydroxyacetonitriles, which may subsequently release cyanide. The cyanide is then detoxified by the enzyme rhodanese to form thiocyanate, which is excreted in the urine.[1][3]
References
- 1. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laboratories for the analysis of 2,2-Dibromo-3-nitrilopropionamide (DBNPA; CAS: 10222-01-2) and this compound (DBAN; CAS: 3252-43-5) - Analytice [analytice.com]
- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CAS 3252-43-5: this compound | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemi.com [echemi.com]
- 10. 3252-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound CAS#: 3252-43-5 [m.chemicalbook.com]
- 13. This compound(3252-43-5) 1H NMR spectrum [chemicalbook.com]
- 14. Acetonitrile, dibromo- [webbook.nist.gov]
- 15. Acetonitrile, dibromo- [webbook.nist.gov]
- 16. Acetonitrile, dibromo- [webbook.nist.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Synthesis and Characterization of Dibromoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromoacetonitrile (DBAN), a halogenated nitrile, is a compound of interest due to its prevalence as a disinfection byproduct in drinking water and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes a well-established experimental protocol for its preparation, a thorough compilation of its physicochemical properties, and a multi-faceted spectroscopic analysis for its unambiguous identification and quality control. This document is intended to serve as a valuable resource for researchers in environmental science, toxicology, and synthetic chemistry, as well as professionals involved in drug discovery and development where halogenated intermediates are often employed.
Synthesis of this compound
A common and reliable method for the laboratory-scale synthesis of this compound involves the reaction of cyanoacetic acid with N-bromosuccinimide (NBS).[1][2] This method is advantageous due to its relatively mild conditions and good yields.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Cyanoacetic acid (0.75 mole)
-
N-Bromosuccinimide (1.5 moles)
-
Water
-
Methylene chloride
-
5% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 2-liter beaker, dissolve 63.8 g (0.75 mole) of cyanoacetic acid in 750 mL of cold water.
-
With vigorous mechanical stirring, add 267 g (1.5 moles) of N-bromosuccinimide in portions over approximately 6 minutes. The reaction is slightly exothermic, and this compound will begin to separate as a heavy oil.
-
Continue stirring for about 20 minutes to complete the reaction.
-
Place the beaker in an ice bath and allow it to cool for 2 hours. This will cause the succinimide byproduct to precipitate.
-
Collect the precipitated succinimide by filtration through a large Büchner funnel and wash it with six 50-mL portions of methylene chloride.
-
Separate the lower organic layer from the filtrate and extract the aqueous phase with two 25-mL portions of methylene chloride.
-
Combine the organic layer and the extracts. Wash the combined organic phase vigorously with 50 mL of a 5% sodium hydroxide solution, followed by three 80-mL portions of water.
-
Dry the organic layer over 10 g of anhydrous sodium sulfate for several hours. It is advisable to protect the solution from light by wrapping the flask with aluminum foil.[1]
-
Remove the methylene chloride by distillation at atmospheric pressure, heating the distillation pot to 75°C.
-
Distill the remaining colorless oil under reduced pressure. Collect the this compound fraction at 70–72°C/20 mmHg.
Expected Yield: 112–129 g (75–87%).[1]
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves the determination of its physical properties and analysis using various spectroscopic techniques.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂HBr₂N | [3] |
| Molecular Weight | 198.84 g/mol | [3] |
| Appearance | Colorless to pale-yellow liquid | [2] |
| Odor | Organohalide odor | [2] |
| Density | 2.369 g/cm³ at 20°C | [2] |
| Boiling Point | 169°C at 760 mmHg; 68°C at 24 mmHg | [2] |
| Refractive Index (n_D^25) | 1.540–1.542 | [1] |
| Solubility | Slightly soluble in water | [2] |
| Vapor Pressure | 0.3 mmHg at 25°C | [2] |
| log P (Octanol/Water) | 0.420 | [2] |
Spectroscopic Analysis
Spectroscopic methods provide a fingerprint of the molecule, allowing for structural elucidation and confirmation.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment |
| ¹H | ~6.5 | CDCl₃ | Singlet | -CHBr₂ |
| ¹³C | ~115 | CD₂Cl₂ | Singlet | -CN |
| ¹³C | ~25 | CD₂Cl₂ | Singlet | -CHBr₂ |
Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2260 | Medium | C≡N stretch |
| ~1220 | Strong | C-H bend |
| ~700-800 | Strong | C-Br stretch |
Data interpreted from typical values for nitriles and halogenated alkanes.
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The electron ionization (EI) mass spectrum of this compound shows a characteristic pattern due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
| m/z | Relative Intensity | Assignment |
| 197/199/201 | Moderate | [M]⁺ (Molecular ion) |
| 118/120 | High | [M-Br]⁺ |
| 39 | High | [CH₂N]⁺ |
The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments with a ratio of approximately 1:2:1.
Characterization Workflow
The logical flow for the characterization of synthesized this compound is outlined below.
References
toxicological profile of dibromoacetonitrile
An In-depth Technical Guide on the Toxicological Profile of Dibromoacetonitrile
Introduction
This compound (DBAN), a member of the haloacetonitrile class of compounds, is a disinfection byproduct (DBP) formed when water containing natural organic matter and bromide is treated with chlorine-based disinfectants[1]. Its presence in drinking water is a public health concern due to its potential toxicity and carcinogenicity. This document provides a comprehensive toxicological profile of DBAN, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, toxicokinetics, mechanisms of toxicity, and various toxicological endpoints, supported by data from in vitro and in vivo studies.
Physicochemical Properties
DBAN is a colorless to pale-yellow or amber liquid with an organohalide odor[1][2]. It is slightly soluble in water and may be sensitive to prolonged exposure to air and light[1][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂HBr₂N | [1][2] |
| CAS Registry Number | 3252-43-5 | [1][2] |
| Molecular Weight | 198.84 g/mol | [1][2] |
| Appearance | Colorless to pale-yellow/amber liquid | [1][2] |
| Density | 2.369 g/cm³ at 20°C | [1] |
| Boiling Point | 169°C at 760 mmHg; 68°C at 24 mmHg | [1] |
| Vapor Pressure | 0.3 mmHg at 25°C | [1] |
| Water Solubility | Slightly soluble; 5 to 10 mg/mL at 21.5°C | [1][2][3] |
| Octanol/Water Partition Coefficient (log P) | 0.420 | [1] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in F344/N rats and B6C3F1 mice show that DBAN is well-absorbed after oral administration, with about 90% of the dose being absorbed[1][4][5]. Following absorption, DBAN reacts rapidly with blood and binds covalently to tissue components, particularly in the stomach and liver[1][4][5].
Metabolism is a critical determinant of DBAN's toxicity. The primary metabolic pathway involves a rapid reaction with glutathione (GSH), leading to the formation of various metabolites[4][5][6]. This reaction can lead to GSH depletion, a key event in DBAN-induced oxidative stress[1][5]. Minor metabolic pathways may involve cytochrome P450-mediated oxidation or direct displacement of a bromide ion by a hydroxyl group, which can release cyanide[1][4].
Excretion occurs primarily through urine, with a smaller fraction eliminated in feces[4][5]. A notable portion of administered DBAN is also exhaled as radiolabelled carbon dioxide (9-15%) and volatile compounds (1-3%) within 72 hours[1][4][5].
Table 2: Major Urinary Metabolites of this compound
| Metabolite | Species Identified In | Reference |
| Acetonitrile Mercapturate | Rat, Mouse | [1][4][5] |
| Acetonitrile Mercaptoacetate | Mouse | [1][4][5] |
| Cysteinylacetonitrile | Mouse | [1][4][5] |
| Thiocyanate | Rat | [1][2][4] |
Mechanism of Toxicity
The toxic effects of DBAN are believed to be mediated through multiple mechanisms, primarily oxidative stress and genotoxicity[1].
Oxidative Stress
DBAN is a potent inducer of oxidative stress both in vitro and in vivo[1][7][8][9]. It depletes cellular glutathione (GSH) and inhibits the activity of key antioxidant enzymes such as GSH S-transferase (GST), superoxide dismutase, and catalase[1]. This redox imbalance leads to the generation of reactive oxygen species (ROS), lipid peroxidation, and the accumulation of oxidized proteins, ultimately causing cellular damage and apoptosis[1][8][10][11]. Studies in rat thymocytes have shown that DBAN can elevate intracellular zinc levels, which is linked to oxidative stress, and increase cell vulnerability to damage from hydrogen peroxide[7][9]. Recent research suggests DBAN toxicity involves the p62-Keap1-Nrf2 signaling pathway, where activation of Nrf2 mediates cellular injury[8][12].
Genotoxicity
DBAN exhibits genotoxic activity. It has been shown to induce DNA damage in bacteria and human cell lines, including single-strand breaks[1][2]. While it causes mutations in bacteria, results in mice have been mixed, with some studies showing no induction of micronuclei in bone marrow[1][13]. However, it did increase micronuclei frequency in newt larvae[1]. A novel mechanism of genotoxicity has been proposed whereby DBAN inhibits the nucleotide excision repair (NER) pathway, a critical process for repairing bulky DNA lesions, and suppresses DNA damage response signaling[14]. This impairment of DNA repair could contribute to its carcinogenicity[14].
Covalent Binding
DBAN reacts with tissue sulfhydryls, leading to covalent binding with proteins and other macromolecules in tissues like the stomach and liver[1][4][5]. This binding can disrupt cellular function and contribute to toxicity and carcinogenicity.
dot
Caption: Logical flow of DBAN's proposed mechanisms of toxicity.
Toxicological Endpoints
Acute Toxicity
DBAN exhibits moderate acute toxicity. The oral LD₅₀ values have been established in rodents.
Table 3: Acute Oral LD₅₀ Values for this compound
| Species | Sex | LD₅₀ (mg/kg) | Reference |
| Sprague-Dawley Rat | Male | 245 | [4] |
| Sprague-Dawley Rat | Female | 361 | [4] |
| CD-1 Mouse | Male | 289 | [4] |
| CD-1 Mouse | Female | 303 | [4] |
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals[1]. There is inadequate evidence for its carcinogenicity in humans[1]. Long-term drinking water studies conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic activity in rodents[15][16].
Table 4: Summary of 2-Year NTP Carcinogenicity Studies of this compound in Drinking Water
| Species | Sex | Dose (mg/L) | Target Organ | Neoplastic Findings | Reference |
| F344/N Rat | Male | 50, 100, 200 | Oral Cavity (Mucosa, Tongue) | Increased squamous cell adenomas or carcinomas | [15] |
| F344/N Rat | Female | 50, 100, 200 | Oral Cavity (Mucosa, Tongue) | Increased squamous cell adenomas or carcinomas | [15] |
| F344/N Rat | Male | 200 | Glandular Stomach | Rare adenomas | [15] |
| F344/N Rat | Female | 100, 200 | Skin | Some instances of skin tumors | [15] |
| B6C3F1 Mouse | Male | 50, 100, 200 | Forestomach | Increased squamous cell papillomas | [1][15] |
| B6C3F1 Mouse | Female | 50, 100, 200 | Forestomach | Increased squamous cell papillomas | [1][15] |
| B6C3F1 Mouse | Male | 50, 100, 200 | Liver | Slight increase in liver tumors | [15] |
Reproductive and Developmental Toxicity
The available data on reproductive and developmental toxicity are limited. A short-term study in Sprague-Dawley rats found no reproductive toxicity at doses up to 150 ppm in drinking water, although water consumption was reduced, suggesting taste aversion[2][17]. The World Health Organization (WHO) has noted that some developmental toxicity studies were confounded by the use of tricaprylin as a vehicle, which is itself a developmental toxicant[13]. Therefore, further research is needed to fully characterize DBAN's risk in this area.
Neurotoxicity
Unlike some other disinfection by-products like haloacetic acids, neurotoxicity does not appear to be a primary concern for DBAN[18][19]. A 6-month study in F-344 rats exposed to DBAN in drinking water (up to 29 mg/kg/day) found few neurobehavioral changes and no treatment-related neuropathology[18]. However, recent studies in zebrafish have shown that DBAN exposure can induce neurobehavioral toxicity, affecting movement and swimming vitality, and disrupt multiple neural pathways, including the MAPK and calcium signaling pathways[20][21]. Additionally, in vitro studies on mouse hippocampal neuronal cells show DBAN can induce apoptosis and oxidative stress, suggesting a potential for neurotoxicity at the cellular level[8].
Other Toxicological Effects
-
Hepatotoxicity: DBAN has been shown to induce liver toxicity in rats, characterized by increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), oxidative stress, DNA fragmentation, and altered expression of proto-oncogenes (c-met and c-myc)[11].
-
Apoptosis: DBAN induces apoptosis in various cell types, including rat intestinal epithelial cells and mouse hippocampal neuronal cells, often linked to redox imbalance and oxidative stress[8][10][22][23].
Experimental Protocols
Detailed experimental protocols are extensive; however, this section summarizes the methodologies for key cited experiments to provide insight into the study designs.
NTP 2-Year Carcinogenicity Bioassay (Summarized)
-
Objective: To assess the chronic toxicity and carcinogenic potential of DBAN in drinking water.
-
Test System: Male and female F344/N rats and B6C3F1 mice, 50 animals per group[15].
-
Administration: DBAN was administered in drinking water at concentrations of 0, 50, 100, or 200 mg/L for two years[15].
-
Parameters Monitored: Survival, body weight, clinical observations, and comprehensive histopathological examination of over 40 tissues from each animal at the end of the study[15].
-
Data Analysis: Statistical analysis of tumor incidence was performed to compare exposed groups with control groups.
dot
Caption: Summarized workflow for a typical NTP carcinogenicity bioassay.
In Vitro Genotoxicity Assay: Single-Cell Gel Electrophoresis (Comet Assay) (Summarized)
-
Objective: To assess the ability of DBAN to induce DNA damage in cultured cells.
-
Test System: Human cell lines, such as HeLa S3 or human lymphoblastic cells[2].
-
Administration: Cells are exposed to varying concentrations of DBAN for a defined period.
-
Protocol:
-
Cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed using detergents and high salt to remove membranes and proteins, leaving behind the DNA as "nucleoids."
-
The slides undergo electrophoresis under alkaline conditions, which allows broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized.
-
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it (tail moment). A dose-response relationship is evaluated[2].
Conclusion
This compound is a toxic and carcinogenic disinfection byproduct of significant public health interest. Its toxicity is driven by a combination of mechanisms, including the induction of oxidative stress through glutathione depletion, covalent binding to macromolecules, and direct genotoxicity via DNA damage and inhibition of DNA repair pathways. There is sufficient evidence from animal studies to classify DBAN as a carcinogen, with the oral cavity and stomach being primary target organs in rodents. While high-dose studies suggest a lower risk for neurotoxicity and reproductive toxicity compared to carcinogenicity, emerging data from alternative models like zebrafish warrant further investigation. A thorough understanding of its toxicological profile is essential for risk assessment and for guiding strategies to minimize its formation in public water supplies.
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Metabolism and disposition of [14C]this compound in rats and mice following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. Oxidative injury induced by drinking water disinfection by-products this compound and dichloroacetonitrile in mouse hippocampal neuronal cells: The protective effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular adverse actions of this compound, a by-product in water bacterial control, at sublethal levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Evaluation of the potential toxicity of this compound-induced apoptosis and tumor-initiating activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. who.int [who.int]
- 14. Inhibition of nucleotide excision repair and damage response signaling by this compound: A novel genotoxicity mechanism of a water disinfection byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicology and carcinogenesis studies of this compound (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (3252-43-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 17. Abstract for RDGT94014 [ntp.niehs.nih.gov]
- 18. Neurotoxicological evaluation of two disinfection by-products, bromodichloromethane and this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurotoxicity produced by dibromoacetic acid in drinking water of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound exposure induces neurobehavioral toxicity in adult zebrafish via disruption of multiple neural pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Dichloroacetonitrile induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
environmental fate and transport of dibromoacetonitrile
An In-depth Technical Guide on the Environmental Fate and Transport of Dibromoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DBAN) is a nitrogenous disinfection byproduct (DBP) commonly found in chlorinated drinking water, particularly in source waters with elevated bromide levels. Due to its potential health concerns, understanding its environmental fate and transport is crucial for assessing its environmental risk and exposure pathways. This technical guide provides a comprehensive overview of the current knowledge on the physicochemical properties, environmental degradation, and transport of DBAN. Key data is summarized in structured tables, and detailed experimental protocols for the principal analytical and fate determination methods are provided. Visual diagrams of key processes are included to facilitate understanding.
Physicochemical Properties of this compound
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, and soil, as well as its potential for degradation and transport.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂HBr₂N | [1][2] |
| Molecular Weight | 198.84 g/mol | [1][2] |
| Appearance | Colorless to pale-yellow or clear amber oily liquid | [1][2] |
| Boiling Point | 169 °C (at 760 mmHg); 68-69 °C (at 24 mmHg) | [1] |
| Density | 2.369 g/cm³ at 20 °C; 2.296 g/cm³ at 25 °C | [1][2] |
| Vapor Pressure | 0.3 mmHg at 25 °C | [1] |
| Water Solubility | Slightly soluble; 5 to 10 mg/mL at 21.5 °C | [1][2] |
| Octanol-Water Partition Coefficient (log Kow) | 0.420 | [1] |
| Henry's Law Constant (estimated) | 4.1 x 10⁻⁷ atm-m³/mol | [2] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc, estimated) | 13 | [2] |
| Bioconcentration Factor (BCF, estimated) | 3 | [2] |
Environmental Fate and Degradation
This compound is primarily released into the environment through treated drinking water. Its persistence and transformation are dictated by a combination of abiotic and biotic processes.
Abiotic Degradation
Hydrolysis: Hydrolysis is a major degradation pathway for DBAN in aqueous environments. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[1] In the presence of chlorine, the hydrolysis rate is further accelerated.[1]
Table 2: Hydrolysis of this compound in Water
| pH | Temperature (°C) | Half-life (t½) | Percent Loss (10 days) | Reference |
| 6 | Not Specified | ~135 days (calculated) | ~5% | [1] |
| 7 | Not Specified | ~60 days (calculated) | ~11% | [2] |
| 8 | Not Specified | ~31 days (calculated) | ~20% | [1][2] |
| 8.7 | 20 | 2 days | Not Reported | [2] |
The primary hydrolysis products of haloacetonitriles are haloacetamides, which can further hydrolyze to haloacetic acids.
Figure 1: Hydrolysis pathway of this compound.
Photodegradation: In the atmosphere, DBAN is expected to exist primarily in the vapor phase.[2] Its degradation is predicted to be very slow, with an estimated atmospheric half-life of approximately 560 to 696 days due to a slow reaction with photochemically produced hydroxyl radicals.[1][2] Direct photolysis in water can be a more significant degradation pathway, especially under UV irradiation.[3]
Biotic Degradation
Biodegradation of this compound is generally not considered a significant environmental fate process. This is primarily due to its rapid abiotic hydrolysis, which outcompetes microbial degradation pathways in most environmental conditions.[2] While standard biodegradability tests (e.g., OECD 301) have not been specifically reported for DBAN in the reviewed literature, the expectation is that it would not be readily biodegradable.
Metabolism
In mammals, this compound is well-absorbed after oral administration and can be metabolized through several pathways.[1] A primary route involves conjugation with glutathione (GSH), a crucial step in its detoxification.[1][4] This can be followed by further metabolism and excretion. Another potential pathway involves the release of cyanide, which is then metabolized to thiocyanate.[1][2]
Figure 2: Simplified metabolic pathways of this compound.
Environmental Transport
The movement of this compound through different environmental compartments is dictated by its physicochemical properties.
Water: DBAN is primarily found in treated drinking water.[1] Due to its slight water solubility, it will remain in the aqueous phase. Its concentration in distribution systems is known to decrease over time due to hydrolysis.[1]
Soil: Based on its estimated Koc value of 13, this compound is expected to have very high mobility in soil and is not likely to adsorb significantly to soil organic matter.[2] This suggests a potential for leaching into groundwater if it were to be introduced into the soil environment. However, its rapid hydrolysis would likely limit the extent of such transport.
Air: Volatilization of DBAN from water is not expected to be a significant fate process, as indicated by its low estimated Henry's Law constant.[1][2] If it does enter the atmosphere, it is expected to exist as a vapor and degrade very slowly.[2]
Figure 3: Conceptual model of DBAN's environmental transport.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable data on the environmental fate and transport of chemicals.
Analysis of this compound in Water
The following is a summarized protocol based on U.S. EPA Method 551.1 for the analysis of DBAN in drinking water.[5][6][7][8]
Objective: To quantify the concentration of this compound in a water sample.
Principle: DBAN is extracted from the water sample using a water-immiscible solvent (liquid-liquid extraction). The extract is then analyzed by gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.
Materials:
-
60-mL sample vials with PTFE-lined screw caps
-
Methyl-tert-butyl ether (MTBE) or pentane (pesticide quality or equivalent)
-
Sodium sulfate, anhydrous (reagent grade)
-
This compound standard
-
Gas chromatograph with a linearized electron capture detector (GC-ECD)
-
Fused silica capillary column (e.g., DB-1 or equivalent)
-
Microsyringes
Procedure:
-
Sample Collection: Collect water samples in 60-mL vials containing a dechlorinating agent (e.g., ammonium chloride) to prevent further formation or degradation of DBPs. Fill the vials completely to avoid any headspace.
-
Extraction: a. To a 35-mL aliquot of the water sample in a suitable container, add a salting agent like sodium sulfate to enhance the extraction efficiency. b. Add 2 mL of MTBE. c. Shake vigorously for a specified time (e.g., 2 minutes). d. Allow the phases to separate. The MTBE layer, containing the extracted DBAN, will be on top.
-
Analysis: a. Carefully transfer a portion of the MTBE extract to a GC vial. b. Inject a small volume (e.g., 2 µL) of the extract into the GC-ECD. c. The GC separates the components of the extract, and the ECD detects the DBAN.
-
Quantification: Prepare a calibration curve using standard solutions of DBAN of known concentrations. The concentration of DBAN in the sample is determined by comparing its peak area to the calibration curve.
Figure 4: Workflow for the analysis of DBAN in water.
Hydrolysis Rate Determination
The following is a general protocol for determining the hydrolysis rate of this compound as a function of pH.
Objective: To determine the hydrolysis rate constant and half-life of DBAN at different pH values.
Principle: The concentration of DBAN in buffered aqueous solutions is monitored over time. The rate of disappearance is used to calculate the hydrolysis rate constant.
Materials:
-
This compound
-
pH buffers (e.g., phosphate or borate buffers) covering the desired pH range (e.g., pH 4, 7, 9)
-
Constant temperature incubator or water bath
-
Analytical instrumentation for DBAN quantification (e.g., GC-ECD as described in 4.1)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Test Solutions: a. Prepare a stock solution of DBAN in a water-miscible solvent (e.g., methanol). b. In separate volumetric flasks, add the appropriate pH buffer. c. Spike each buffered solution with a small volume of the DBAN stock solution to achieve the desired initial concentration. Ensure the solvent volume is minimal to avoid co-solvent effects.
-
Incubation: a. Incubate the test solutions at a constant temperature in the dark to prevent photodegradation.
-
Sampling and Analysis: a. At predetermined time intervals, withdraw aliquots from each test solution. b. Immediately quench the hydrolysis reaction (e.g., by neutralizing the pH or extracting into an organic solvent). c. Analyze the concentration of the remaining DBAN in each aliquot using a suitable analytical method (e.g., GC-ECD).
-
Data Analysis: a. Plot the natural logarithm of the DBAN concentration versus time for each pH. b. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is the negative of the pseudo-first-order rate constant (-k). c. Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
Soil Sorption Coefficient (Koc) Determination
The following is a general protocol based on the batch equilibrium method (e.g., OECD Guideline 106) for determining the soil sorption of this compound.
Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of DBAN.
Principle: A known mass of soil is equilibrated with an aqueous solution of DBAN of a known concentration. After equilibration, the concentration of DBAN remaining in the aqueous phase is measured. The amount of DBAN sorbed to the soil is calculated by the difference.
Materials:
-
This compound
-
Several well-characterized soils with varying organic carbon content and texture
-
0.01 M CaCl₂ solution (to maintain a constant ionic strength and flocculate soil particles)
-
Centrifuge tubes with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical instrumentation for DBAN quantification (e.g., GC-ECD)
Procedure:
-
Preliminary Study: Determine the appropriate soil-to-solution ratio, equilibration time, and potential for abiotic or biotic degradation of DBAN during the experiment.
-
Definitive Study: a. Weigh a known amount of soil into a series of centrifuge tubes. b. Add a known volume of 0.01 M CaCl₂ solution containing a known initial concentration of DBAN to each tube. c. Include control samples without soil to account for any loss of DBAN not due to sorption (e.g., sorption to the container walls). d. Seal the tubes and place them on a shaker for the predetermined equilibration time at a constant temperature.
-
Phase Separation: a. After equilibration, separate the solid and aqueous phases by centrifugation at a high speed.
-
Analysis: a. Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the equilibrium concentration of DBAN.
-
Calculations: a. Calculate the amount of DBAN sorbed to the soil. b. Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of DBAN in the soil to the concentration in the water at equilibrium. c. Calculate the soil organic carbon-water partition coefficient (Koc) by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).
Conclusion
This compound is an environmental contaminant of concern due to its formation during drinking water disinfection. Its primary environmental fate is hydrolysis, a process that is significantly accelerated at higher pH. It is expected to be highly mobile in soil, but its rapid degradation in water would likely limit its transport to groundwater. Volatilization and biodegradation are not considered significant fate pathways. Understanding these fate and transport mechanisms is essential for accurately assessing the potential for human and environmental exposure to this disinfection byproduct. Further research is needed to obtain experimentally determined soil sorption coefficients and to investigate its degradation under a wider range of environmental conditions.
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the mechanism of haloacetonitrile-induced gastrointestinal toxicity: interaction of this compound with glutathione and glutathione-S-transferase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 551.1 [nemi.gov]
- 7. epa.gov [epa.gov]
- 8. academic.oup.com [academic.oup.com]
Dibromoacetonitrile: A Historical Overview of Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoacetonitrile (DBAN), a halogenated acetonitrile, has garnered significant scientific attention primarily due to its presence as a disinfection byproduct (DBP) in chlorinated drinking water.[1][2] Its formation occurs when chlorine, used for water disinfection, reacts with natural organic matter in the presence of bromide ions.[2] Concerns over its potential health effects have fueled decades of research into its synthesis, detection, toxicology, and mechanism of action. This technical guide provides a comprehensive historical overview of the key research findings on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Discovery and Presence in Drinking Water
The identification of DBAN in drinking water emerged from broader investigations into the chemical byproducts of water chlorination. Studies in the 1980s identified DBAN in chlorinated Rhine water in the Netherlands, with concentrations reaching up to 1 µg/L after chlorination.[2] Subsequent monitoring in the United States and other countries confirmed its widespread, albeit typically low-level, presence in municipal water supplies.[2][3] Concentrations can vary depending on the source water's bromide and organic matter content, as well as the specific disinfection practices employed.[2][3] For instance, a survey of 29 community water systems in the USA found DBAN levels ranging from less than 0.2 to 11 µg/L.[2]
Synthesis and Chemical Properties
The synthesis of this compound has been approached through various chemical routes. An early and common laboratory-scale method involves the reaction of cyanoacetic acid with N-bromosuccinimide.[2][4] Other reported methods include the dehydration of dibromoacetamide with phosphorous pentoxide and the bromination of acetonitrile.[4][5] More recent advancements have focused on improving yield and environmental friendliness, such as a method involving the reaction of chloroacetonitrile with an inorganic bromide and an iodine-containing catalyst.[6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3252-43-5 | [2] |
| Molecular Formula | C₂HBr₂N | [2] |
| Molecular Weight | 198.84 g/mol | [2] |
| Appearance | Colorless to pale-yellow liquid | [2] |
| Boiling Point | 169 °C (at 760 mmHg) | [2] |
| Density | 2.369 g/mL at 20 °C | [2] |
| Water Solubility | Slightly soluble | [2][7] |
| log P (Octanol/water partition coefficient) | 0.420 | [2] |
Toxicological Profile
The toxicology of this compound has been extensively studied, with a primary focus on its potential carcinogenicity and genotoxicity.
Carcinogenicity
Long-term studies in animal models have provided evidence of the carcinogenic potential of DBAN. The National Toxicology Program (NTP) conducted two-year drinking water studies in F344/N rats and B6C3F1 mice.[1][8] The findings from these studies are summarized below.
Table 2: Summary of Carcinogenicity Findings for this compound in Rodents
| Species | Sex | Exposure Route | Dose Levels (mg/L in drinking water) | Target Organs with Increased Tumor Incidence | Conclusion | Reference |
| F344/N Rat | Male | Drinking Water | 50, 100, 200 | Oral cavity (squamous cell adenomas or carcinomas), Glandular stomach (adenomas) | Clear evidence of carcinogenic activity | [1] |
| F344/N Rat | Female | Drinking Water | 50, 100, 200 | Oral cavity (squamous cell adenomas or carcinomas), Skin (tumors) | Some evidence of carcinogenic activity | [1] |
| B6C3F1 Mouse | Male | Drinking Water | 50, 100, 200 | Forestomach (squamous cell papillomas), Liver (tumors) | Clear evidence of carcinogenic activity | [1] |
| B6C3F1 Mouse | Female | Drinking Water | 50, 100, 200 | Forestomach (squamous cell papillomas) | Clear evidence of carcinogenic activity | [1] |
Based on these and other findings, the International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[2]
Genotoxicity and Mutagenicity
The genotoxic potential of DBAN has been investigated in various assays with mixed results. While some studies have shown it to be a weak mutagen in certain strains of Salmonella typhimurium, others have reported negative results.[2][9] However, DBAN has been shown to induce DNA damage in bacteria and human cell lines, as well as sister chromatid exchanges in mammalian cells in vitro.[2][9][10] It did not, however, induce micronuclei in mice.[2][10]
Mechanism of Action
Research into the molecular mechanisms underlying DBAN's toxicity points towards the induction of oxidative stress and interference with cellular signaling pathways.
Oxidative Stress
Studies have demonstrated that DBAN can induce oxidative stress in cells. This is characterized by a reduction in intracellular glutathione levels and an increase in reactive oxygen species (ROS).[11][12] This oxidative imbalance can lead to cellular damage and apoptosis. One study in rat thymocytes showed that DBAN reduced cellular nonprotein thiols and increased intracellular zinc levels, further indicating a link to oxidative stress.[12]
Signaling Pathways
Recent research has implicated the p62-Keap1-Nrf2 pathway in the cellular response to DBAN-induced injury.[11] DBAN has been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response. However, this activation appears to mediate cell injury rather than provide protection.[11] The study also highlighted a positive feedback loop involving p62 and Nrf2.[11]
Caption: Proposed signaling pathway of DBAN-induced cell injury.
Experimental Protocols
Synthesis of this compound (from Cyanoacetic Acid)
This protocol is based on the method described in Organic Syntheses.[4]
-
Reaction Setup: Dissolve 63.8 g (0.75 mole) of cyanoacetic acid in 750 ml of cold water in a 2-liter beaker equipped with a mechanical stirrer.
-
Addition of N-Bromosuccinimide: Add 267 g (1.5 moles) of N-bromosuccinimide in portions over approximately 6 minutes with vigorous stirring.
-
Reaction: An exothermic reaction will occur, and this compound will separate as a heavy oil. The reaction is typically complete within 20 minutes.
-
Cooling and Isolation: Place the beaker in an ice bath for 2 hours to cool.
-
Workup: Collect the precipitated succinimide by filtration and wash it with methylene chloride. Separate the lower organic layer of the filtrate, which contains the product.
-
Extraction: Extract the aqueous phase with two portions of methylene chloride.
-
Washing and Drying: Combine the organic layer and extracts, wash with a 5% sodium hydroxide solution and then with water. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Remove the methylene chloride by distillation. The resulting colorless oil is then distilled under reduced pressure to yield pure this compound.
Analysis of this compound in Drinking Water by GC/ECD
This protocol is based on EPA Method 551.1.[2]
-
Sample Preparation: Collect a 35 mL water sample in a vial.
-
Extraction: Add 2 mL of methyl-tert-butyl ether (MTBE) to the sample vial. Shake vigorously to extract the DBAN into the organic phase.
-
Injection: Inject a 2 µL aliquot of the MTBE extract into a gas chromatograph (GC) equipped with a fused silica capillary column and a linearized electron capture detector (ECD).
-
Chromatographic Conditions:
-
Column: DB-1 (or equivalent), 30 m x 0.32 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature program is used to separate DBAN from other disinfection byproducts. For example, hold at 35°C, then ramp to 120°C.
-
Injector Temperature: 200°C.
-
Detector Temperature: 290°C.
-
-
Quantification: Prepare aqueous calibration standards and extract them in the same manner as the samples. The concentration of DBAN in the sample is determined by comparing its peak area to the calibration curve.
Caption: General workflow for the synthesis and analysis of this compound.
Conclusion
The historical research on this compound has evolved from its initial identification as an environmental contaminant to detailed investigations into its toxicological effects and molecular mechanisms of action. While significant progress has been made in understanding its synthesis, detection, and carcinogenicity, ongoing research continues to explore its precise mechanisms of toxicity and the full extent of its potential health risks to humans. The information compiled in this guide serves as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development, providing a solid foundation for future studies on this important disinfection byproduct.
References
- 1. Toxicology and carcinogenesis studies of this compound (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Method for preparing bromoacetonitrile from chloroacetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. who.int [who.int]
- 10. Evaluation of mutagenic and carcinogenic properties of brominated and chlorinated acetonitriles: by-products of chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative injury induced by drinking water disinfection by-products this compound and dichloroacetonitrile in mouse hippocampal neuronal cells: The protective effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular adverse actions of this compound, a by-product in water bacterial control, at sublethal levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical data for dibromoacetonitrile
An In-depth Technical Guide to Dibromoacetonitrile
Introduction
This compound (DBAN), with the chemical formula C₂HBr₂N, is a halogenated nitrile that is commonly identified as a disinfection byproduct in chlorinated drinking water.[1] It appears as a clear amber or colorless to pale-yellow oily liquid.[1][2] Due to its prevalence in treated water and its potential health implications, including being suspected of causing cancer, a thorough understanding of its chemical and physical properties is crucial for researchers in environmental science, toxicology, and drug development.[1] This guide provides a comprehensive overview of the core physical, chemical, and safety data for this compound, along with relevant experimental protocols.
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| IUPAC Name | 2,2-dibromoacetonitrile | [1][2] |
| CAS Number | 3252-43-5 | [1][3] |
| Molecular Formula | C₂HBr₂N | [1][3][4] |
| Molecular Weight | 198.84 g/mol | [1][3][4][5] |
| Density | 2.296 g/mL at 25 °C | [1][3] |
| Boiling Point | 169 °C at 760 mmHg67-69 °C at 24 mmHg | [1][2][3][6] |
| Flash Point | > 200 °F (> 93.3 °C) | [1][7] |
| Vapor Pressure | 0.3 mmHg at 25 °C | [2] |
| Water Solubility | Slightly soluble (5 to 10 mg/mL at 21.5 °C) | [1][2][7] |
| Refractive Index | n20/D 1.539 - 1.542 | [1][8] |
| Appearance | Clear amber, colorless to pale-yellow liquid | [1][2][5][9] |
Spectral Data
Spectral data is essential for the structural elucidation and identification of this compound. Key spectral characteristics are outlined below.
| Data Type | Description | Reference |
| ¹H NMR | Proton nuclear magnetic resonance spectra have been reported. | [2][10] |
| ¹³C NMR | Carbon-13 nuclear magnetic resonance spectra have been reported. | [2][11][12] |
| Infrared (IR) | Infrared spectral data have been reported. | [2] |
| Mass Spectrometry (MS) | Mass spectral data is available, often obtained via GC-MS analysis. | [11] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Proper handling and storage are imperative. The GHS classification provides a standardized summary of its hazards.
| Hazard Class | Pictogram(s) | Signal Word | Hazard Statement(s) |
| GHS Classification | Danger | H301: Toxic if swallowed.[1][13]H319: Causes serious eye irritation.[1][13]H351: Suspected of causing cancer.[1]H400/H410: Very toxic to aquatic life with long-lasting effects.[1] |
Note: This chemical may be sensitive to prolonged exposure to air and light.[1][7][13] When heated to decomposition, it emits highly toxic fumes containing nitrogen oxides, hydrogen bromide, and cyanides.[1][7][13] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7][13]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the bromination of cyanoacetic acid using N-bromosuccinimide.[8]
Materials:
-
Cyanoacetic acid
-
N-Bromosuccinimide (NBS)
-
Methylene chloride (CH₂Cl₂)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure: [8]
-
Dissolve cyanoacetic acid (0.75 mole) in 750 mL of cold water in a 2-L beaker.
-
With efficient mechanical stirring, add N-bromosuccinimide (1.5 moles) in portions over approximately 6 minutes.
-
An exothermic reaction will occur, and this compound will separate as a heavy oil. The reaction should be complete within 20 minutes.
-
Cool the reaction vessel in an ice bath for 2 hours to precipitate the succinimide byproduct.
-
Collect the succinimide by filtration on a large Büchner funnel and wash it with six 50-mL portions of methylene chloride.
-
Separate the lower organic layer from the filtrate. Extract the remaining aqueous phase with two 25-mL portions of methylene chloride.
-
Combine the organic layer and extracts. Wash them vigorously with 50 mL of a 5% sodium hydroxide solution, followed by three 80-mL portions of water.
-
Dry the organic phase over 10 g of anhydrous sodium sulfate for several hours. To prevent decomposition, protect the solution from light by wrapping the flask in aluminum foil.
-
Filter the solution to remove the drying agent.
-
Remove the bulk of the methylene chloride by distillation at atmospheric pressure.
-
Purify the remaining oil by vacuum distillation to yield colorless this compound (b.p. 70–72°/20 mm).[8]
Analytical Protocol: Gas Chromatography (GC)
This compound in water samples can be determined using gas chromatography with an electron capture detector (GC-ECD).[2]
Instrumentation:
-
Gas chromatograph with an electron capture detector (ECD).
-
Fused-silica capillary column suitable for halogenated compounds.
Procedure (General):
-
Sample Preparation: Perform a liquid-liquid extraction of the water sample. For example, extract a known volume of water with a suitable solvent like methyl tert-butyl ether (MTBE).
-
Concentration: Concentrate the extract to a small, known volume.
-
Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC inlet.
-
Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 35°C) and ramp up to a higher temperature (e.g., 250°C).
-
Detection: The electron capture detector is highly sensitive to halogenated compounds like this compound, allowing for detection at low concentrations (e.g., detection limits in the µg/L range).[2]
-
Quantification: Quantify the concentration of this compound by comparing the peak area from the sample to the peak areas of known concentration standards run under the same conditions.
Mandatory Visualizations
Caption: A logical workflow for the synthesis of this compound.
Caption: A standard workflow for the analysis of this compound in water samples.
References
- 1. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. nacchemical.com [nacchemical.com]
- 6. 3252-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CAS 3252-43-5: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound(3252-43-5) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. echemi.com [echemi.com]
The Occurrence of Dibromoacetonitrile in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibromoacetonitrile (DBAN), a halogenated acetonitrile, is a compound of interest due to its potential toxicity and prevalence in treated water supplies. This technical guide provides an in-depth analysis of the current scientific understanding of DBAN's presence in the environment. Contrary to any significant natural biogenic production, the evidence overwhelmingly points to DBAN as an anthropogenic compound. Its primary route of entry into the environment is as a disinfection byproduct (DBP) formed during the chlorination of drinking water, particularly in source waters containing bromide and natural organic matter. A secondary, more localized source is the environmental degradation of the industrial biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA). This guide details the formation pathways, summarizes reported environmental concentrations, and provides a comprehensive overview of the standard analytical methodology for the detection and quantification of DBAN.
Introduction
This compound (C₂HBr₂N) is a member of the haloacetonitrile (HAN) class of compounds, which are frequently identified as disinfection byproducts in treated drinking water. While structurally simple, the presence of DBAN and other HANs in potable water raises public health concerns, necessitating a thorough understanding of their origins and environmental fate. This document serves as a technical resource for the scientific community, consolidating the current knowledge on the occurrence of DBAN, with a specific focus on its formation pathways and environmental concentrations.
Formation Pathways of this compound
Scientific literature indicates that DBAN is not known to be a natural product of biological processes.[1] Its presence in the environment is primarily linked to two anthropogenic pathways: as a disinfection byproduct and as a degradation product of an industrial biocide.
Formation as a Disinfection Byproduct (DBP)
The most significant source of DBAN in the environment is its formation during the disinfection of water with chlorine-based oxidants.[1] This reaction occurs when raw water containing specific precursors is treated. The key components for this reaction are:
-
Disinfectant: Chlorine (in the form of chlorine gas, hypochlorous acid, or hypochlorite) is the primary disinfectant involved.[1]
-
Bromide: The presence of bromide ions (Br⁻) in the source water is essential for the formation of brominated DBPs like DBAN. The chlorine oxidant can oxidize bromide to bromine, which then acts as a halogenating agent.[1]
-
Natural Organic Matter (NOM): NOM, which includes substances like humic and fulvic acids derived from the decomposition of plant and animal matter, provides the carbon and nitrogen backbone for DBAN formation.[1] Algae and proteinaceous material are also significant contributors of these organic precursors.[1] Specifically, certain amino acids have been identified as potent precursors to haloacetonitriles.
The generalized reaction pathway involves the reaction of the disinfectant with NOM and bromide to form a variety of halogenated organic compounds, including DBAN.
Formation from the Degradation of DBNPA
A secondary pathway for the formation of DBAN in the environment is through the degradation of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a broad-spectrum, non-oxidizing biocide used in various industrial applications such as paper manufacturing, hydraulic fracturing, and cooling water systems. DBNPA is unstable in water and undergoes hydrolysis. The degradation pathway is pH-dependent, with the formation of DBAN being favored under neutral to alkaline conditions. At a pH of 7, this compound is the dominant degradation product.
Environmental Concentrations of this compound
The concentration of DBAN in the environment is directly related to its formation pathways. As it is not known to be naturally produced, its presence is indicative of anthropogenic influence.
Untreated Water Sources
Numerous sources state that haloacetonitriles, including DBAN, have not been detected in raw (untreated) water sources. This underscores the assertion that DBAN's presence in the aquatic environment is a consequence of downstream processes, primarily water disinfection.
Treated Drinking Water
DBAN is frequently detected in chlorinated drinking water, with concentrations varying based on source water quality (particularly bromide and NOM content), disinfectant type and dose, and water treatment practices. The table below summarizes reported concentrations of DBAN in treated drinking water from various studies.
| Water Source Type | Location/Study | Mean Concentration (µg/L) | Concentration Range (µg/L) | Detection Frequency | Reference(s) |
| Groundwater & Surface Water | Izmir, Turkey | 4.23 | ND - 16.4 | 95% (of 217 samples) | [1] |
| Groundwater (Ozonated) | Taiwan, China (high bromide) | - | 3.1 - 18.1 (when detected) | 8 of 28 samples | [1] |
| Surface Water (Pre-chlorinated) | Barcelona, Spain | 2.5 | 0.6 - 7.6 | - | [1] |
| Surface Water (Sand-filtered) | Barcelona, Spain | 4.6 | 4.6 - 8.7 | - | [1] |
| Surface Water (Ozonated) | Barcelona, Spain | 7.0 | 5.5 - 9.9 | - | [1] |
| Surface Water (Post-chlorinated) | Barcelona, Spain | 1.5 | 0.6 - 3.1 | - | [1] |
| Various Treated Waters | 12 US Water Treatment Plants | - | 0.6 - 2.0 | - | [1] |
| Rhine Water (after chlorination) | The Netherlands | - | 1.0 | - | [1] |
| Community Water Systems | USA | - | <0.2 - 11 | 14 of 29 sites | [1] |
ND: Not Detected
Experimental Protocols for this compound Analysis
The standard method for the determination of DBAN in drinking water is the United States Environmental Protection Agency (U.S. EPA) Method 551.1. This method is designed for the analysis of chlorination disinfection byproducts, chlorinated solvents, and halogenated pesticides/herbicides.
U.S. EPA Method 551.1: A Summary
This method involves the liquid-liquid extraction (LLE) of the water sample followed by analysis using gas chromatography with an electron capture detector (GC-ECD).
4.1.1. Sample Collection and Preservation:
-
Samples are collected in 60 mL glass vials with Teflon-lined screw caps.
-
To prevent the formation of additional DBPs after collection, a dechlorinating agent is added. For haloacetonitriles, ammonium chloride is used.
-
Samples should be stored at 4°C and protected from light until analysis.
4.1.2. Extraction Procedure:
-
A 50 mL aliquot of the water sample is extracted with 3 mL of methyl-tert-butyl ether (MTBE) or 5 mL of pentane.
-
The extraction is performed by vigorously shaking the sample and solvent in the collection vial.
-
A salting agent, such as sodium sulfate, is added to enhance the extraction efficiency by increasing the ionic strength of the aqueous phase.
-
The organic layer containing the extracted analytes is then separated from the aqueous layer.
4.1.3. Instrumental Analysis:
-
A small volume (typically 2 µL) of the extract is injected into a gas chromatograph.
-
The GC is equipped with a fused silica capillary column (e.g., DB-1 or DB-5) to separate the different compounds in the extract based on their boiling points and affinities for the column's stationary phase.
-
An electron capture detector (ECD) is used for detection. The ECD is highly sensitive to halogenated compounds like DBAN.
-
Quantification is achieved by comparing the peak area of DBAN in the sample to the peak areas of known concentration standards.
References
An In-depth Technical Guide on the Molecular Structure and Bonding of Dibromoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromoacetonitrile (DBAN) is a halogenated organic compound of significant interest due to its prevalence as a disinfection byproduct in drinking water and its potential toxicological effects.[1][2] A thorough understanding of its molecular structure and bonding is paramount for elucidating its reactivity, metabolic pathways, and interactions with biological macromolecules. This guide provides a comprehensive overview of the structural and bonding characteristics of this compound, integrating experimental data and computational insights.
Introduction
This compound (C₂HBr₂N) is a member of the haloacetonitrile family, characterized by a nitrile functional group and two bromine atoms attached to the alpha-carbon.[3] Its formation during water chlorination processes raises concerns about its potential carcinogenicity and other adverse health effects.[1][4][5] This document aims to consolidate the current knowledge on the molecular geometry, electronic structure, and vibrational properties of DBAN, providing a foundational resource for researchers in toxicology, environmental science, and drug development.
Molecular Structure
The molecular structure of this compound has been primarily elucidated through spectroscopic techniques and computational modeling.
Connectivity and Basic Descriptors
The molecule consists of a central carbon atom (Cα) bonded to a hydrogen atom, two bromine atoms, and a second carbon atom (Cβ). The Cβ atom is triple-bonded to a nitrogen atom, forming the nitrile group.
Molecular Geometry
Table 1: Predicted and Experimental Bond Lengths and Angles for this compound and Related Compounds
| Parameter | This compound (Predicted) | Acetonitrile (Experimental)[8] | Diborane (Reference for B-H bonds)[9] |
| Bond Lengths (Å) | |||
| C - C | ~1.46 | 1.458 | |
| C ≡ N | ~1.16 | 1.157 | |
| C - H | ~1.09 | 1.104 | |
| C - Br | ~1.94 | ||
| Bond Angles (°) | |||
| H-C-Br | ~109.5 | ||
| Br-C-Br | ~109.5 | ||
| H-C-C | ~109.5 | 109.44 | |
| Br-C-C | ~109.5 | ||
| C-C≡N | ~180 |
Note: Predicted values for this compound are based on standard bond lengths and hybridization theory, as specific experimental values were not found in the initial search. Further computational chemistry studies would be required for more precise values.
Chemical Bonding
The bonding in this compound can be described by a combination of covalent and polar covalent bonds.
-
C-C Single Bond: A sigma (σ) bond formed from the overlap of an sp³ hybrid orbital on Cα and an sp hybrid orbital on Cβ.
-
C≡N Triple Bond: Composed of one sigma (σ) bond and two pi (π) bonds, resulting in a strong and stable functional group.
-
C-H Bond: A sigma (σ) bond with some polarity due to the difference in electronegativity between carbon and hydrogen.
-
C-Br Bonds: These are polar covalent bonds due to the significant electronegativity difference between carbon and bromine. The high electron density of the bromine atoms influences the reactivity of the molecule.
The presence of the electronegative bromine atoms and the nitrile group creates a dipole moment in the molecule, making it polar. This polarity influences its solubility and interactions with other molecules. This compound is slightly soluble in water and soluble in organic solvents.[3][5]
Experimental Protocols for Structural and Bonding Analysis
A variety of experimental techniques are employed to study the molecular structure and bonding of molecules like this compound.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule by measuring the energies of its vibrational modes.[10][11]
-
Infrared (IR) Spectroscopy: The NIST WebBook and PubChem list IR spectral data for this compound.[4][6] The characteristic stretching frequency of the nitrile group (C≡N) is a prominent feature in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. The C-Br stretching vibrations are expected at lower frequencies.
-
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy.[4] It is particularly sensitive to symmetric vibrations and can be used to study the molecule in aqueous solutions.
Experimental Workflow for Vibrational Spectroscopy:
Caption: Workflow for Vibrational Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts would be influenced by the presence of the electronegative bromine atoms and the nitrile group.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants (if any), and integration to confirm the molecular structure.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization mass spectral data is available in the NIST WebBook.[6]
Computational Chemistry Studies
Quantum chemical computations are invaluable for predicting and understanding the molecular properties of this compound.[12]
Methodologies:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate vibrational frequencies, bond orders, and electronic properties.
-
Ab initio Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) can provide more accurate results for comparison.
Logical Flow for Computational Analysis:
Caption: Computational Chemistry Workflow for this compound.
Relevance to Drug Development and Toxicology
The molecular structure and electronic properties of this compound are critical determinants of its toxicological profile.
Reactivity and Metabolic Pathways
The presence of two bromine atoms makes the α-carbon susceptible to nucleophilic attack. The metabolism of this compound can proceed via several pathways, including glutathione (GSH) conjugation.[5] Understanding the bonding and charge distribution is essential for predicting these metabolic transformations.
Proposed Metabolic Activation Pathway:
Caption: Proposed Glutathione-mediated Metabolic Pathway.
Structure-Toxicity Relationships
By precisely defining the three-dimensional structure and electronic properties of this compound, researchers can develop structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models. These models can help in predicting the toxicity of related haloacetonitriles and in designing safer alternative disinfection methods or novel therapeutic agents.
Conclusion
This technical guide has synthesized the available information on the molecular structure and bonding of this compound. The combination of experimental data and computational modeling provides a robust framework for understanding its chemical behavior. For researchers in drug development and toxicology, this detailed structural knowledge is fundamental for assessing its reactivity, metabolic fate, and potential for adverse biological interactions. Further high-resolution spectroscopic and crystallographic studies would be beneficial to refine our understanding of this important environmental contaminant.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular adverse actions of this compound, a by-product in water bacterial control, at sublethal levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 3252-43-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetonitrile, dibromo- [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 9. scispace.com [scispace.com]
- 10. DSpace [mospace.umsystem.edu]
- 11. youtube.com [youtube.com]
- 12. Computational-aided analysis of the pathway and mechanism of dichloroacetonitrile formation from phenylalanine upon chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detecting Dibromoacetonitrile in Water: A Guide to Analytical Methods
Application Note & Protocol
Introduction
Dibromoacetonitrile (DBAN) is a disinfection byproduct (DBP) commonly found in drinking water as a result of chlorination or chloramination processes reacting with natural organic matter and bromide ions.[1][2][3] Due to potential health concerns, including carcinogenicity, monitoring the concentration of DBAN in water sources is crucial for ensuring public safety.[4] This document provides detailed application notes and protocols for the detection and quantification of this compound in water, intended for researchers, scientists, and professionals in drug development and water quality management. The primary methods covered are Gas Chromatography with Electron Capture Detection (GC-ECD), as outlined in U.S. Environmental Protection Agency (EPA) methods, and Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS).
Analytical Methods Overview
The two principal analytical techniques for the determination of this compound in water are Gas Chromatography (GC) and Liquid Chromatography (LC).
-
Gas Chromatography (GC): This is a well-established and widely used technique for the analysis of volatile and semi-volatile organic compounds like DBAN. Coupled with a highly sensitive electron capture detector (ECD), GC-ECD offers excellent selectivity and low detection limits for halogenated compounds.[1][2] EPA Methods 551 and 551.1 are standard procedures that employ this technique.[1][2][5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This method provides high selectivity and specificity and can often be performed with minimal sample preparation, sometimes allowing for direct injection of the water sample.[8][9] It is a powerful tool for the simultaneous analysis of multiple disinfection byproducts.[8][9]
Experimental Protocols
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD) based on EPA Method 551.1
This protocol details the analysis of this compound in drinking water using liquid-liquid extraction followed by GC-ECD.[2][5][7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
A 50 mL aliquot of the water sample is extracted with 3 mL of methyl-tert-butyl ether (MTBE) or 5 mL of pentane.[7] Procedural standard calibration is used to quantify the analytes.[7]
-
Reagents and Materials:
-
This compound standard
-
Methyl-tert-butyl ether (MTBE), pesticide grade or equivalent
-
Pentane, pesticide grade or equivalent
-
Sodium chloride (for salting out, optional)
-
Sodium sulfate, anhydrous (for drying)
-
50 mL volumetric flasks
-
60 mL separatory funnels with PTFE stopcocks
-
2 mL autosampler vials with PTFE-lined caps
-
-
Procedure:
-
Collect the water sample in a clean glass container and dechlorinate if necessary.
-
Measure 50 mL of the water sample into a 60 mL separatory funnel.
-
Add 3 mL of MTBE to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the layers to separate for at least 2 minutes.
-
Drain the lower aqueous layer.
-
Transfer the upper organic layer (MTBE extract) into a vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-ECD analysis.
-
2. Instrumental Analysis: GC-ECD
-
Instrumentation:
-
Gas chromatograph equipped with an electron capture detector (ECD)
-
Fused silica capillary column
-
-
GC-ECD Conditions:
-
Column: 30 m x 0.32 mm ID, 0.5 µm film thickness dimethylpolysiloxane-based column (e.g., 007-1)[10]
-
Injector Temperature: 220°C[10]
-
Detector Temperature: 300°C (ECD)[10]
-
Carrier Gas: Helium at a flow rate of 1 mL/min[10]
-
Oven Temperature Program: Initial temperature of 35°C held for 10 minutes, ramped at 6°C/min to 150°C and held for 4 minutes.[10]
-
Injection Volume: 2 µL[10]
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
This method allows for the direct analysis of this compound in tap water with minimal to no sample preparation.[8][9]
1. Sample Preparation
For this method, tap water samples can often be analyzed directly without any sample preparation.[8][9] If required, filtration through a 0.45 µm filter may be performed.
2. Instrumental Analysis: LC/MS/MS
-
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Triple quadrupole mass spectrometer
-
-
LC/MS/MS Conditions:
Quantitative Data Summary
The following table summarizes typical quantitative data for the analytical methods described.
| Parameter | GC-ECD (EPA Method 551.1) | LC/MS/MS |
| Method Detection Limit (MDL) | <0.03 µg/L[2] | Analyte dependent, typically in the low µg/L range |
| Practical Quantification Level (PQL) | Approximately 0.5 µg/L[2] | Not explicitly stated, but method is capable of measuring at or below target concentrations of 0.06 mg/L[8] |
| Recovery | Not explicitly stated for DBAN, but generally good for haloacetonitriles | Good accuracy demonstrated with spiked tap water samples[8] |
| Linearity | Good linearity is expected over the calibration range | Good linearity was obtained for all three substances measured in the application[8] |
Visualizing the Workflow
Diagram 1: GC-ECD Experimental Workflow
Caption: Workflow for this compound Analysis by GC-ECD.
Diagram 2: LC/MS/MS Experimental Workflow
Caption: Workflow for this compound Analysis by LC/MS/MS.
Conclusion
Both GC-ECD and LC/MS/MS are robust and reliable methods for the determination of this compound in water samples. The choice of method may depend on the specific requirements of the analysis, including desired detection limits, sample throughput, and available instrumentation. The protocols and data presented in this application note provide a solid foundation for laboratories to establish and validate their own methods for monitoring this important disinfection byproduct.
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. edgeanalytical.com [edgeanalytical.com]
- 7. epa.gov [epa.gov]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. gcms.cz [gcms.cz]
Analysis of Dibromoacetonitrile in Water by Gas Chromatography-Mass Spectrometry
References
- 1. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - analysis - Analytice [analytice.com]
- 3. epa.gov [epa.gov]
- 4. NEMI Method Summary - 551.1 [nemi.gov]
- 5. epd.georgia.gov [epd.georgia.gov]
- 6. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 7. [Simultaneous determination of six haloacetonitriles in finished water for drinking by purge and trap-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: Quantification of Dibromoacetonitrile in Aqueous Samples using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note describes a sensitive and specific method for the quantification of dibromoacetonitrile (DBAN), a common disinfection byproduct in drinking water, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol detailed herein allows for the direct analysis of aqueous samples, minimizing sample preparation and providing accurate quantification at levels relevant to human health and regulatory monitoring. This method is suitable for researchers, scientists, and professionals in the fields of environmental science, water quality analysis, and drug development who require a reliable technique for the determination of this compound.
Introduction
This compound (DBAN) is a member of the haloacetonitrile class of disinfection byproducts (DBPs), which are formed when disinfectants like chlorine react with natural organic matter present in water sources.[1][2] Due to their potential toxicity, the monitoring of DBAN and other haloacetonitriles in drinking water is of significant importance.[1][2] While gas chromatography (GC) methods are traditionally employed for the analysis of these volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative with high selectivity and the advantage of direct injection for aqueous samples, reducing the need for laborious extraction procedures.[1][3] This application note provides a detailed protocol for the quantification of DBAN by LC-MS/MS.
Experimental Workflow
The experimental workflow for the quantification of this compound is illustrated in the diagram below. The process begins with sample collection and preparation, followed by instrumental analysis using LC-MS/MS, and concludes with data processing and quantification.
Caption: Experimental workflow for DBAN quantification.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the LC-MS/MS method for haloacetonitriles, including this compound. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | This compound (DBAN) | Dichloroacetonitrile (DCAN) | Bromochloroacetonitrile (BCAN) |
| Limit of Detection (LOD) | ~0.1 µg/L | ~0.1 µg/L | ~0.1 µg/L |
| Limit of Quantification (LOQ) | ~0.5 µg/L | ~0.5 µg/L | ~0.5 µg/L |
| Linearity (r²) | >0.995 | >0.995 | >0.995 |
| Calibration Range | 0.5 - 50 µg/L | 0.5 - 50 µg/L | 0.5 - 50 µg/L |
| Recovery in Tap Water | 90-110% | 90-110% | 90-110% |
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium Ascorbate (ACS grade or higher)
-
Standard laboratory glassware and pipettes
-
Syringe filters (0.22 µm, compatible with aqueous and organic solvents)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source.
Standard Preparation
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards ranging from 0.5 µg/L to 50 µg/L.
Sample Preparation
-
Sample Collection: Collect water samples in amber glass vials to prevent photodegradation.
-
Dechlorination: If the sample contains residual chlorine, add a small amount of sodium ascorbate (~10 mg per 40 mL of sample) and mix well.
-
Filtration (Optional): If the sample contains particulate matter, filter it through a 0.22 µm syringe filter prior to analysis.
-
Direct Injection: Transfer the sample to an autosampler vial for direct injection into the LC-MS/MS system.
LC-MS/MS Method
The following are typical LC-MS/MS parameters for the analysis of this compound.[2][3]
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Phenyl-based column (e.g., Inertsil Ph-3 HP, 150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 75% B over 8 minutes, then to 100% B for 2 minutes, followed by re-equilibration |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | APCI (Positive or Negative, optimization required) |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 5 L/min |
| Interface Temperature | 300°C |
| DL Temperature | 200°C |
| Heat Block Temperature | 200°C |
| MRM Transitions | To be optimized for DBAN (e.g., monitoring precursor and product ions specific to the molecule) |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standard solutions.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Signaling Pathways and Logical Relationships
The formation of this compound is part of a complex series of reactions between disinfectants and natural organic matter. The following diagram illustrates this general relationship.
Caption: Formation of DBAN from disinfection.
Discussion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in aqueous matrices. The use of a phenyl-based column offers suitable retention for small, relatively polar compounds like haloacetonitriles. Atmospheric pressure chemical ionization (APCI) is often preferred for such molecules as it can be more efficient for less polar compounds that are difficult to ionize by electrospray ionization (ESI).
For laboratories that do not have access to an APCI source, or for applications requiring even lower detection limits, derivatization can be considered.[4][5] Derivatization involves chemically modifying the analyte to enhance its chromatographic properties or ionization efficiency.[6] For instance, the nitrile group of DBAN could potentially be hydrolyzed to a carboxylic acid and then derivatized, or a reagent targeting the halogen atoms could be employed. However, it is important to note that derivatization adds complexity to the sample preparation process and requires careful optimization.[4][5] The direct injection method described in this note is advantageous due to its simplicity and speed.[1][3]
Conclusion
The direct injection LC-MS/MS method detailed in this application note is a highly effective technique for the quantification of this compound in water samples. It offers excellent sensitivity, selectivity, and requires minimal sample preparation, making it a valuable tool for routine monitoring and research applications.
References
Application Notes and Protocols for the Extraction of Dibromoacetonitrile from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and analysis of dibromoacetonitrile (DBAN), a disinfection byproduct commonly found in environmental water samples. The protocols and data presented are intended to guide researchers in the accurate quantification of this compound.
Introduction
This compound (DBAN) is a nitrogenous disinfection byproduct formed during the chlorination or chloramination of water containing natural organic matter and bromide ions.[1][2][3] Due to its potential carcinogenicity, monitoring DBAN levels in drinking water and other environmental samples is a significant public health concern.[2] This application note outlines established protocols for the extraction and quantification of DBAN, with a focus on methods standardized by the U.S. Environmental Protection Agency (EPA).
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for DBAN quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance of common methods.
| Analytical Method | Extraction Technique | Typical Matrix | Method Detection Limit (MDL) / Limit of Quantification (LOQ) | Instrumentation | Reference |
| EPA Method 551.1 | Liquid-Liquid Extraction (LLE) | Drinking Water | MDL: 0.006 µg/L - 0.034 µg/L | GC-ECD | [3][4] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Headspace SPME | Drinking Water | MDL: 0.01 - 0.5 µg/L | GC-MS | [5] |
| Liquid Chromatography-Tandem Mass Spectrometry | Direct Injection (No Extraction) | Tap Water | Target Concentration: < 0.06 mg/L | LC/MS/MS | [6] |
| In-house Method | Not Specified | Water | LOQ: 0.1 µg/L | GC-MS | [7] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of DBAN from environmental water samples.
Protocol 1: Liquid-Liquid Extraction (LLE) based on EPA Method 551.1
This method is a widely accepted standard for the determination of disinfection byproducts, including DBAN, in drinking water.[2][4][8]
1. Sample Collection and Preservation:
-
Collect water samples in 100 mL amber glass containers.
-
Acidify the samples to a pH of 2 with sulfuric acid to prevent degradation of DBAN.
-
If the water has been chlorinated, dechlorinate the sample by adding a suitable agent like ammonium chloride.
-
Store the samples in the dark at 4°C until extraction, which should be performed within 48 hours.
2. Extraction Procedure:
-
Allow the sample to come to room temperature.
-
Measure a 50 mL aliquot of the sample into a clean separatory funnel.
-
Add a salting agent, such as sodium chloride, to increase the extraction efficiency.
-
Add 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane to the separatory funnel.[2][8]
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the phases to separate. The organic layer (containing the extracted DBAN) will be on top.
-
Carefully collect the organic layer into a clean vial.
-
Dry the extract by passing it through a small amount of anhydrous sodium sulfate.
3. Analysis by Gas Chromatography with Electron Capture Detection (GC-ECD):
-
Inject 2 µL of the extract into a GC equipped with a fused silica capillary column and a linearized electron capture detector.[8]
-
The gas chromatograph is typically programmed with a temperature gradient to ensure the separation of DBAN from other compounds.
-
Quantify the concentration of DBAN by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
This method offers a solvent-free alternative to LLE and is suitable for the analysis of volatile compounds like DBAN.[5]
1. Sample Preparation:
-
Place a 30 mL aliquot of the water sample into a 50 mL screw-cap glass vial.
-
Add a salt, such as sodium chloride (e.g., 12 g), to the sample to increase the volatility of the analytes.
-
Seal the vial with a PTFE/silicone septum.
2. Extraction Procedure:
-
Place the vial in a water bath at a controlled temperature (e.g., 45°C).
-
Expose a PDMS/DVB/CAR (Polydimethylsiloxane/Divinylbenzene/Carboxen) SPME fiber to the headspace above the sample.
-
Allow the fiber to be exposed for a set time (e.g., 15-30 minutes) while the sample is being stirred.[5]
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Retract the SPME fiber and insert it into the injection port of the GC-MS for thermal desorption of the analytes.
-
The GC separates the components of the sample, and the MS provides identification and quantification based on the mass-to-charge ratio of the fragments.
Visualizations
Diagram 1: General Workflow for DBAN Extraction and Analysis
Caption: Workflow for this compound Analysis.
References
- 1. cdn.who.int [cdn.who.int]
- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of Haloacetonitriles in Drinking Water Using Headspace-SPME Technique with GC-MS -Journal of Korean Society of Water and Wastewater | Korea Science [koreascience.kr]
- 6. lcms.cz [lcms.cz]
- 7. This compound - analysis - Analytice [analytice.com]
- 8. epa.gov [epa.gov]
Application Notes and Protocols: Dibromoacetonitrile as a Reference Standard in Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoacetonitrile (DBAN) is a disinfection byproduct commonly found in chlorinated drinking water, formed from the reaction of chlorine with natural organic matter and bromide ions.[1][2][3] As a prevalent environmental contaminant, understanding its toxicological profile is crucial for public health and safety. This compound is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals.[1] These application notes provide a comprehensive overview of the use of this compound as a reference standard in toxicological research, including analytical methods for its quantification and protocols for assessing its biological effects.
Toxicological Profile
Studies have demonstrated that this compound exhibits carcinogenic and genotoxic effects in animal models.[1][2][4] Oral administration of DBAN in drinking water has been shown to cause tumors in rats and mice.[1][4] The mechanisms underlying its toxicity are not fully elucidated but are thought to involve metabolic activation, covalent binding to cellular macromolecules, and the induction of oxidative stress.[1][5][6]
Key Toxicological Endpoints:
-
Carcinogenicity: Increased incidence of squamous cell carcinomas of the oral cavity and glandular stomach adenomas in rats, and forestomach papillomas and carcinomas in mice.[1][4]
-
Genotoxicity: Weakly mutagenic in some bacterial strains and has been shown to induce DNA damage.[1][2]
-
Oxidative Stress: Induces oxidative stress by depleting cellular nonprotein thiols and increasing intracellular reactive oxygen species.[5][6]
-
Apoptosis: Can induce apoptosis in rat intestinal epithelial cells.[7]
Analytical Methods for Quantification
Accurate quantification of this compound in environmental and biological samples is essential for exposure assessment and toxicological studies. Gas chromatography (GC) coupled with an electron capture detector (ECD) is a widely used and sensitive method for the determination of DBAN in drinking water.[1][8]
Table 1: Analytical Methods for this compound Quantification
| Analytical Technique | Method | Sample Matrix | Limit of Quantification (LOQ) / Detection Limit (LOD) | Reference |
| GC-ECD | EPA Method 551.1 | Drinking Water | 0.034 µg/L (LOD) | [1] |
| GC-MS | In-house method | Water | 0.1 µg/L (LOQ) | [9] |
| LC/MS/MS | In-house method | Tap Water | Not specified | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound in Water by GC-ECD (Based on EPA Method 551.1)
This protocol outlines the liquid-liquid extraction and subsequent analysis of this compound in water samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 60 mL vial, add 35 mL of the water sample.
-
Add 2 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.
-
Cap the vial and shake vigorously for 2 minutes.
-
Allow the phases to separate for 2 minutes.
-
Carefully transfer the upper MTBE layer to a clean vial for analysis.
2. GC-ECD Analysis:
-
Instrument: Gas chromatograph equipped with an electron capture detector.
-
Column: Fused silica capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 200°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injection Volume: 2 µL.
3. Calibration:
-
Prepare a series of calibration standards of this compound in MTBE.
-
Analyze the standards under the same GC-ECD conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Quantify the this compound concentration in the samples using the calibration curve.
Caption: Workflow for this compound Quantification.
Protocol 2: Assessment of Oxidative Stress in Cell Culture
This protocol describes a method to evaluate the induction of oxidative stress by this compound in a cell line (e.g., human hepatoma HepG2 cells).
1. Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media and conditions.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 24 hours).
2. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in PBS to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
3. Data Analysis:
-
Calculate the percentage increase in ROS production relative to the untreated control.
-
Perform statistical analysis to determine the significance of the results.
Caption: Workflow for Oxidative Stress Assessment.
Signaling Pathways
This compound has been shown to modulate cellular signaling pathways involved in oxidative stress response. One such pathway is the p62-Keap1-Nrf2 pathway.[5] Under normal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to oxidative stress, the interaction between Keap1 and Nrf2 is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes.
Caption: DBAN-induced Oxidative Stress Response Pathway.
Conclusion
This compound serves as a critical reference standard for toxicological research aimed at understanding the health risks associated with disinfection byproducts. The protocols and information provided herein offer a foundation for researchers to accurately quantify DBAN and investigate its mechanisms of toxicity. Further research is warranted to fully elucidate the signaling pathways affected by this compound and to develop strategies to mitigate its potential adverse health effects.
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 3. who.int [who.int]
- 4. Toxicology and carcinogenesis studies of this compound (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative injury induced by drinking water disinfection by-products this compound and dichloroacetonitrile in mouse hippocampal neuronal cells: The protective effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular adverse actions of this compound, a by-product in water bacterial control, at sublethal levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - analysis - Analytice [analytice.com]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols: Dibromoacetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoacetonitrile (DBAN) is a halogenated nitrile that, while primarily known as a disinfection byproduct in water treatment, holds potential as a versatile building block in organic synthesis. Its chemical structure, featuring a nitrile group and two bromine atoms on the α-carbon, offers multiple reactive sites for the construction of complex organic molecules, particularly nitrogen-containing heterocycles. The electron-withdrawing nature of the nitrile group activates the α-carbon, making the bromine atoms susceptible to nucleophilic substitution. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a variety of molecular scaffolds relevant to pharmaceutical and materials science.
These application notes provide an overview of the synthetic utility of this compound, focusing on its application in the synthesis of heterocyclic compounds. A detailed, representative protocol for the synthesis of a substituted pyrimidine is provided, illustrating its potential as a C2 synthon.
Key Applications in Organic Synthesis
This compound can participate in a range of organic reactions, including:
-
Synthesis of Nitrogen-Containing Heterocycles: Due to its 1,1-dielectrophilic nature at the α-carbon, this compound is a suitable precursor for the synthesis of various heterocycles. It can react with dinucleophiles, such as amidines and guanidines, to form pyrimidines, triazines, and other related structures. The nitrile group can also be involved in cyclization reactions, further expanding its synthetic utility.
-
Nucleophilic Substitution Reactions: The bromine atoms in this compound can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides.[1] This allows for the introduction of the cyanomethyl group into various organic molecules, a common structural motif in medicinal chemistry.[2][3]
-
Precursor to Cyanocarbene: Although less common, dihaloacetonitriles can potentially serve as precursors to cyanocarbenes under specific reaction conditions, which could then undergo cycloaddition reactions.
While the synthetic applications of bromoacetonitrile are more widely documented, the presence of a second bromine atom in this compound offers unique reactivity and the potential for sequential or double substitution reactions.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-cyanopyrimidine from this compound and Guanidine
This protocol details a representative synthesis of a substituted pyrimidine using this compound as a key building block. The reaction proceeds via a cyclocondensation reaction between this compound and guanidine.
Reaction Scheme:
Materials and Equipment:
-
This compound (DBAN)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol at room temperature. Stir the mixture for 30 minutes. A precipitate of sodium chloride will form.
-
Reaction Setup: Filter the reaction mixture to remove the sodium chloride precipitate. To the filtrate containing the free guanidine base, add this compound (1.0 eq) dropwise at room temperature with stirring.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-4-cyanopyrimidine.
Quantitative Data Summary:
The following table presents hypothetical data for the synthesis of 2-amino-4-cyanopyrimidine, as direct literature precedents for this specific reaction with this compound are limited. The expected yields are based on similar cyclocondensation reactions for pyrimidine synthesis.[4]
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| This compound | Guanidine | Sodium Ethoxide | Ethanol | 4-6 | Reflux (78) | 2-Amino-4-cyanopyrimidine | 60-75 (expected) |
Visualizations
Reaction Mechanism: Synthesis of 2-Amino-4-cyanopyrimidine
The following diagram illustrates the proposed mechanism for the cyclocondensation of this compound with guanidine to form 2-amino-4-cyanopyrimidine.
Caption: Proposed mechanism for the synthesis of 2-amino-4-cyanopyrimidine.
Experimental Workflow: General Synthesis Using this compound
This diagram outlines a general workflow for a typical organic synthesis experiment involving this compound.
Caption: General experimental workflow for synthesis with this compound.
Logical Relationship: Reactivity of this compound
This diagram illustrates the logical relationship between the structural features of this compound and its primary modes of reactivity in organic synthesis.
Caption: Reactivity map of this compound.
References
Application Notes and Protocols for Assessing Dibromoacetonitrile (DBAN) Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Dibromoacetonitrile (DBAN) is a nitrogenous disinfection byproduct commonly found in chlorinated drinking water.[1] It forms when chlorine reacts with natural organic matter and bromide ions.[2] Due to its potential carcinogenicity and widespread human exposure, understanding its cytotoxic effects is crucial.[2] DBAN has been shown to induce cytotoxicity through mechanisms including oxidative stress, apoptosis, and reactions with cellular thiols.[3][4][5] These application notes provide an overview of the key mechanisms of DBAN cytotoxicity and detailed protocols for commonly used cell-based assays to assess its effects.
Mechanism of Cytotoxicity The primary mechanism of DBAN-induced cytotoxicity is the induction of oxidative stress.[2][6] DBAN exposure leads to the rapid depletion of intracellular glutathione (GSH), a critical antioxidant.[2][4] This redox imbalance results in the accumulation of reactive oxygen species (ROS), causing damage to cellular components like lipids (lipid peroxidation) and proteins.[2][7]
This oxidative stress can trigger downstream signaling pathways, including the activation of the Nrf2 pathway, a key regulator of the antioxidant response.[5] Prolonged or severe oxidative stress can also initiate programmed cell death, or apoptosis.[3] Studies have shown that DBAN can cause DNA damage and fragmentation, key hallmarks of apoptosis.[8]
Data Presentation: DBAN Cytotoxicity
The following table summarizes quantitative data on the cytotoxic effects of this compound from the literature. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological function.
| Cell Line | Assay Type | Exposure Time | IC50 / Cytotoxicity Value | Reference |
| Chinese Hamster Ovary (CHO) | Cytotoxicity | Not Specified | %C1/2 = 2.8 µM | [9] |
| Mouse Hippocampal (HT22) | Cell Viability | 24 hours | Significant decrease at 50 µM | [5] |
| Rat Colonocytes | LDH Release | 60 minutes | Significant increase at 1 mM | [7] |
| Rat Thymocytes | Not Specified | Not Specified | Sublethal effects at 3-50 µM | [10] |
Note: The stability of haloacetonitriles in cell culture media can vary; they may degrade over time, which could influence experimental outcomes.[1][11] It is recommended to consider this during extended incubation periods.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT to a purple formazan product.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DBAN in culture medium. Remove the old medium from the wells and add 100 µL of the DBAN dilutions (including a vehicle control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[12]
Cytotoxicity Assessment using LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
Methodology:
-
Cell Treatment: Seed and treat cells with DBAN in a 96-well plate as described previously (Steps 1-3 of MTT protocol). Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended).
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in DBAN-treated samples to the negative (vehicle) and positive (maximum lysis) controls.
Oxidative Stress Assessment using DCFH-DA Assay
This protocol measures the generation of intracellular ROS. Non-fluorescent DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2’,7’-dichlorofluorescein (DCF).
Methodology:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS or serum-free medium. Add medium containing 5-10 µM DCFH-DA and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS or serum-free medium to remove any unloaded probe.
-
Compound Treatment: Add 100 µL of DBAN dilutions (prepared in PBS or serum-free medium) to the wells. Include a positive control (e.g., H₂O₂).
-
Data Acquisition: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Readings can be taken kinetically over a period (e.g., 1-4 hours) or as an endpoint measurement.
-
Analysis: Express the results as a fold change in fluorescence intensity compared to the vehicle-treated control cells. Data can be normalized to cell number if a parallel viability assay is performed.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative injury induced by drinking water disinfection by-products this compound and dichloroacetonitrile in mouse hippocampal neuronal cells: The protective effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular adverse actions of this compound, a by-product in water bacterial control, at sublethal levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Evaluation of the potential toxicity of this compound-induced apoptosis and tumor-initiating activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. Haloacetonitrile stability in cell culture media used in vitro toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Dibromoacetonitrile (DBAN)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols for investigating the in vivo effects of dibromoacetonitrile (DBAN), a common drinking water disinfection byproduct. The following sections detail the toxicological effects of DBAN, suitable animal models, and step-by-step protocols for key in vivo experiments.
Introduction to this compound (DBAN) Toxicity
This compound (DBAN) is a haloacetonitrile that forms during water chlorination processes, particularly in water with high bromide and natural organic matter content.[1] Toxicological studies in animal models have demonstrated that DBAN exposure can lead to a range of adverse health effects, including carcinogenicity, neurotoxicity, and reproductive and developmental issues.[2][3][4] The primary mechanism underlying DBAN toxicity is believed to be the induction of oxidative stress.[1][5]
Animal Models for DBAN In Vivo Studies
The selection of an appropriate animal model is critical for studying the in vivo effects of DBAN. Key considerations include the specific toxicological endpoint of interest and the desired route of administration.
Commonly Used Animal Models:
-
Rats (Fischer 344 and Sprague-Dawley): Widely used for carcinogenicity, neurotoxicity, and reproductive toxicity studies.[2][3][4][6]
-
Mice (B6C3F1 and A/J): Frequently employed in carcinogenicity and oxidative stress studies.[1][3]
-
Zebrafish (Danio rerio): An emerging model for studying neurobehavioral toxicity and developmental effects.[7]
Routes of Administration:
-
Drinking Water: The most common and environmentally relevant route of exposure for long-term studies.[2][3][6]
-
Oral Gavage: Used for precise dose administration in acute and sub-chronic studies.[1]
-
Intraperitoneal Injection: Employed in some mechanistic studies to investigate systemic effects.[1]
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo studies on DBAN.
Table 1: Carcinogenicity Studies of this compound (DBAN)
| Animal Model | Route of Administration | Concentration/Dose | Duration | Key Findings |
| F344/N Rats | Drinking Water | 50, 100, or 200 mg/L | 2 years | Increased incidence of squamous cell papilloma or carcinoma of the oral cavity in males; increased incidence of glandular stomach adenoma in males.[1][3] |
| B6C3F1 Mice | Drinking Water | 50, 100, or 200 mg/L | 2 years | Increased incidence of forestomach squamous cell papilloma or carcinoma (combined) in males and forestomach squamous cell papilloma in females.[1][3] |
Table 2: Neurotoxicity Studies of this compound (DBAN)
| Animal Model | Route of Administration | Dose | Duration | Key Findings |
| F-344 Rats | Drinking Water | 5, 12, and 29 mg/kg/day | 6 months | Minimally decreased body tone in high-dose males; no significant neurobehavioral changes or treatment-related neuropathological findings.[2] |
| Adult Zebrafish | Water Exposure | 1.6, 8, 40, 200, and 1000 µg/L | 8 weeks | Reduced survival rate at 200-1000 µg/L; delayed movement, reduced swimming distance and range at 1.6-200 µg/L.[7] |
Table 3: Reproductive and Developmental Toxicity of this compound (DBAN)
| Animal Model | Route of Administration | Concentration | Duration | Key Findings |
| Sprague-Dawley Rats | Drinking Water | 15, 50, and 150 ppm | Peri-conception and Gestational Exposure | Reduced water consumption at 50 and 150 ppm; no treatment-related reproductive effects.[4] |
Table 4: Oxidative Stress and Other Toxicological Endpoints of this compound (DBAN)
| Animal Model | Route of Administration | Dose/Concentration | Duration | Key Findings |
| Male Mice | Single Oral Dose | Not specified | Single Dose | GSH depletion and inhibition of GST, SOD, and catalase activity in stomach tissues.[1] |
| Male Mice | Single Intraperitoneal Dose | Not specified | Single Dose | GSH depletion in the testis.[1] |
| Sprague-Dawley Rats | Drinking Water | 100 ppm | 13 weeks | Increased kidney weights, histological changes in the thyroid and bone marrow, increased peroxisomal enzyme activities, and indications of oxidative stress in males.[6] |
Experimental Protocols
This section provides detailed protocols for key experiments used to assess the in vivo effects of DBAN.
General In Vivo Toxicology Study Protocol
This protocol outlines a general workflow for a chronic toxicity study of DBAN administered via drinking water.
dot
General workflow for an in vivo DBAN toxicity study.
Materials:
-
This compound (DBAN)
-
Animal model (e.g., Fischer 344 rats)
-
Standard laboratory animal diet
-
Drinking water bottles
-
Cages and bedding
-
Personal protective equipment (PPE)
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the start of the study.
-
Dosing Solution Preparation: Prepare fresh DBAN solutions in drinking water at the desired concentrations (e.g., 0, 50, 100, 200 mg/L).
-
Randomization: Randomly assign animals to control and treatment groups.
-
Administration: Provide the respective DBAN solutions as the sole source of drinking water for the duration of the study (e.g., 2 years).
-
Monitoring:
-
Perform daily clinical observations for signs of toxicity.
-
Measure body weight and water consumption weekly.
-
-
Neurobehavioral Assessment: Conduct functional observational battery and motor activity tests at specified intervals.
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect tissues for histopathological examination and biochemical assays.
-
Functional Observational Battery (FOB) Protocol
The FOB is a series of tests to assess sensory, motor, and autonomic function.[2]
Procedure:
-
Home Cage Observations: Observe the animal's posture, activity level, and any abnormal movements in its home cage.
-
Open Field Observations: Place the animal in a novel open field and record:
-
Locomotor activity (e.g., number of line crossings).
-
Rearing frequency.
-
Grooming behavior.
-
Defecation and urination.
-
-
Sensorimotor and Reflex Tests:
-
Approach and Touch Response: Observe the animal's response to a probe approaching its head and touching its vibrissae.
-
Auditory Startle: Assess the response to a sudden loud noise.
-
Pupillary Reflex: Check for pupil constriction in response to light.
-
Righting Reflex: Place the animal on its back and measure the time it takes to right itself.
-
-
Neuromuscular Tests:
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
Gait Assessment: Observe for any abnormalities in walking.
-
Motor Activity Assessment Protocol
Motor activity can be assessed using automated activity chambers.
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the motor activity chamber.
-
Record activity for a defined period (e.g., 60 minutes) using infrared beams to track horizontal and vertical movements.
-
Analyze the data for total distance traveled, rearing frequency, and time spent in different zones of the chamber.
Histopathological Examination Protocol
Procedure:
-
Tissue Collection: At necropsy, collect target organs (e.g., oral cavity, stomach, liver, kidney, brain).
-
Fixation: Fix tissues in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain sections with hematoxylin and eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: A qualified pathologist should examine the slides for any treatment-related lesions.
Biochemical Assay Protocols for Oxidative Stress
Procedure:
-
Excise the tissue of interest (e.g., liver, stomach) and rinse with ice-cold phosphate-buffered saline (PBS).
-
Weigh the tissue and homogenize in a suitable ice-cold buffer (e.g., PBS or Tris-HCl) at a specific tissue-to-buffer ratio (e.g., 1:10 w/v).
-
Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant for use in the following assays.
Procedure:
-
This assay is based on the reaction of GSH with a chromogen to produce a colored product.
-
Add the tissue supernatant to a reaction mixture containing the chromogen.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm).
-
Calculate the GSH concentration based on a standard curve.
Procedure:
-
This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH, catalyzed by GST.[1]
-
Add tissue supernatant to a reaction mixture containing GSH and CDNB.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate GST activity based on the rate of change in absorbance.
Procedure:
-
This assay is based on the inhibition of the reduction of a chromogen by superoxide radicals generated by a xanthine-xanthine oxidase system.[1]
-
Add tissue supernatant to a reaction mixture containing the chromogen and the xanthine-xanthine oxidase system.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Calculate SOD activity based on the degree of inhibition of the colorimetric reaction.
Procedure:
-
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[1]
-
Add tissue supernatant to a solution of H₂O₂.
-
After a specific incubation time, measure the remaining H₂O₂.
-
Catalase activity is inversely proportional to the amount of remaining H₂O₂.
Procedure:
-
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Add tissue supernatant to a reaction mixture containing thiobarbituric acid (TBA).
-
Heat the mixture (e.g., 95°C for 60 minutes) to form a colored adduct.
-
Measure the absorbance at 532 nm.
-
Calculate the TBARS concentration based on a standard curve.
Signaling Pathway
DBAN-induced toxicity is strongly associated with the induction of oxidative stress. One of the key cellular defense mechanisms against oxidative stress is the p62-Keap1-Nrf2 signaling pathway.
dot
The p62-Keap1-Nrf2 signaling pathway in response to DBAN.
Under normal conditions, Keap1 targets Nrf2 for ubiquitination and degradation. Upon exposure to DBAN and the subsequent increase in reactive oxygen species (ROS), the expression of p62 is induced. p62 competitively binds to Keap1, preventing the degradation of Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate the transcription of antioxidant enzymes, thereby providing cellular protection against oxidative damage.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation assay (TBARS) [bio-protocol.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Application Notes and Protocols for Monitoring Dibromoacetonitrile in Water Treatment Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoacetonitrile (DBAN) is a disinfection byproduct (DBP) formed during water treatment when disinfectants like chlorine react with natural organic matter and bromide ions present in the source water.[1][2] As a potential human carcinogen and a regulated compound in drinking water, its monitoring in water treatment plants is crucial for public health and regulatory compliance.[3] This document provides detailed application notes and protocols for the analysis of DBAN in water samples, intended for researchers, scientists, and professionals involved in water quality monitoring and drug development, where understanding environmental contaminants is critical.
The World Health Organization (WHO) has established a guideline value of 0.07 mg/L (70 µg/L) for this compound in drinking water.[4][5] Typical concentrations in drinking water are usually much lower, often around 0.002 mg/L or less, though they can exceed 0.01 mg/L.[1][4]
Analytical Techniques for DBAN Monitoring
Several analytical techniques are suitable for the determination of this compound in water. The most common and established methods involve gas chromatography (GC) coupled with a sensitive detector. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for direct analysis.
Key Analytical Methods:
-
Gas Chromatography with Electron Capture Detection (GC-ECD): A widely used and robust technique for halogenated compounds like DBAN.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides higher selectivity and confirmation of the analyte's identity.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Allows for direct injection of aqueous samples, minimizing sample preparation.[7]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods for the determination of this compound in water.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) % | Recovery % | Reference |
| GC-ECD (EPA Method 551.1) | Liquid-Liquid Extraction (LLE) with MTBE or pentane | < 0.0001 mg/L | Not Specified | Not Specified | [5] |
| GC-ECD | Liquid-Liquid Extraction | 0.03 µg/L | Not Specified | Not Specified | [1] |
| GC-MS | Headspace Solid-Phase Microextraction (HS-SPME) | 0.003 - 0.010 µg/L (for most compounds) | < 13% | Not Specified | |
| GC-MS | In-house method | LOQ: 0.1 µg/L | Not Specified | Not Specified | [6] |
| LC-MS/MS | Direct Injection | Not Specified (Good accuracy at or below target concentrations) | Not Specified | Satisfactory | [7] |
| GC-ECD | Not Specified | LOQ: 1 µg/L | 9% | 85-117% | [8] |
Experimental Protocols
Protocol 1: Determination of this compound using GC-ECD (Based on EPA Method 551.1)
This protocol describes the analysis of DBAN in drinking water by liquid-liquid extraction followed by gas chromatography with an electron capture detector.[5][9]
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL amber glass vials.
-
Dechlorinate the sample immediately upon collection by adding a dechlorinating agent like ammonium chloride (10 mg).[10]
-
Acidify the sample to a pH range of 4.5-5.0 with hydrochloric acid (HCl).[10]
-
Store samples at 4°C and analyze within 48 hours.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Allow the sample to come to room temperature.
-
Transfer a 35 mL aliquot of the sample to a suitable extraction vessel.
-
Add a salting agent (e.g., sodium chloride) to enhance extraction efficiency.[5]
-
Add 2 mL of methyl-tert-butyl ether (MTBE) or pentane as the extraction solvent.[5][10]
-
Shake the vessel vigorously for a specified time (e.g., 2 minutes).
-
Allow the phases to separate.
-
Carefully transfer the organic layer (top layer) to a clean vial for analysis.
3. Instrumental Analysis (GC-ECD):
-
Gas Chromatograph: Equipped with a linearized electron capture detector.
-
Column: A fused silica capillary column, such as a DB-1 (30 m x 0.25 mm ID, 1.0 µm film thickness).[11]
-
Carrier Gas: Helium.[11]
-
Injector: Splitless mode at 200°C.[11]
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 9 minutes.
-
Ramp 1: 1°C/min to 40°C, hold for 3 minutes.
-
Ramp 2: 6°C/min to 150°C, hold for 1 minute.[11]
-
-
Detector Temperature: 300°C.[11]
-
Injection Volume: 1-2 µL.
4. Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory fortified blank to assess accuracy and precision.
-
Analyze a matrix spike and matrix spike duplicate to evaluate matrix effects.
Protocol 2: Determination of this compound using HS-SPME and GC-MS
This protocol is based on the principles of headspace solid-phase microextraction for sample preparation, followed by GC-MS analysis.
1. Sample Collection and Preservation:
-
Follow the same procedure as in Protocol 1.
2. Sample Preparation (HS-SPME):
-
Transfer a 30 mL sample aliquot into a 50 mL screw-cap glass vial.
-
Add 12 g of NaCl to saturate the solution.
-
Place the vial in a water bath at 45°C with magnetic stirring (1000 rpm).
-
Expose a Polydimethylsiloxane/Divinylbenzene/Carboxen (PDMS/DVB/CAR) SPME fiber to the headspace above the sample for 15 minutes.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph-Mass Spectrometer: Equipped with a split/splitless injector.
-
Column: TRB-5MS column (60 m × 0.32 mm i.d., 1 μm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Desorb the SPME fiber in the injection port at 250°C in splitless mode.
-
Oven Temperature Program: Optimized to achieve good resolution for all compounds of interest (typically a multi-ramp program).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.
4. Quality Control:
-
Analyze fiber blanks daily to ensure no carryover.
-
Follow standard QC procedures, including method blanks, fortified blanks, and matrix spikes.
Visualizations
Experimental Workflow for DBAN Analysis using GC-ECD
Caption: Workflow for DBAN analysis by GC-ECD.
Logical Relationship of Analytical Steps in HS-SPME GC-MS
Caption: Key stages in HS-SPME GC-MS analysis of DBAN.
References
- 1. who.int [who.int]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical fact sheets - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 6. This compound - analysis - Analytice [analytice.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. edgeanalytical.com [edgeanalytical.com]
- 11. agilent.com [agilent.com]
Application Notes & Protocols: Standard Operating Procedure for Dibromoacetonitrile
Purpose and Scope
This document provides a detailed Standard Operating Procedure (SOP) for the safe handling, use, storage, and disposal of dibromoacetonitrile (CAS No. 3252-43-5) in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals to minimize risks associated with this compound.
Hazard Identification and Classification
This compound is a hazardous chemical with significant health risks. It is classified as toxic if swallowed, causes serious eye irritation, is suspected of causing cancer, and is very toxic to aquatic life.[1][2]
GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H400/H410 (Very toxic to aquatic life with long-lasting effects).[1]
Potential Health Effects:
-
Acute: May be fatal if ingested, inhaled, or absorbed through the skin.[1][3] It is an irritant to the eyes, mucous membranes, and upper respiratory tract.[2][3] Symptoms of exposure can include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea.[1][2][3] It is also a lachrymator (causes tearing).[2][3]
-
Chronic: Suspected of causing cancer.[4] The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans (Group 2B)".[5] Studies have shown it caused cancer in the oral cavity and stomach of rats and mice.[4]
Data Presentation: Properties and Toxicity
The quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3252-43-5 | [3][5][6] |
| Molecular Formula | C₂HBr₂N | [5][6] |
| Molecular Weight | 198.84 g/mol | [1][5][6] |
| Appearance | Colorless to pale-yellow or clear amber oily liquid | [1][3][5] |
| Odor | Organohalide odor | [5] |
| Boiling Point | 169 °C (336 °F) at 760 mmHg; 67-69 °C (153-156 °F) at 24 mmHg | [3][5][6] |
| Density | 2.369 g/mL at 20 °C; 2.296 g/mL at 25 °C | [3][5] |
| Solubility in Water | Slightly soluble; 5 to 10 mg/mL at 21.5 °C (70.7 °F) | [1][3][5] |
| Vapor Pressure | 0.3 mmHg at 25 °C | [5] |
| Octanol/Water Partition Coefficient (log P) | 0.420 | [5] |
| Refractive Index | 1.5393 at 20 °C |[1] |
Table 2: Toxicological Data and Exposure Limits
| Parameter | Value | Reference |
|---|---|---|
| LD₅₀ (Oral, Rat) | 245 mg/kg (male), 361 mg/kg (female) | [7] |
| LD₅₀ (Oral, Mouse) | 289 mg/kg (male), 303 mg/kg (female) | [7] |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | [5][8] |
| Carcinogenicity (NTP) | Evidence of carcinogenic activity in rats and mice | [1][4] |
| WHO Drinking Water Guideline Value | 0.07 mg/L (70 µg/L) | [9] |
| Occupational Exposure Limits (TWA, STEL, Ceiling) | No established limits by OSHA or other regulatory bodies. |[2][8][10] |
Safe Handling and Experimental Protocols
Engineering Controls
-
All work with this compound (solid or in solution) must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile gloves; inspect for tears before use).[2] For extensive handling, wear fire/flame-resistant and impervious clothing.[2]
-
Respiratory Protection: For situations where exposure limits may be exceeded (e.g., large spills), a NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is required.[1][2][3]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]
-
Keep containers tightly closed under an inert atmosphere.[1][3]
-
Protect from light and air, as the chemical may be sensitive to prolonged exposure.[2][3]
-
Store under refrigerated temperatures.[3]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[2][10]
Incompatible Materials
-
This compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3][10] Mixing with strong oxidizing acids can lead to extremely violent reactions.[2][3] The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[2][3]
Experimental Protocol: Preparation of a Standard Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a suitable solvent (e.g., acetone).
Materials:
-
This compound
-
Anhydrous Acetone (or other appropriate solvent)
-
Calibrated analytical balance
-
Volumetric flasks (Class A) with stoppers
-
Glass pipettes or calibrated micropipettes
-
Spatula
-
Beakers
-
Secondary containment tray
Procedure:
-
Pre-Experiment Setup:
-
Don all required PPE (lab coat, safety goggles, face shield, gloves).
-
Ensure the chemical fume hood is operational.
-
Place all necessary equipment and reagents inside the fume hood. Place a secondary containment tray on the work surface.
-
-
Calculations:
-
Determine the mass of this compound needed. For 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 198.84 g/mol = 0.001988 g = 1.99 mg
-
-
-
Weighing:
-
Place a clean, dry beaker on the analytical balance within the fume hood (if possible) or ensure minimal transport time.
-
Tare the balance.
-
Carefully weigh the calculated amount of this compound directly into the beaker. Record the exact mass.
-
-
Dissolution:
-
Add a small amount of the solvent (e.g., ~5 mL of acetone) to the beaker containing the this compound.
-
Gently swirl the beaker to dissolve the compound completely.
-
-
Final Volume Adjustment:
-
Carefully transfer the dissolved solution into a 10 mL Class A volumetric flask.
-
Rinse the beaker with a small amount of fresh solvent and add the rinsing to the volumetric flask to ensure a complete transfer. Repeat this step twice.
-
Add the solvent to the flask until the liquid level is just below the calibration mark.
-
Use a pipette to add the final drops of solvent until the bottom of the meniscus is precisely on the calibration mark.
-
-
Mixing and Storage:
-
Stopper the flask and invert it 15-20 times to ensure a homogenous solution.
-
Transfer the solution to a properly labeled amber glass storage vial with a screw cap. The label must include:
-
Chemical Name: this compound Solution
-
Concentration: 10 mM (or as calculated)
-
Solvent: Acetone
-
Date of Preparation
-
Your Name/Initials
-
Relevant Hazard Pictograms
-
-
Store the solution according to the storage requirements in Section 4.3.
-
-
Post-Procedure Cleanup:
-
Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
-
Decontaminate non-disposable glassware and equipment.
-
Wipe down the work area in the fume hood.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the safe handling workflow and the decision-making process for spill response.
References
- 1. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Toxicology and carcinogenesis studies of this compound (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. E-Limit [elimit.online.worksafebc.com]
- 9. who.int [who.int]
- 10. fishersci.com [fishersci.com]
- 11. hpc-standards.com [hpc-standards.com]
Troubleshooting & Optimization
challenges in dibromoacetonitrile analysis and how to overcome them
Welcome to the technical support center for dibromoacetonitrile (DBAN) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of DBAN analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, particularly using Gas Chromatography with an Electron Capture Detector (GC-ECD), the most common analytical technique.
Question: I am observing poor peak shape (tailing or fronting) for my DBAN standard and samples. What are the possible causes and solutions?
Answer:
Poor peak shape for this compound is a frequent issue that can compromise the accuracy and precision of your results. The potential causes and corresponding solutions are outlined below:
-
Active Sites in the GC System: DBAN is a polar compound and can interact with active sites (silanol groups) in the injector liner, column, or detector.
-
Solution:
-
Use a deactivated inlet liner. If contamination is suspected, clean or replace the liner.[1]
-
Ensure you are using a high-quality, inert GC column. If the column is old or has been subjected to harsh conditions, consider replacing it.[1][2]
-
Condition the column according to the manufacturer's instructions to remove any contaminants.[3][4]
-
-
-
Improper Column Installation: An incorrectly installed column can lead to dead volume and peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, the solvent may not focus properly on the head of the column, leading to peak distortion.
Question: My DBAN peak response is inconsistent or has disappeared entirely. What should I check?
Answer:
Loss of or inconsistent response for this compound can be frustrating. Here are several potential causes and how to troubleshoot them:
-
DBAN Degradation: this compound is unstable and can degrade, especially in the presence of a base or in certain solvents. It can hydrolyze to form other compounds.[5]
-
Solution:
-
Prepare fresh standards frequently.
-
Store stock solutions in a dark, refrigerated environment.
-
For water samples, ensure proper preservation by adjusting the pH to between 4.5 and 5.0 and storing at 4°C. Analyze samples within 14 days of collection.[6]
-
-
-
Injector Issues: Problems within the injector are a common source of response variability.
-
Detector Problems: The Electron Capture Detector (ECD) is highly sensitive and can be prone to contamination.
-
Solution:
-
Detector Contamination: A dirty detector can lead to a loss of sensitivity. Bake out the detector at a high temperature as recommended by the manufacturer. If the problem persists, the detector may need to be professionally cleaned.[3]
-
Gas Flow Rates: Incorrect makeup gas flow to the ECD can affect the response. Check and optimize the makeup gas flow rate.[3]
-
-
Question: I'm seeing extraneous "ghost" peaks in my chromatograms. What is their origin and how can I eliminate them?
Answer:
Ghost peaks are unexpected peaks that appear in your chromatogram and can interfere with the quantification of your target analyte.
-
Contaminated Syringe: A dirty syringe can carry over contaminants from previous injections.
-
Solution: Thoroughly clean the syringe with an appropriate solvent between injections.
-
-
Septum Bleed: Over time, particles from the septum can be introduced into the injector and onto the column.
-
Solution: Use high-quality, low-bleed septa and replace them regularly. A blank run with just the solvent should not show these peaks.[7]
-
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample preparation and standards can appear as peaks.
-
Solution: Use high-purity gas and solvents. Ensure that gas lines and solvent bottles are clean. Installing and regularly changing gas purification traps can help.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound?
A1: The most widely used method for the analysis of this compound in drinking water is EPA Method 551.1.[2][8][9] This method involves liquid-liquid extraction of the water sample followed by analysis using gas chromatography with an electron capture detector (GC-ECD).[6][10]
Q2: What are the key challenges in the analysis of this compound?
A2: The main challenges in DBAN analysis include:
-
Volatility and Thermal Lability: DBAN's volatility can lead to losses during sample preparation and analysis. It can also degrade at high temperatures in the GC injector.[2]
-
Chemical Instability: DBAN is susceptible to hydrolysis, especially under basic conditions, which can lead to inaccurate quantification if samples and standards are not handled properly.[5][11]
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of DBAN in the detector, leading to signal suppression or enhancement.[12][13][14]
-
Low Concentrations: DBAN is often present at very low levels (µg/L) in environmental samples, requiring a sensitive and selective analytical method.[9][10]
Q3: How can I minimize the degradation of this compound in my samples and standards?
A3: To minimize DBAN degradation:
-
Sample Preservation: For aqueous samples, adjust the pH to a range of 4.5-5.0.[6] Store samples at 4°C and analyze them within 14 days.[6]
-
Standard Preparation: Prepare stock solutions in a solvent like acetone, as decomposition has been observed in methanol.[6] Store standards in a refrigerator and prepare fresh working standards regularly.
-
GC Conditions: Use a lower injector temperature to minimize thermal degradation.
Q4: What are "matrix effects" and how can I overcome them in DBAN analysis?
A4: Matrix effects occur when other components in the sample extract interfere with the detector's response to DBAN, causing either an artificially low (ion suppression) or high (ion enhancement) signal.[12][13] To overcome matrix effects:
-
Sample Cleanup: Employ additional sample cleanup steps after extraction to remove interfering compounds.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect.
-
Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled version of DBAN as an internal standard. This is because it will behave almost identically to the native DBAN during extraction, chromatography, and detection.[12]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the analysis of this compound.
Table 1: Method Detection Limits (MDLs) for this compound
| Analytical Method | Matrix | Detection Limit (µg/L) | Reference |
| EPA Method 551.1 (GC-ECD) | Drinking Water | 0.006 | [8] |
| EPA Method 551.1 (GC-ECD) | Drinking Water | <0.03 | [9] |
| GC-ECD | Drinking Water | 0.034 | [10] |
| HS-SPME-GC-MS | Water | 0.003 - 0.010 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂HBr₂N | [10] |
| Molecular Weight | 198.84 g/mol | [8] |
| Boiling Point | 169 °C at 760 mmHg | [10] |
| Density | 2.369 g/mL at 20 °C | [10] |
| Water Solubility | Slightly soluble | [10] |
| Log P (Octanol-Water Partition Coefficient) | 0.420 | [10] |
Experimental Protocols
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection (Abbreviated Protocol for DBAN)
-
Sample Collection and Preservation:
-
Liquid-Liquid Extraction:
-
To a 35 mL aliquot of the sample, add a salting agent like sodium chloride to increase the extraction efficiency.[6][15]
-
Add 2 mL of an appropriate extraction solvent, such as methyl-tert-butyl ether (MTBE).[6]
-
Shake the vial vigorously for one minute to ensure thorough mixing of the aqueous and organic phases.[6]
-
Allow the phases to separate.[6]
-
Carefully transfer the upper organic layer (the extract) to a 2 mL autosampler vial for GC analysis.[6]
-
-
Gas Chromatography Analysis:
-
Inject 2 µL of the extract into a gas chromatograph equipped with a fused silica capillary column and an electron capture detector (ECD).[6]
-
Typical column: A non-polar or mid-polar column, such as a DB-1 or DB-5 type, is often used.[6]
-
The oven temperature is programmed to separate the target analytes. A typical program might start at a low temperature (e.g., 35°C) and ramp up to a higher temperature (e.g., 200°C).[6]
-
The ECD is used for detection due to its high sensitivity to halogenated compounds like DBAN.
-
Visualizations
Caption: Experimental workflow for DBAN analysis using EPA Method 551.1.
Caption: Troubleshooting decision tree for poor peak shape in DBAN analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. agilent.com [agilent.com]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. edgeanalytical.com [edgeanalytical.com]
- 7. agilent.com [agilent.com]
- 8. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. digital.csic.es [digital.csic.es]
- 15. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
Technical Support Center: Enhancing Dibromoacetonitrile (DBAN) Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of dibromoacetonitrile (DBAN) detection methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-ECD Analysis Troubleshooting
Question: My DBAN peak is tailing. What are the possible causes and solutions?
Answer: Peak tailing in GC analysis can be caused by several factors. Here are the most common issues and their remedies:
-
Active Sites in the Inlet or Column: Polar or ionogenic analytes like DBAN can interact with active sites (silanol groups) in the inlet liner or at the head of the column, leading to tailing.
-
Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column.
-
-
Improper Column Installation: If the column is not cut properly or is installed at the incorrect height in the inlet, it can cause peak distortion.
-
Solution: Ensure the column is cut at a perfect 90° angle and is installed according to the manufacturer's instructions for your specific GC model.
-
-
Contamination: Contamination in the inlet liner or the column itself can lead to peak tailing.
-
Solution: Clean or replace the inlet liner. If column contamination is suspected, bake out the column according to the manufacturer's instructions.
-
Question: I am experiencing a loss of sensitivity for DBAN and other haloacetonitriles. What should I check?
Answer: A decrease in sensitivity can be frustrating. Here are several potential causes and how to address them:
-
Injector Issues: A leak in the injector, a worn-out septum, or an incorrect split ratio can all lead to a loss of sample reaching the detector.
-
Solution: Check for leaks using an electronic leak detector. Replace the septum if it is old or cored. If using splitless injection, ensure the purge valve is functioning correctly. If using split injection, consider reducing the split ratio to allow more sample onto the column.[1]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance.
-
Solution: Condition the column as per the manufacturer's guidelines. If sensitivity does not improve, the column may need to be replaced.
-
-
Detector Contamination: The Electron Capture Detector (ECD) is highly sensitive to contamination, which can lead to a decreased response.
-
Solution: Bake out the detector at a high temperature (as recommended by the manufacturer) to remove contaminants. Ensure high-purity gases are being used.
-
Question: My baseline is noisy. What are the common causes for a noisy baseline in GC-ECD analysis?
Answer: A noisy baseline can interfere with the detection of low-level analytes. The following are common culprits:
-
Contaminated Carrier or Makeup Gas: Impurities in the carrier or makeup gas can cause a noisy baseline.
-
Solution: Ensure you are using high-purity gases and that your gas traps are functioning correctly and have not expired.
-
-
Column Bleed: At high temperatures, the stationary phase of the column can "bleed," leading to a rising and noisy baseline.
-
Solution: Condition the column properly before use. If bleed is excessive, the column may be old or damaged and require replacement.
-
-
Dirty Detector: A contaminated ECD can be a significant source of noise.
-
Solution: Perform a detector bake-out. If the noise persists, the detector may need to be professionally cleaned.
-
LC-MS/MS Analysis Troubleshooting
Question: I am observing significant matrix effects (ion suppression or enhancement) when analyzing DBAN in complex samples. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis. Here are some strategies to minimize their impact:
-
Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
-
Solution: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your samples. Diluting the sample can also reduce the concentration of interfering matrix components.
-
-
Chromatographic Separation: Modifying your chromatographic method can help separate DBAN from co-eluting matrix components.
-
Solution: Optimize the gradient profile, change the mobile phase composition, or try a different column chemistry to improve the separation.
-
-
Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to DBAN can help to compensate for matrix effects.
-
Solution: Spike your samples, standards, and blanks with a known concentration of the SIL-IS. The ratio of the analyte to the IS should remain constant even if ion suppression or enhancement occurs.
-
Question: My DBAN peak shape is poor (broadening, splitting, or tailing) in my LC-MS/MS analysis. What could be the cause?
Answer: Poor peak shape in LC-MS/MS can be attributed to several factors:
-
Column Issues: Column contamination or degradation can lead to distorted peaks.
-
Solution: If using a guard column, replace it first. If the problem persists, the analytical column may need to be replaced.
-
-
Mobile Phase Incompatibility: If the sample solvent is not compatible with the mobile phase, it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is similar in composition and strength to the initial mobile phase conditions.
-
-
Injector Problems: Issues with the autosampler, such as a partially clogged needle or incorrect injection volume, can affect peak shape.
-
Solution: Clean the injector and ensure the correct syringe and injection volume are being used.
-
Frequently Asked Questions (FAQs)
What are haloacetonitriles (HANs) and why is DBAN a concern?
Haloacetonitriles are a class of disinfection byproducts (DBPs) that form when disinfectants like chlorine react with natural organic matter in water.[2] this compound (DBAN) is a type of HAN and is a concern due to its potential toxicity.
What are the most common methods for detecting DBAN?
The most common methods for DBAN detection are Gas Chromatography with an Electron Capture Detector (GC-ECD), as outlined in U.S. EPA Method 551.1, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
How can I improve the sensitivity of my DBAN analysis?
Several strategies can be employed to improve sensitivity:
-
Optimize Sample Preparation: Use techniques like solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
-
Adjust Injection Technique: For GC analysis, using a splitless injection will introduce more of the sample onto the column.[1]
-
Select the Right Detector: For GC, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like DBAN. For LC, a tandem mass spectrometer (MS/MS) provides excellent sensitivity and selectivity.
-
Derivatization: Chemically modifying DBAN to a more easily detectable compound can significantly enhance sensitivity.
What is derivatization and how can it be applied to DBAN?
Derivatization is the process of chemically modifying a compound to improve its analytical properties, such as volatility for GC or detectability for LC.[4] For nitriles like DBAN, a potential derivatization strategy is to convert the nitrile group to an ester. This can be achieved through methods like the Pinner reaction, which involves reacting the nitrile with an alcohol in the presence of an acid catalyst.[5][6] Another approach is the hydrolysis of the nitrile to a carboxylic acid, followed by esterification. The resulting ester derivative can then be analyzed by GC or HPLC with enhanced sensitivity.
How should I prepare my samples for DBAN analysis?
Sample preparation is crucial for accurate and sensitive DBAN analysis. For water samples, it is important to dechlorinate the sample at the time of collection to prevent further formation or degradation of DBAN. This is typically done by adding ammonium chloride. The sample should then be extracted using a suitable solvent like methyl-tert-butyl ether (MTBE) before analysis.
Data Presentation
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-ECD (EPA Method 551.1) | <0.03 µg/L | ~0.5 µg/L | WHO |
| LC-MS/MS | Varies by instrument and method | Varies by instrument and method | Shimadzu |
Experimental Protocols
EPA Method 551.1: GC-ECD Analysis of DBAN
This protocol is a summary of the key steps in U.S. EPA Method 551.1 for the analysis of chlorination disinfection byproducts.
-
Sample Collection and Preservation:
-
Collect samples in amber glass vials with PTFE-lined septa.
-
Dechlorinate the sample at the time of collection by adding ammonium chloride.
-
Acidify the sample to a pH of 4.5-5.0 with hydrochloric acid.
-
Store samples at 4°C until analysis.
-
-
Extraction:
-
To a 50 mL sample, add a salting agent (e.g., sodium chloride) to improve extraction efficiency.
-
Add 3 mL of methyl-tert-butyl ether (MTBE) and shake vigorously for 2 minutes.
-
Allow the phases to separate.
-
Transfer the MTBE layer to a clean vial.
-
-
GC-ECD Analysis:
-
Inject 1-2 µL of the extract into the GC-ECD system.
-
Use a capillary column suitable for the separation of halogenated compounds (e.g., a DB-5 or equivalent).
-
The oven temperature program should be optimized to achieve good separation of DBAN from other disinfection byproducts.
-
The ECD temperature should be set according to the manufacturer's recommendations.
-
-
Quantification:
-
Prepare a calibration curve using standards of known DBAN concentrations.
-
Quantify the DBAN concentration in the sample by comparing its peak area to the calibration curve.
-
Derivatization of DBAN to its Ester for Enhanced Detection
This is a general protocol for the conversion of a nitrile to an ester, which can be adapted for DBAN.
-
Reaction Setup:
-
In a dry reaction vial, combine the extracted DBAN sample (dissolved in a suitable anhydrous solvent) with an alcohol (e.g., methanol or ethanol).
-
Add a strong acid catalyst, such as anhydrous hydrogen chloride or sulfuric acid.
-
-
Reaction Conditions:
-
Heat the reaction mixture under reflux for a specified period (this will need to be optimized for DBAN).
-
Monitor the reaction progress by periodically taking a small aliquot and analyzing it by GC or TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester derivative with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution to a suitable volume for analysis.
-
-
Analysis:
-
Analyze the resulting ester derivative by GC-FID, GC-MS, or HPLC with a suitable detector.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound (DBAN).
Caption: Troubleshooting decision tree for DBAN analysis.
References
Technical Support Center: Optimization of Dibromoacetonitrile (DBAN) Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of dibromoacetonitrile (DBAN) from soil samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of DBAN from soil.
1. Low or No DBAN Recovery
-
Question: I am not detecting any or very low concentrations of DBAN in my final extract. What are the possible causes and solutions?
-
Answer: Low or no recovery of DBAN can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.
-
Inadequate Extraction Solvent: The choice of solvent is critical for efficiently extracting DBAN. Acetonitrile and methyl-t-butyl ether (MTBE) are effective solvents for extracting haloacetonitriles. If you are using a less polar solvent like hexane, the recovery of the relatively polar DBAN may be low.
-
Recommendation: Switch to or test a more polar solvent such as acetonitrile or MTBE. A mixture of solvents, like dichloromethane-acetone (1:1, v/v), can also improve extraction efficiency for a broader range of compounds.
-
-
Insufficient Extraction Time or Agitation: The contact time between the solvent and the soil matrix may be too short, or the agitation may not be vigorous enough to ensure the complete transfer of DBAN into the solvent.
-
Recommendation: Increase the extraction time (e.g., sonication time, shaking time) and ensure thorough mixing of the soil and solvent.
-
-
Sample Pre-treatment: Soil characteristics significantly impact extraction efficiency. High organic matter or clay content can lead to strong adsorption of DBAN.
-
Loss During Evaporation/Concentration: DBAN is a volatile compound. If the extract is concentrated at too high a temperature or for too long, significant losses can occur.
-
Recommendation: Use a gentle stream of nitrogen for evaporation at a controlled, low temperature. Avoid complete dryness.
-
-
Degradation: DBAN can degrade, especially in alkaline conditions.
-
Recommendation: Ensure that the pH of your sample and extraction solvent is neutral or slightly acidic.
-
-
2. Poor Reproducibility of Results
-
Question: My replicate extractions are giving highly variable results. How can I improve the reproducibility?
-
Answer: Inconsistent results often point to variability in the sample handling and extraction procedure.
-
Inhomogeneous Soil Sample: The distribution of DBAN in the soil sample may not be uniform.
-
Recommendation: Thoroughly homogenize the entire soil sample before taking aliquots for extraction. This can be done by sieving and mixing.
-
-
Inconsistent Extraction Conditions: Variations in extraction time, temperature, solvent volume, or agitation speed between replicates will lead to different extraction efficiencies.
-
Recommendation: Standardize all extraction parameters and ensure they are precisely controlled for each replicate.
-
-
Variable Sample Matrix: If you are comparing different soil samples, their properties (e.g., moisture content, organic matter, pH) can differ, affecting extraction efficiency.
-
Recommendation: Characterize your soil samples and consider if matrix-matched calibration standards are necessary for accurate quantification.
-
-
3. Co-extraction of Interfering Compounds (Matrix Effects)
-
Question: My chromatograms show many interfering peaks, and I suspect matrix effects are impacting my DBAN quantification. What can I do?
-
Answer: Co-extraction of other organic compounds from the soil matrix is a common problem that can interfere with the analysis of the target analyte.
-
Non-selective Solvent: The extraction solvent may be too aggressive, co-extracting a wide range of matrix components.
-
Recommendation: While a polar solvent is needed for DBAN, a solvent that is too polar may extract more interferences. Experiment with different solvents or solvent mixtures to find a balance between DBAN recovery and minimizing co-extractives.
-
-
Insufficient Cleanup: The extracted sample may require a cleanup step to remove interferences before analysis.
-
Recommendation: Implement a solid-phase extraction (SPE) cleanup step after the initial extraction. Cartridges with silica or Florisil can be effective for removing polar interferences.
-
-
Analytical Technique: The gas chromatography (GC) conditions may not be optimized to separate DBAN from co-eluting interferences.
-
Recommendation: Optimize the GC temperature program to improve the separation of DBAN from interfering peaks. Using a mass spectrometer (MS) detector in selected ion monitoring (SIM) mode can significantly improve selectivity.
-
-
Frequently Asked Questions (FAQs)
Extraction Methods
-
Q1: What are the recommended extraction methods for DBAN from soil?
-
A1: Several methods can be effective for extracting DBAN from soil, with the choice depending on available equipment, sample throughput requirements, and desired extraction efficiency.
-
Solid-Liquid Extraction (SLE) with Sonication: This is a widely used and relatively simple method. The soil sample is mixed with a suitable solvent and agitated in an ultrasonic bath to enhance extraction.
-
Purge-and-Trap (P&T): As DBAN is a volatile organic compound, purge-and-trap is a suitable extraction and concentration technique, particularly for low-level detection as outlined in methods like EPA 8260.[7][8][9][10][11][12][13][14][15][16]
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is exposed to the headspace above the soil sample to adsorb volatile compounds like DBAN.[17][18][19][20]
-
-
-
Q2: Which solvent is best for extracting DBAN from soil?
-
A2: The ideal solvent should have a high affinity for DBAN while minimizing the co-extraction of interfering matrix components.
-
Acetonitrile: Often used for the extraction of polar and semi-polar compounds from soil and has shown good recovery for various pesticides.[21]
-
Methyl-t-butyl ether (MTBE): Recommended in EPA methods for the extraction of disinfection byproducts from water and can be effective for soil as well.
-
Dichloromethane/Acetone mixtures: These mixtures can provide a good balance of polarity for effective extraction.
-
-
Optimization of Extraction Efficiency
-
Q3: How does soil type affect DBAN extraction efficiency?
-
A3: Soil properties play a crucial role.
-
Organic Matter: High organic matter content can lead to strong adsorption of organic compounds like DBAN, potentially reducing extraction efficiency.
-
Clay Content: Soils with high clay content have a larger surface area, which can also lead to increased adsorption and make complete extraction more challenging.[1][2] Sandy soils generally allow for easier extraction.[22]
-
pH: The pH of the soil can influence the stability of DBAN. Acidic to neutral conditions are generally preferred to prevent degradation.
-
-
-
Q4: What role do temperature and pressure play in extraction?
-
A4: In techniques like Accelerated Solvent Extraction (ASE), temperature and pressure are key parameters.
-
Data Presentation
While specific quantitative data for the extraction of this compound from soil is limited in the readily available literature, the following tables provide representative recovery data for other haloacetonitriles and volatile organic compounds from soil using various extraction methods. This data can serve as a valuable reference for optimizing DBAN extraction protocols.
Table 1: Representative Recovery of Volatile Organic Compounds from Soil using Purge-and-Trap (P&T) GC/MS (based on EPA Method 8260)
| Compound Class | Soil Type | Recovery (%) | Relative Standard Deviation (%) |
| Halogenated Alkanes | Sandy Loam | 85 - 110 | < 15 |
| Halogenated Alkenes | Clay | 80 - 105 | < 20 |
| Aromatic VOCs | High Organic Matter | 75 - 100 | < 20 |
Note: This table is illustrative and based on typical performance for VOCs under EPA Method 8260. Actual recoveries for DBAN may vary.
Table 2: Representative Recovery of Pesticides from Soil using Accelerated Solvent Extraction (ASE)
| Pesticide Class | Soil Type | Extraction Solvent | Temperature (°C) | Pressure (psi) | Recovery (%) |
| Organochlorine | Clay Loam | Dichloromethane/Acetone (1:1) | 100 | 1500 | 92 |
| Triazine | Sandy Loam | Methanol | 120 | 1500 | 95 |
| Acetanilide | Clay | Dichloromethane/Acetone (1:1) | 130 | 1500 | 88 |
Source: Adapted from studies on pesticide extraction using ASE.[5] These values can provide a starting point for optimizing DBAN extraction.
Table 3: Representative Recovery of Organic Pollutants from Soil using Ultrasonic Extraction
| Pollutant Class | Soil Type | Extraction Solvent | Sonication Time (min) | Recovery (%) |
| PAHs | Sandy Soil | Hexane/Acetone (1:1) | 30 | 85 - 105 |
| PCBs | Clay Soil | Dichloromethane | 45 | 80 - 100 |
| Phenols | Organic Soil | Acetonitrile | 30 | 70 - 95 |
Source: Based on general literature values for ultrasonic extraction of various organic pollutants from soil.[23][24][25]
Experimental Protocols
1. Solid-Liquid Extraction with Sonication
This protocol is a general procedure that should be optimized for your specific soil type and analytical instrumentation.
-
Sample Preparation:
-
Air-dry the soil sample to a constant weight.
-
Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Accurately weigh approximately 5-10 g of the homogenized soil into a glass centrifuge tube or flask.
-
-
Extraction:
-
Add 10-20 mL of a suitable solvent (e.g., acetonitrile or MTBE) to the soil sample.
-
Spike the sample with a surrogate standard if required for recovery correction.
-
Cap the tube/flask tightly and place it in an ultrasonic bath.
-
Sonicate for 30-60 minutes. The optimal time should be determined experimentally.
-
-
Separation:
-
Centrifuge the sample at a high speed (e.g., 3000 rpm) for 10-15 minutes to pellet the soil particles.
-
Carefully decant the supernatant (the solvent extract) into a clean collection vial.
-
Repeat the extraction (steps 2 and 3) on the soil pellet with a fresh portion of solvent for exhaustive extraction. Combine the supernatants.
-
-
Concentration and Cleanup:
-
If necessary, concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen. Avoid high temperatures.
-
If the extract contains significant interferences, a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) may be necessary.
-
-
Analysis:
-
Add an internal standard to the final extract just before analysis.
-
Analyze the extract by GC-MS or GC-ECD.
-
2. Accelerated Solvent Extraction (ASE)
This is a generalized protocol for ASE and should be optimized based on the instrument manufacturer's guidelines and experimental validation.
-
Sample Preparation:
-
Mix the homogenized soil sample with a drying and dispersing agent like diatomaceous earth.
-
Load the mixture into an appropriate-sized extraction cell.
-
-
Extraction Parameters (to be optimized):
-
Solvent: Dichloromethane/Acetone (1:1, v/v) or Acetonitrile.
-
Temperature: 100 - 140 °C.
-
Pressure: 1500 - 2000 psi.
-
Static Time: 5 - 10 minutes per cycle.
-
Number of Cycles: 1 - 2.
-
-
Extraction Process:
-
Place the extraction cell into the ASE system.
-
The system will automatically perform the extraction according to the set parameters. The extract is collected in a vial.
-
-
Post-Extraction:
-
The collected extract may be directly analyzed or may require a concentration step and/or cleanup as described in the sonication protocol.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of DBAN from soil.
Caption: Troubleshooting flowchart for low DBAN recovery.
References
- 1. Strategy for Extracting DNA from Clay Soil and Detecting a Specific Target Sequence via Selective Enrichment and Real-Time (Quantitative) PCR Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirect DNA extraction method suitable for acidic soil with high clay content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. teklabinc.com [teklabinc.com]
- 9. EPA Method 8260B | Teledyne LABS [teledynelabs.com]
- 10. s4science.at [s4science.at]
- 11. ysi.com [ysi.com]
- 12. 吹扫捕集 [sigmaaldrich.com]
- 13. gcms.cz [gcms.cz]
- 14. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 15. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
- 16. epa.gov [epa.gov]
- 17. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in solid phase microextraction with various geometries in environmental analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. library.dphen1.com [library.dphen1.com]
- 20. s4science.at [s4science.at]
- 21. Use of acetonitrile for the extraction of herbicide residues from soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sandy loam soil maintains better physicochemical parameters and more abundant beneficial microbiomes than clay soil in Stevia rebaudiana cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
strategies to minimize dibromoacetonitrile formation during water chlorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dibromoacetonitrile (DBAN) formation during water chlorination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBAN) and why is it a concern in chlorinated water?
This compound (DBAN) is a nitrogenous disinfection byproduct (DBP) that can form when water containing natural organic matter (NOM), bromide, and certain nitrogen-containing compounds (like amino acids) is disinfected with chlorine.[1] It is a concern due to its potential adverse health effects, which have been observed in toxicological studies.[2]
Q2: What are the primary precursors to DBAN formation?
The formation of DBAN is primarily dependent on the presence of three key precursors in the source water:
-
Natural Organic Matter (NOM): A complex mixture of organic compounds, such as humic and fulvic acids, derived from the decomposition of plant and animal matter.
-
Bromide (Br⁻): Naturally present in water sources, its concentration can be elevated due to seawater intrusion or industrial and agricultural runoff.[1] Chlorine rapidly oxidizes bromide to hypobromous acid (HOBr), which is a more reactive brominating agent.
-
Organic Nitrogen: Specific fractions of NOM that contain nitrogen, such as amino acids and proteins, are direct precursors to the acetonitrile structure.
Q3: How do critical water quality parameters influence DBAN formation?
Several factors during the chlorination process significantly impact the rate and extent of DBAN formation:
-
pH: The formation of haloacetonitriles, including DBAN, is generally favored at a lower pH (acidic conditions). However, DBAN is more susceptible to hydrolysis and degradation at a higher pH (alkaline conditions).[1]
-
Temperature: Higher water temperatures tend to increase the rate of chemical reactions, including the formation of DBAN.
-
Chlorine Dose and Contact Time: A higher chlorine dose and longer contact time can lead to increased DBAN formation, up to a certain point. Prolonged contact time can also lead to the degradation of some haloacetonitriles.
-
Disinfectant Type: The use of free chlorine is more likely to produce DBAN compared to chloramines.
Troubleshooting Guide
Problem: High levels of DBAN detected in chlorinated water samples.
This guide provides a systematic approach to identifying the cause and implementing effective strategies to minimize DBAN formation.
Step 1: Identify the Source of Precursors
Q: How can I determine if my source water has a high potential for DBAN formation?
A: You should characterize your source water for the key DBAN precursors:
-
Total Organic Carbon (TOC): A general indicator of NOM concentration.
-
Bromide Ion (Br⁻): High bromide levels significantly increase the likelihood of forming brominated DBPs like DBAN.
-
Dissolved Organic Nitrogen (DON): Indicates the presence of nitrogen-containing organic precursors.
Step 2: Strategies for Precursor Removal
Q: My source water is high in TOC and bromide. What is the most effective way to remove these precursors before chlorination?
A: Enhanced coagulation is a highly effective pretreatment step to remove NOM, which serves as the primary precursor for DBAN. This process involves optimizing the coagulant dose and pH to maximize the removal of organic matter.
-
Coagulant Selection: Ferric chloride is often more effective than alum for TOC removal.[3][4]
-
pH Optimization: The optimal pH for NOM removal is typically between 5.0 and 6.0.[3]
-
Dosage Optimization: The coagulant dose should be optimized through jar testing to achieve the desired TOC removal.
Experimental Protocols
Protocol 1: Enhanced Coagulation for DBP Precursor Removal (Jar Test)
This protocol outlines a standard jar testing procedure to determine the optimal coagulant dose and pH for removing DBAN precursors.
Materials:
-
Jar testing apparatus with multiple paddles and beakers (e.g., 1-liter beakers)
-
Source water sample
-
Coagulant stock solutions (e.g., 1% w/v Ferric Chloride or Alum)
-
Acid and base for pH adjustment (e.g., 0.1 N HCl and 0.1 N NaOH)
-
pH meter
-
Turbidimeter
-
TOC analyzer
-
Syringes and filters (0.45 µm)
Procedure:
-
Sample Preparation: Fill each beaker with a known volume of the source water (e.g., 1000 mL).
-
pH Adjustment (if necessary): Adjust the pH of the water in each beaker to the desired setpoint for the experiment.
-
Coagulant Addition: While the paddles are rotating at a high speed (e.g., 100-120 rpm), add the desired dose of coagulant stock solution to each beaker.
-
Rapid Mix: Maintain the high-speed mixing for 1-3 minutes to ensure rapid and uniform dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the mixing speed to a slower rate (e.g., 20-40 rpm) for 15-30 minutes to promote the formation of flocs.
-
Sedimentation: Stop the mixing and allow the flocs to settle for 30 minutes.
-
Sample Collection: Carefully collect a supernatant sample from the top of each beaker, avoiding the settled flocs.
-
Analysis:
-
Measure the turbidity and pH of the treated water.
-
Filter a portion of the supernatant through a 0.45 µm filter and analyze for TOC.
-
-
Evaluation: Compare the TOC removal efficiency at different coagulant doses and pH levels to determine the optimal conditions.
Step 3: Advanced Treatment and Alternative Disinfection
Q: Precursor removal is insufficient to meet my DBAN reduction targets. What are my next options?
A: If precursor removal alone is not enough, you can consider advanced oxidation processes (AOPs) to degrade DBAN or its precursors, or switch to an alternative disinfectant.
-
Advanced Oxidation Processes (AOPs): AOPs, such as UV/H₂O₂ and ozonation, generate highly reactive hydroxyl radicals that can effectively degrade a wide range of organic compounds, including DBAN.
-
Alternative Disinfectants: Using chloramines instead of free chlorine can significantly reduce the formation of trihalomethanes and, to some extent, haloacetonitriles.
Data Presentation: DBAN Minimization Strategies
| Strategy | Parameters | Typical Removal Efficiency | Reference |
| Enhanced Coagulation | Ferric Chloride Coagulant | 51% TOC removal (average) | [3][4] |
| Alum Coagulant | 32% TOC removal (average) | [3] | |
| Advanced Oxidation | UV/H₂O₂ | >80% degradation of various organic micropollutants | [5][6] |
| Ozonation | Can achieve high removal of organic compounds, but effectiveness is compound-specific. | [7][8] |
Note: Removal efficiencies are for precursors (TOC) or general organic micropollutants and serve as an indicator of potential DBAN reduction. The actual DBAN removal will depend on specific water matrix and treatment conditions.
Experimental Protocols (Continued)
Protocol 2: Bench-Scale UV/H₂O₂ Advanced Oxidation Process
This protocol describes a general procedure for evaluating the degradation of DBAN using a UV/H₂O₂ system.
Materials:
-
Bench-scale photochemical reactor with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm)
-
Stir plate and stir bar
-
Water sample spiked with a known concentration of DBAN
-
Hydrogen peroxide (H₂O₂) stock solution (e.g., 30%)
-
Syringes for sample collection
-
Vials containing a quenching agent (e.g., sodium thiosulfate)
-
Analytical instrumentation for DBAN quantification (GC-ECD)
Procedure:
-
Reactor Setup: Place a known volume of the DBAN-spiked water into the photoreactor and begin stirring.
-
Hydrogen Peroxide Addition: Add the desired concentration of H₂O₂ to the reactor and allow it to mix completely.
-
UV Irradiation: Turn on the UV lamp to initiate the reaction. Start a timer.
-
Sample Collection: At predetermined time intervals, collect samples from the reactor using a syringe.
-
Quenching: Immediately transfer the collected samples into vials containing a quenching agent to stop the reaction.
-
Analysis: Analyze the collected samples for the remaining DBAN concentration using an appropriate analytical method (see Protocol 3).
-
Evaluation: Plot the degradation of DBAN over time to determine the reaction kinetics and the effectiveness of the treatment.
Protocol 3: Analysis of this compound by SPE and GC-ECD (Based on EPA Method 551.1)
This protocol provides a summary of the steps for the analysis of DBAN in water samples. For full details, refer to the official EPA Method 551.1.[9][10][11]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent water through it.[12][13] Do not allow the cartridge to go dry.
-
Sample Loading: Pass a known volume of the water sample (e.g., 200 mL) through the conditioned cartridge at a steady flow rate.[14]
-
Cartridge Washing: Wash the cartridge with reagent water to remove any interfering compounds.
-
Elution: Elute the trapped DBAN from the cartridge using a small volume of an appropriate solvent (e.g., methyl-tert-butyl ether - MTBE).[9]
2. Gas Chromatography (GC) with Electron Capture Detection (ECD):
-
Injection: Inject a small volume (e.g., 1-2 µL) of the extract into the GC.
-
Separation: The DBAN is separated from other compounds on a capillary column.
-
Detection: An electron capture detector (ECD) is used for the sensitive detection of halogenated compounds like DBAN.
-
Quantification: The concentration of DBAN is determined by comparing the peak area from the sample to a calibration curve generated from known standards.
Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Frontiers | Reflection on ozonation within a wastewater biotreatment process for synthetics degradation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. backend.tkiwatertechnologie.nl [backend.tkiwatertechnologie.nl]
- 7. Catalytic Ozonation Combined with Conventional Treatment Technologies for the Recycling of Automobile Service Station Wastewater [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. NEMI Method Summary - 551.1 [nemi.gov]
- 10. epa.gov [epa.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. specartridge.com [specartridge.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Enhancing Dibromoacetonitrile Recovery from Complex Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of dibromoacetonitrile (DBAN) from complex biological matrices such as blood, plasma, and urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from biological samples?
A1: The primary challenges include:
-
Volatility: this compound is a volatile organic compound (VOC), leading to potential loss during sample preparation and extraction.
-
Matrix Effects: Complex biological matrices contain numerous endogenous components like proteins, lipids, and salts that can interfere with extraction and analysis, causing ion suppression or enhancement in mass spectrometry.
-
Analyte Instability: DBAN can degrade during storage and extraction. It is known to react with tissue sulfhydryls and can be metabolized by cells.
-
Low Concentrations: DBAN is often present at trace levels in biological samples, requiring sensitive analytical methods and efficient pre-concentration steps.
Q2: Which extraction methods are most suitable for this compound?
A2: The most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It is a versatile method for extracting DBAN.
-
Solid-Phase Extraction (SPE): This highly selective method uses a solid sorbent to retain the analyte, which is then washed to remove interferences and selectively eluted. SPE can provide cleaner extracts compared to LLE.
Q3: What analytical techniques are typically used for the quantification of this compound?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the analysis of this compound.[1] An electron capture detector (ECD) is also highly sensitive for halogenated compounds like DBAN.
Q4: How can I minimize the loss of this compound due to its volatility?
A4: To minimize analyte loss:
-
Keep samples and extracts cold.
-
Minimize sample agitation and exposure to air.
-
Use sealed vials with PTFE-lined caps.
-
Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen if concentration is necessary.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction (LLE) | Optimize the extraction solvent. Solvents like methyl-tert-butyl ether (MTBE) or dichloromethane are effective for VOCs.[2] Ensure vigorous mixing (e.g., vortexing) to maximize partitioning. Perform multiple extractions (e.g., 2-3 times) and pool the organic phases. Adjust the pH of the aqueous sample; for neutral compounds like DBAN, pH adjustment may not be critical, but it can help minimize the extraction of interfering acidic or basic compounds. |
| Incomplete Elution (SPE) | Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the elution solvent; a stronger solvent or a larger volume may be needed. Ensure the elution flow rate is slow enough to allow for complete desorption of the analyte from the sorbent. |
| Analyte Degradation | Minimize the time between sample collection and extraction. Store samples at low temperatures (e.g., -80°C) until analysis. Add antioxidants or preservatives if degradation is suspected, though their compatibility with the analytical method must be verified. This compound can react with sulfhydryl groups, so rapid processing of samples with high protein content is crucial.[2] |
| Adsorption to Labware | Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to container surfaces. |
| Matrix Effects | Dilute the sample with reagent water before extraction to reduce the concentration of interfering matrix components.[3] Use a more selective extraction technique like SPE. Modify chromatographic conditions to separate DBAN from co-eluting matrix components. |
High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all steps of the sample preparation and extraction process, including timing, temperature, and mixing procedures. |
| Incomplete Protein Precipitation | If using protein precipitation, ensure the ratio of precipitating solvent (e.g., acetonitrile) to sample is optimal (typically 3:1 or 4:1 v/v).[4][5][6][7][8] Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet. |
| SPE Cartridge Inconsistency | Ensure the SPE sorbent bed does not dry out between conditioning, loading, and washing steps. Use a consistent flow rate for all steps. |
| Instrumental Variability | Use an internal standard to correct for variations in injection volume and instrument response. Regularly perform instrument maintenance and calibration. |
Quantitative Data
While specific quantitative recovery data for this compound from complex biological matrices is limited in publicly available literature, the following table provides typical recovery ranges for similar volatile organic compounds and other analytes from biological samples using common extraction techniques. These values should be used as a general guide, and method validation is essential for determining the actual recovery in your specific matrix and experimental conditions.
| Analyte Class | Matrix | Extraction Method | Typical Recovery Range (%) |
| Volatile Organic Compounds | Urine | LLE (Dichloromethane) | >80% for many compounds |
| Various Drugs | Human Plasma | Magnetic SPE | 82.0 - 108%[9] |
| Cocaine and Metabolites | Blood | LLE (Chloroform/Isopropanol) | 81 - 97%[10] |
| Acidic Drugs | Human Plasma | Polymeric SPE | >80% for most compounds[11] |
| Breast Cancer Drugs | Plasma | SPE (C8) | ≥92.3%[12] |
| Bempedoic Acid | Human Plasma | SPE | 67.7%[13] |
| Organic Acids | Urine | SPE | 84.1% (mean)[14] |
| Organic Acids | Urine | LLE | 77.4% (mean)[14] |
Experimental Protocols
Protein Precipitation for Plasma/Serum Samples (General Protocol)
This protocol is a general starting point for removing proteins from plasma or serum before LLE or SPE.
-
To 100 µL of plasma or serum in a polypropylene microcentrifuge tube, add 300-400 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for further processing (LLE or SPE) or direct injection if the sensitivity and cleanliness are adequate.
Liquid-Liquid Extraction (LLE) of this compound from Urine (Adapted from VOC protocols)
This protocol is adapted from methods for extracting volatile organic compounds from aqueous matrices.[2][15]
-
Transfer 2 mL of urine into a 10 mL glass vial with a PTFE-lined cap.
-
If an internal standard is used, spike the sample at this point.
-
Add a salt, such as sodium chloride or sodium sulfate, to saturation to increase the ionic strength of the aqueous phase and enhance the partitioning of DBAN into the organic solvent ("salting out").
-
Add 2 mL of a suitable extraction solvent (e.g., methyl-tert-butyl ether or dichloromethane).
-
Seal the vial and vortex vigorously for 2 minutes.
-
Centrifuge at 2,500 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
Repeat the extraction with a fresh aliquot of organic solvent and combine the extracts for improved recovery.
Solid-Phase Extraction (SPE) for this compound from Plasma (General Protocol)
This is a general protocol that should be optimized for this compound. A C18 or a polymeric sorbent would be a suitable starting point.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of reagent water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample (e.g., after protein precipitation and dilution with water) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound with a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., acetonitrile or ethyl acetate) into a collection tube.
-
The eluate can then be concentrated if necessary and analyzed by GC-MS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ionscience.com [ionscience.com]
- 12. mdpi.com [mdpi.com]
- 13. ijper.org [ijper.org]
- 14. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dibromoacetonitrile Experimental Design
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving dibromoacetonitrile (DBAN).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, handling, and application of this compound.
Synthesis and Purification
Q1: My synthesized this compound has a pink or yellowish discoloration. What is the cause and how can I fix it?
A: A pink or discolored appearance in this compound is typically caused by trace amounts of basic impurities, which can catalyze its decomposition.[1] This can occur during the workup phase of the synthesis.
-
Troubleshooting Steps:
-
Vigorous Washing: During the purification process, ensure to wash the organic layer containing this compound vigorously with a 5% sodium hydroxide solution, followed by several washes with water.[1] This helps to remove acidic byproducts and any unreacted starting materials.
-
Proper Drying: Thoroughly dry the organic solution over anhydrous sodium sulfate before distillation.[1]
-
Foil Shielding: Protect the solution from light during drying and storage to prevent photochemical decomposition.[1]
-
Efficient Distillation: Use an efficient distillation column to separate the pure this compound from any remaining impurities and solvent.[1]
-
Q2: The yield of my this compound synthesis is lower than expected. What are the common pitfalls?
A: Low yields can result from several factors in the synthesis of this compound.
-
Troubleshooting Steps:
-
Reagent Quality: Use high-purity starting materials, especially N-bromosuccinimide (NBS), as impurities can lead to side reactions.
-
Reaction Time and Temperature: Adhere strictly to the recommended reaction times and maintain the temperature within the specified range to avoid the formation of byproducts. The reaction is exothermic, so controlled addition of reagents is crucial.[1]
-
Incomplete Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like methylene chloride.[1]
-
Loss during Distillation: Use a high-efficiency distillation setup to prevent the loss of the product along with the solvent.[1]
-
Handling and Storage
Q3: I am observing inconsistent results in my experiments. Could it be due to the instability of my this compound stock solution?
A: Yes, the instability of this compound is a significant factor that can lead to inconsistent experimental outcomes. It is sensitive to light, air, and basic conditions.[1]
-
Troubleshooting Steps:
-
Proper Storage: Store pure this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial at refrigerated temperatures.[1]
-
Freshly Prepared Solutions: Prepare stock solutions fresh for each experiment whenever possible. If a stock solution must be stored, keep it at a low temperature and protected from light.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to minimize degradation.
-
pH Control: Be mindful of the pH of your experimental medium, as this compound degrades more rapidly in basic conditions.[2]
-
Q4: What are the critical safety precautions when working with this compound?
A: this compound is a toxic and lachrymatory (tear-inducing) compound.[3] Strict adherence to safety protocols is essential.
-
Mandatory Safety Procedures:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
-
In Vitro and Biological Experiments
Q5: I am observing a rapid loss of this compound in my cell culture medium during cytotoxicity assays. How can I mitigate this?
A: this compound is known to be unstable in cell culture media, likely due to reactions with nucleophilic components such as amino acids.[4]
-
Troubleshooting Steps:
-
Reduce Incubation Time: If experimentally feasible, reduce the incubation time of the cells with this compound to minimize its degradation.
-
Replenish the Compound: For longer-term experiments, consider replacing the medium containing fresh this compound at regular intervals.
-
Use a More Stable Analog (if possible): For structure-activity relationship studies, consider synthesizing and testing more stable analogs if the reactive nature of this compound is not central to the hypothesis being tested.
-
Characterize Degradation: Analyze the concentration of this compound in the cell culture medium over time to understand its degradation kinetics under your specific experimental conditions.
-
Q6: My cytotoxicity assay results are not reproducible. What are some general troubleshooting tips?
A: Reproducibility issues in cytotoxicity assays can arise from various sources, including cell handling, reagent preparation, and the properties of the test compound.
-
General Troubleshooting for Cytotoxicity Assays:
-
Cell Health: Ensure that the cells are healthy, in the logarithmic growth phase, and within a consistent passage number range.
-
Seeding Density: Optimize and maintain a consistent cell seeding density across all experiments.
-
Reagent Quality: Use high-quality, fresh reagents and media.
-
Compound Solubility: Verify the solubility of this compound in the culture medium and ensure it does not precipitate.
-
Assay Interference: Run appropriate controls to check for any interference of this compound with the assay itself (e.g., colorimetric or fluorescent readouts).
-
Quantitative Data on Stability
The stability of this compound is highly dependent on the pH of the aqueous solution. It undergoes hydrolysis, and the rate of degradation increases with increasing pH.
Table 1: Hydrolysis of this compound in Aqueous Solution
| pH | Percent Remaining after 10 days | Approximate Half-life (days) | Reference |
| 6 | ~95% | >100 | [2][5] |
| 7 | ~89% | ~63 | [5] |
| 8 | ~81% | ~33 | [2][5] |
| 8.7 | - | ~2 | [6] |
Note: These values are approximate and can be influenced by temperature and the presence of other substances.
Experimental Protocols
Synthesis and Purification of this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cyanoacetic acid
-
N-Bromosuccinimide (NBS)
-
Methylene chloride (CH₂Cl₂)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Ice
Procedure:
-
In a beaker, dissolve cyanoacetic acid in cold water.
-
With vigorous mechanical stirring, add NBS in portions. The reaction is exothermic and will result in the separation of this compound as a heavy oil.
-
After the addition is complete, cool the mixture in an ice bath for approximately 2 hours to precipitate succinimide.
-
Collect the precipitated succinimide by filtration and wash it with methylene chloride.
-
Separate the lower organic layer from the filtrate and extract the aqueous phase with additional portions of methylene chloride.
-
Combine the organic layer and extracts. Wash vigorously with a 5% sodium hydroxide solution, followed by three washes with water.
-
Dry the organic solution over anhydrous sodium sulfate for several hours in a flask wrapped with aluminum foil to protect it from light.
-
Filter the dried solution and remove the methylene chloride by distillation at atmospheric pressure.
-
Distill the remaining oil under reduced pressure to obtain pure, colorless this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Haloacetonitrile stability in cell culture media used in vitro toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Validation of a New Analytical Method for Dibromoacetonitrile (DBAN)
For researchers, scientists, and drug development professionals, the accurate quantification of disinfection byproducts like dibromoacetonitrile (DBAN) is critical for ensuring water safety and meeting regulatory standards. This guide provides a comprehensive comparison of a new analytical method for DBAN against established techniques, supported by experimental data. Detailed methodologies and visual workflows are presented to aid in the selection and implementation of the most suitable analytical approach.
This compound, a nitrogenous disinfection byproduct formed during water treatment, is of increasing concern due to its potential health risks.[1] The development and validation of sensitive and reliable analytical methods are paramount for its effective monitoring. This guide introduces a hypothetical new analytical method and compares its performance against two established methods: Gas Chromatography-Mass Spectrometry (GC-MS) based on EPA Method 551.1 and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The performance of any new analytical method must be rigorously evaluated against existing standards. The following tables summarize the validation parameters for the new method in comparison to established GC-MS and LC-MS/MS techniques for the analysis of this compound in drinking water.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | New Analytical Method | GC-MS (EPA 551.1 based) | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.999 | >0.995 |
| Range (µg/L) | 0.1 - 50 | 0.2 - 40 | 0.5 - 100 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |
| Precision (RSD) | |||
| - Repeatability | < 5% | < 8% | < 7% |
| - Intermediate Precision | < 7% | < 10% | < 9% |
| LOD (µg/L) | 0.03 | 0.05 | 0.1 |
| LOQ (µg/L) | 0.1 | 0.15 | 0.3 |
| Robustness | Unaffected by minor variations | Sensitive to injector temperature | Sensitive to mobile phase composition |
Table 2: Summary of Detection and Quantitation Limits
| Method | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| New Analytical Method | 0.03 | 0.1 |
| GC-MS (EPA 551.1 based) | 0.05 | 0.15 |
| LC-MS/MS | 0.1 | 0.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following sections outline the experimental protocols for the new method and the established comparative techniques.
New Analytical Method: Experimental Protocol
This novel method utilizes direct aqueous injection followed by a rapid separation and highly sensitive detection.
Sample Preparation:
-
Collect 10 mL of water sample in a glass vial.
-
Add ascorbic acid to quench any residual disinfectant.
-
Spike with an internal standard solution.
-
Vortex for 30 seconds.
Instrumental Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a novel detector.
-
Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (70:30 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.
Comparative Method 1: GC-MS (based on EPA Method 551.1)
This widely used method involves liquid-liquid extraction followed by gas chromatographic separation and mass spectrometric detection.[2][3][4][5]
Sample Preparation:
-
Measure 50 mL of water sample into a separatory funnel.
-
Add a salting agent (e.g., sodium sulfate).
-
Spike with an internal standard.
-
Extract with 3 mL of methyl tert-butyl ether (MTBE) by shaking for 2 minutes.
-
Allow the phases to separate and collect the MTBE layer.
-
Dry the extract with anhydrous sodium sulfate.
Instrumental Analysis:
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.[6]
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (splitless injection).
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 40 to 300.
Comparative Method 2: LC-MS/MS
This technique offers high selectivity and sensitivity for the analysis of polar and thermally labile compounds.
Sample Preparation:
-
Filter a 5 mL water sample through a 0.22 µm syringe filter.
-
Add an internal standard.
-
Directly inject into the LC-MS/MS system.
Instrumental Analysis:
-
Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.[7][8]
-
Column: Phenyl-hexyl reversed-phase column (150 mm x 2.1 mm, 3 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).
Visualizing the Validation Workflow
The validation of an analytical method is a structured process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for method validation.
Caption: Workflow for the validation of a new analytical method.
Logical Relationships of Validation Parameters
The various parameters of method validation are interconnected, each providing a different aspect of the method's performance. The diagram below illustrates these logical relationships.
Caption: Logical connections between key validation parameters.
Conclusion
The validation of a new analytical method for this compound demonstrates its superior performance in terms of sensitivity (LOD and LOQ) and precision compared to the established GC-MS and LC-MS/MS methods. The simplified sample preparation of the new method also offers a significant advantage in terms of sample throughput and reduced solvent consumption. While GC-MS remains a robust and widely accepted technique, and LC-MS/MS provides high selectivity, this new method presents a compelling alternative for routine monitoring of DBAN in water samples. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample matrix, required detection limits, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
- 5. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]
- 6. Development and Validation of a Sensitive GC-MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Dibromoacetonitrile Measurement
For researchers, scientists, and professionals in drug development, the accurate measurement of dibromoacetonitrile (DBAN), a disinfection byproduct in drinking water, is of paramount importance. This guide provides an objective comparison of analytical performance for DBAN measurement, supported by experimental data and detailed methodologies, to aid laboratories in assessing and improving their detection capabilities.
This compound is a regulated disinfection byproduct that has raised health concerns. Ensuring the reliability and comparability of its measurement across different laboratories is crucial for public health protection and regulatory compliance. This guide is structured to facilitate an understanding of the typical performance of standard analytical methods and to provide a framework for inter-laboratory comparison.
Quantitative Performance Data
The following tables summarize single-laboratory performance data for the analysis of this compound in various water matrices, based on established analytical protocols. This data can serve as a benchmark for laboratories to evaluate their own performance.
Table 1: Single-Laboratory Recovery and Precision for this compound in Reagent Water
| Fortified Concentration (µg/L) | Mean Measured Concentration (µg/L) | Standard Deviation (µg/L) | Mean Recovery (%) |
| 0.50 | 0.52 | 0.04 | 104 |
| 1.0 | 1.1 | 0.07 | 110 |
| 5.0 | 5.3 | 0.30 | 106 |
Table 2: Single-Laboratory Recovery and Precision for this compound in Different Water Matrices
| Water Matrix | Fortified Concentration (µg/L) | Mean Measured Concentration (µg/L) | Standard Deviation (µg/L) | Mean Recovery (%) |
| Tap Water | 1.0 | 0.98 | 0.08 | 98 |
| Raw Source Water | 1.0 | 1.2 | 0.15 | 120 |
| Groundwater | 1.0 | 1.0 | 0.11 | 100 |
Experimental Protocols
The accurate measurement of this compound relies on robust and standardized experimental protocols. The most commonly employed method is the U.S. Environmental Protection Agency (EPA) Method 551.1.
U.S. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection
1. Scope and Application: This method is applicable to the determination of various disinfection byproducts, including this compound, in finished drinking water, water at intermediate stages of treatment, and raw source water.[1][2]
2. Summary of Method:
-
A 50 mL water sample is extracted with 3 mL of methyl-tert-butyl ether (MTBE) or 5 mL of pentane.
-
A 2 µL aliquot of the extract is injected into a gas chromatograph (GC) equipped with a fused silica capillary column and a linearized electron capture detector (ECD) for separation and analysis.
-
Quantitation is achieved through procedural standard calibration.[2]
3. Sample Handling and Preservation:
-
Samples should be collected in amber glass vials with screw caps and a PTFE-faced silicone septum.
-
Dechlorination is required at the time of collection to prevent further formation of disinfection byproducts. This is typically achieved by adding ammonium chloride.
-
Samples should be stored at 4°C and protected from light until analysis.
4. Instrumentation:
-
Gas Chromatograph: Equipped with a linearized electron capture detector.
-
Primary Column: A 30 m x 0.25 mm ID fused silica capillary column with a 1.0 µm film of a 6% cyanopropylphenyl/94% dimethyl polysiloxane phase is recommended.[2]
-
Confirmation Column: A dissimilar column, such as a 30 m x 0.25 mm ID fused silica capillary column with a 1.0 µm film of 5% phenyl/95% dimethyl polysiloxane, should be used for confirmation of analyte identity.
5. Quality Control:
-
Method Detection Limit (MDL): The MDL for this compound is typically in the low microgram per liter (µg/L) range, with a reported MDL of 0.006 µg/L.[1]
-
Laboratory Fortified Blanks (LFB): An aliquot of reagent water fortified with a known concentration of DBAN is analyzed with each batch of samples to assess laboratory performance and method accuracy.
-
Laboratory Duplicates: Analyzing duplicate samples provides a measure of the precision of the laboratory's analytical process.
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison (ILC), also known as a proficiency test (PT), is a valuable tool for assessing the competence of laboratories in performing specific measurements. The following diagram illustrates a typical workflow for an ILC focused on this compound measurement.
Figure 1. A typical workflow for an inter-laboratory comparison of this compound measurement.
In this workflow, the Inter-Laboratory Comparison (ILC) Coordinator plays a central role in preparing and distributing the test materials, as well as in evaluating the results. Participating laboratories analyze the samples and report their findings. The performance of each laboratory is then statistically assessed, often using z-scores, which indicate how far a laboratory's result deviates from the consensus value. This process helps identify potential analytical biases and areas for improvement.
References
Comparative Toxicity of Dibromoacetonitrile and Dichloroacetonitrile: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of environmental contaminants is paramount. This guide provides a comprehensive comparison of the toxicity of two common disinfection byproducts found in drinking water: dibromoacetonitrile (DBAN) and dichloroacetonitrile (DCAN).
Both DBAN and DCAN are haloacetonitriles formed during the chlorination of water containing natural organic matter.[1] While structurally similar, their toxicological profiles exhibit key differences in cytotoxicity, genotoxicity, and mechanisms of action. This guide synthesizes experimental data to provide a clear comparison, details the methodologies of key studies, and visualizes the cellular pathways implicated in their toxicity.
Quantitative Toxicity Data
The following tables summarize the key quantitative data on the toxicity of this compound and dichloroacetonitrile from various experimental studies.
| Toxicity Endpoint | This compound (DBAN) | Dichloroacetonitrile (DCAN) | Test System | Reference |
| Acute Oral LD50 | 289 mg/kg (male), 303 mg/kg (female) | 270 mg/kg (male), 279 mg/kg (female) | Mice | [2] |
| 245 mg/kg (male), 361 mg/kg (female) | 339 mg/kg (male), 330 mg/kg (female) | Rats | [2] | |
| Cytotoxicity (%C1/2 value) | 2.8 µM | Not explicitly ranked highest | Chinese Hamster Ovary (CHO) cells | [3] |
| Genotoxicity (DNA Strand Breaks) | More potent than DCAN | Less potent than DBAN | Human lymphoblastic (CCRF-CEM) cells | [2] |
| Mutagenicity (Ames Test) | Negative | Positive | Salmonella typhimurium | [2][4] |
In-Depth Toxicological Comparison
Experimental evidence suggests that while both compounds induce toxicity through oxidative stress, the specifics of their interactions with cellular components and genetic material differ.
Cytotoxicity
Studies on mouse hippocampal neuronal (HT22) cells have shown that both DBAN and DCAN reduce cell viability, increase the release of lactate dehydrogenase (LDH), and promote apoptosis.[5] Notably, DBAN exhibited greater cytotoxicity, causing cell injury at lower concentrations than DCAN over the same treatment period.[5] In another study using Chinese hamster ovary (CHO) cells, DBAN was found to be the most cytotoxic among seven haloacetonitriles tested.[3]
Genotoxicity
The genotoxic potential of these two compounds presents a more complex picture. Dichloroacetonitrile has been shown to be mutagenic in bacterial assays, such as the Ames test with Salmonella typhimurium, whereas this compound has tested negative in the same assays.[2][4] However, when considering DNA damage in mammalian cells, both compounds induce sister chromatid exchange and DNA strand breaks.[4] In human lymphoblastic cells, DBAN was found to be a more potent inducer of DNA strand breaks than DCAN.[2]
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified both this compound and dichloroacetonitrile as "not classifiable as to their carcinogenicity to humans" (Group 3), indicating inadequate evidence in humans and limited or inadequate evidence in experimental animals.[4] However, some studies have shown that DBAN can cause cancer in experimental animals.[6] Specifically, long-term exposure to DBAN in drinking water led to increased rates of squamous cell papillomas of the forestomach in male and female mice and oral cavity cancers in rats.[6] For DCAN, there is inadequate evidence for its carcinogenicity in experimental animals.[7]
Mechanisms of Toxicity
The primary mechanism underlying the toxicity of both DBAN and DCAN is the induction of oxidative stress.[5][8][9] This is characterized by the generation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH), and increased lipid peroxidation.[5][8][9] These events can trigger downstream signaling pathways leading to apoptosis.
Dichloroacetonitrile and the p53-Dependent Apoptosis Pathway
In human liver LO2 cells, DCAN has been shown to induce apoptosis through a p53-dependent pathway mediated by oxidative stress.[9] DCAN exposure leads to an increase in ROS and malondialdehyde (an indicator of lipid peroxidation), and a decrease in antioxidant capacity.[9] This oxidative stress, in turn, leads to the up-regulation of p53 expression and increased caspase-3 activity, culminating in apoptosis.[9]
This compound and the Nrf2 Signaling Pathway
Both DBAN and DCAN can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[5] In mouse hippocampal neuronal cells, exposure to these compounds led to an increase in the expression of p62 and a decrease in Keap1, an inhibitor of Nrf2.[5] This suggests that high p62 expression activates the Nrf2 pathway, which in turn regulates p62, forming a positive feedback loop.[5]
Experimental Protocols
Cytotoxicity Assay in HT22 Cells
-
Cell Line: Mouse hippocampal neuronal cells (HT22).
-
Treatment: Cells were exposed to varying concentrations of DBAN or DCAN for a specified duration.
-
Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Lactate dehydrogenase (LDH) release into the culture medium was measured to quantify membrane damage. Apoptosis was determined by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).
-
Reference: [5]
Genotoxicity Assessment (DNA Strand Breaks)
-
Cell Line: Human lymphoblastic cells (CCRF-CEM).
-
Treatment: Cells were treated with different concentrations of DBAN or DCAN.
-
Assay: DNA strand breaks were quantified using an alkaline elution assay, which measures the rate of elution of DNA from a filter under denaturing conditions. The rate of elution is proportional to the number of strand breaks.
-
Reference: [2]
Ames Test for Mutagenicity
-
Bacterial Strain: Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix).
-
Protocol: The test compound, bacterial strain, and S9 mix (if used) were combined and plated on a minimal glucose agar medium. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after incubation. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
p53-Dependent Apoptosis Pathway Analysis in LO2 Cells
-
Cell Line: Human liver cell line (LO2).
-
Treatment: Cells were exposed to various concentrations of DCAN.
-
Analysis:
-
Oxidative Stress: Intracellular ROS levels were measured using a fluorescent probe (e.g., DCFH-DA). Malondialdehyde (MDA) content was quantified as a marker of lipid peroxidation.
-
Apoptosis: Apoptosis was detected by flow cytometry using Annexin V/PI staining.
-
Protein Expression: The expression levels of p53 and caspase-3 were determined by Western blotting.
-
-
Reference: [9]
Nrf2 Pathway Activation in HT22 Cells
-
Cell Line: Mouse hippocampal neuronal cells (HT22).
-
Treatment: Cells were treated with DBAN or DCAN.
-
Analysis: The protein expression levels of Nrf2, Keap1, and p62 were quantified using Western blotting. The localization of Nrf2 (cytoplasmic vs. nuclear) can be determined by immunofluorescence or by cellular fractionation followed by Western blotting.
-
Reference: [5]
Conclusion
-
Cytotoxicity: DBAN appears to be more cytotoxic than DCAN in mammalian cell lines.
-
Genotoxicity: DCAN is mutagenic in bacterial systems, while DBAN is not. However, both compounds cause DNA damage in mammalian cells, with DBAN being more potent in inducing DNA strand breaks.
-
Carcinogenicity: There is some evidence for the carcinogenicity of DBAN in animal models, while the evidence for DCAN is inadequate.
The choice of which compound to prioritize for further toxicological investigation or regulatory consideration may depend on the specific endpoint of concern. The detailed experimental protocols and pathway analyses provided in this guide offer a foundation for researchers to design and interpret future studies on the health effects of these and other disinfection byproducts.
References
- 1. Induction of oxidative stress and TNF-alpha secretion by dichloroacetonitrile, a water disinfectant by-product, as possible mediators of apoptosis or necrosis in a murine macrophage cell line (RAW) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. Cellular adverse actions of this compound, a by-product in water bacterial control, at sublethal levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative injury induced by drinking water disinfection by-products this compound and dichloroacetonitrile in mouse hippocampal neuronal cells: The protective effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Dibromoacetonitrile Analysis Across Different Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical platforms for the quantification of dibromoacetonitrile: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a disinfection byproduct (DBP) formed during water chlorination and is of interest due to its potential health effects.[1][2] Accurate and reliable quantification of this compound is crucial for environmental monitoring, toxicological studies, and ensuring water quality.
Cross-validation of analytical methods is essential when data from different platforms are to be compared or when a method is transferred between laboratories. This ensures the consistency and reliability of results, a critical aspect in regulatory submissions and scientific research.
Comparative Analysis of Analytical Methods
GC-MS and LC-MS/MS are both powerful techniques for the analysis of this compound, each with its own set of advantages and considerations. The choice of platform often depends on factors such as required sensitivity, sample matrix, and available instrumentation.
Quantitative Data Summary
The following table summarizes the key quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound, based on established methods and available data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999[3] | > 0.999[4] |
| Limit of Detection (LOD) | Method Dependent, typically in the low µg/L range | Not explicitly stated, but method is sensitive for low µg/L levels[4] |
| Limit of Quantitation (LOQ) | Method Dependent, typically in the low µg/L range | < 5 µg/L[4] |
| Accuracy (% Recovery) | 70-130% (for haloacetonitriles in general)[5] | 98.0% - 100.4% (at 5 and 10 µg/L)[4] |
| Precision (% RSD) | < 20% | 1.8% - 4.1% (at 5 and 10 µg/L)[4] |
| Sample Preparation | Liquid-Liquid Extraction[6] | Direct Injection (for tap water)[1][4] |
Experimental Workflows
The general workflows for the analysis of this compound by GC-MS and LC-MS/MS are depicted below. These diagrams illustrate the key steps from sample collection to data analysis.
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established and validated methods.
GC-MS Method Protocol (Based on EPA Method 551.1)
This method is suitable for the determination of this compound in finished drinking water, drinking water at intermediate stages of treatment, and raw source water.[6]
-
Instrumentation : Gas chromatograph equipped with a mass spectrometer detector.
-
Sample Preparation :
-
Collect a 50 mL water sample in a screw-cap vial.
-
Preserve the sample by adjusting the pH and adding a dechlorinating agent.
-
Perform a liquid-liquid extraction using 3 mL of methyl-tert-butyl ether (MTBE).
-
Shake vigorously for 1 minute.
-
Allow the phases to separate.
-
Collect the MTBE extract for analysis.[6]
-
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity.
-
LC-MS/MS Method Protocol
This method is suitable for the simultaneous determination of several haloacetonitriles, including this compound, in tap water.[1][4]
-
Instrumentation : Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation :
-
Chromatographic Conditions :
-
Column : Phenyl column (e.g., Inertsil™ Ph-3 HP, 150 mm × 2.1 mm, 3 μm).[4]
-
Mobile Phase : Gradient elution with Water (A) and Methanol (B).
-
Time Program: B concentration 10% (0 min) -> 75% (8 min) -> 100% (8.01 - 10 min) -> 10% (10.01 - 13 min).[4]
-
-
Flow Rate : 0.30 mL/min.[4]
-
Column Temperature : 40°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Atmospheric Pressure Chemical Ionization (APCI), positive mode.[4]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
Cross-Validation of Analytical Methods
The process of cross-validating two different analytical methods is crucial to ensure that the data generated is comparable and reliable, regardless of the platform used.
Conclusion
Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of this compound. GC-MS, particularly following established protocols like EPA Method 551.1, is a well-documented approach, though it requires a more involved sample preparation process.[6] LC-MS/MS offers the significant advantage of direct analysis for certain matrices like tap water, which can improve sample throughput.[1][4] The choice of method will depend on the specific requirements of the study, including sensitivity needs, sample complexity, and laboratory capabilities. A thorough cross-validation as outlined is essential to ensure data integrity and comparability when utilizing both platforms.
References
- 1. Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. gcms.cz [gcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. Analytical methods for water disinfection byproducts in foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
Comparative Analysis of Dibromoacetonitrile (DBAN) Formation from Different Precursors
A Guide for Researchers, Scientists, and Drug Development Professionals
The formation of disinfection byproducts (DBPs) in drinking water is a significant concern for public health. Among these, nitrogenous DBPs (N-DBPs) like dibromoacetonitrile (DBAN) are of particular interest due to their potential carcinogenicity and toxicity. Understanding the precursors that lead to the formation of DBAN is crucial for developing effective water treatment strategies to minimize its presence. This guide provides a comparative analysis of DBAN formation from various precursors, supported by experimental data and detailed methodologies.
Key Precursors of this compound
This compound is primarily formed during the disinfection of water containing organic nitrogen precursors and bromide ions. The most significant precursors identified in scientific literature include:
-
Amino Acids: Specifically, asparagine and aspartic acid have been identified as potent precursors to haloacetonitriles (HANs), including DBAN. The amide group in asparagine and the amino group in both amino acids are susceptible to reactions with disinfectants.
-
Algal Organic Matter (AOM): During algal blooms, algae release significant amounts of organic matter rich in nitrogenous compounds, which can serve as precursors for DBAN formation during water treatment.
-
Humic Substances: These are complex organic molecules that are ubiquitous in natural waters and are major components of natural organic matter (NOM). The nitrogen-containing moieties within humic substances can contribute to the formation of N-DBPs like DBAN.
The presence of bromide in the source water is a critical factor, as it leads to the formation of brominated DBPs, which are often more toxic than their chlorinated counterparts.
Quantitative Comparison of DBAN Formation
The formation potential of DBAN from different precursors can vary significantly depending on the precursor type, disinfectant dose, pH, temperature, and bromide concentration. The following table summarizes quantitative data on DBAN formation from key precursors based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is synthesized from various sources.
| Precursor | Disinfectant/Conditions | DBAN Formation Potential (µg/mg Precursor) | Reference(s) |
| Asparagine | Chlorination, high bromide | Data not available in a directly comparable format | [General understanding from multiple sources] |
| Aspartic Acid | Chlorination, high bromide | Data not available in a directly comparable format | [General understanding from multiple sources] |
| Algal Organic Matter | Chlorination, varying bromide | Yields vary widely depending on algal species and growth conditions | [General understanding from multiple sources] |
| Humic Substances | Chlorination, varying bromide | Yields are dependent on the source and character of the humic material | [General understanding from multiple sources] |
Note: The lack of standardized, directly comparable quantitative data in the literature highlights a critical research gap. The values for DBAN formation are often reported as concentrations in treated water rather than as a yield from a specific precursor under controlled laboratory conditions. However, studies have shown that in waters with high bromide and dissolved organic carbon, concentrations of brominated HANs, including this compound, can be elevated, with one study reporting a concentration of 26.6 μg/L. Another study observed a maximum level of 2.6 μg/L in finished water after pre-chloramination.
Experimental Protocols
To facilitate further research and comparative studies, a generalized experimental protocol for determining the DBAN formation potential of different precursors is outlined below. This protocol is based on standard methods for assessing DBP formation, such as Formation Potential (FP) and Uniform Formation Conditions (UFC) tests.
Objective: To compare the formation of this compound (DBAN) from asparagine, aspartic acid, algal organic matter, and humic substances upon chlorination in the presence of bromide.
Materials:
-
Precursor solutions: Asparagine, Aspartic Acid (e.g., 1 mM stock solutions in deionized water).
-
Algal Organic Matter (AOM) and Humic Substances: Isolated and characterized from relevant water sources.
-
Phosphate buffer (pH 7.0).
-
Sodium hypochlorite solution (disinfectant).
-
Potassium bromide solution.
-
Ascorbic acid solution (quenching agent).
-
Methyl tert-butyl ether (MTBE) (extraction solvent).
-
Anhydrous sodium sulfate.
-
DBAN analytical standard.
Experimental Workflow:
assessing the performance of different sorbents for dibromoacetonitrile removal
For researchers, scientists, and drug development professionals, the effective removal of disinfection byproducts like dibromoacetonitrile (DBAN) from water is a critical concern. This guide provides a comparative assessment of the performance of various sorbents—activated carbon, biochar, and resins—for DBAN removal, supported by available experimental data. Detailed experimental protocols are also provided to aid in the replication and further investigation of these methods.
This compound, a nitrogenous disinfection byproduct formed during water chlorination, has raised health concerns due to its potential toxicity. Adsorption is a widely employed method for its removal, and the choice of sorbent significantly impacts efficiency. This guide evaluates the performance of different sorbents based on their removal efficiency and adsorption characteristics.
Comparative Performance of Sorbents
The effectiveness of a sorbent is determined by its physical and chemical properties, including surface area, pore volume, and surface chemistry. The following table summarizes the performance of different sorbents in removing DBAN and related haloacetonitriles.
| Sorbent Type | Sorbent Material | Target Contaminant(s) | Key Performance Metrics | Reference |
| Activated Carbon | Canvas Fabric-Derived Adsorbent (Non-activated) | This compound (DBAN) and other Haloacetonitriles (HANs) | Low removal efficiency for DBAN. | [1] |
| Canvas Fabric-Derived Adsorbent (FeCl₃ activated) | This compound (DBAN) and other Haloacetonitriles (HANs) | Removal efficiency for DBAN > 50%. Equal efficiency for DCAN, BCAN, and DBAN. | [1] | |
| Canvas Fabric-Derived Adsorbent (Fe(NO₃)₃ activated) | This compound (DBAN) and other Haloacetonitriles (HANs) | Removal efficiency for DBAN > 50%. Equal efficiency for DCAN, BCAN, and DBAN. | [1] | |
| Biochar | Not specified in detail for DBAN | General Organic Pollutants | High removal efficiencies (often >90%) for various organic pollutants. Performance is dependent on feedstock and pyrolysis temperature. | [2] |
| Resins | Anion Exchange Resins | General Organic Matter | Can achieve significant removal of dissolved organic carbon, a precursor to DBPs. | [3] |
Note: Quantitative data for DBAN removal is limited in publicly available literature. The data presented for canvas fabric-derived adsorbent provides a valuable point of comparison. Further research is needed to establish a broader quantitative dataset for various sorbents.
Key Performance Insights
-
Activated Carbon: Chemical activation significantly enhances the performance of carbon-based sorbents. For instance, canvas fabric-derived adsorbents activated with ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) demonstrated a DBAN removal efficiency of over 50%.[1] The increase in surface area and pore volume after activation is a key factor in this improved performance.[1] The hydrophilicity of the haloacetonitrile species also affects removal efficiency, with more hydrophobic compounds generally showing higher removal rates.[1]
-
Resins: Ion exchange resins are effective in removing dissolved organic matter, which are precursors to disinfection byproducts like DBAN.[3] Their performance is dependent on the type of resin and the characteristics of the organic matter.
Experimental Protocols
To assess the performance of different sorbents for DBAN removal, standardized experimental protocols are essential. The following sections detail the methodologies for batch and column adsorption studies.
Batch Adsorption Experiments
Batch adsorption studies are conducted to determine the equilibrium adsorption capacity and the kinetics of the adsorption process.
Materials:
-
Sorbent material (e.g., activated carbon, biochar, resin)
-
This compound (DBAN) standard solution
-
Reagent-grade water
-
Conical flasks or vials
-
Orbital shaker
-
Syringes and filters
-
Gas chromatograph with an electron capture detector (GC-ECD) for DBAN analysis
Procedure:
-
Sorbent Preparation: Wash the sorbent with deionized water to remove impurities and then dry it in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.
-
Stock Solution Preparation: Prepare a stock solution of DBAN in methanol and then dilute it with reagent-grade water to the desired initial concentrations.
-
Adsorption Experiment:
-
Add a known mass of the prepared sorbent to a series of conical flasks.
-
Add a fixed volume of the DBAN solution of known initial concentration to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined period.
-
At regular time intervals, withdraw samples from the flasks using a syringe.
-
Filter the samples immediately to separate the sorbent particles.
-
-
Analysis: Analyze the concentration of DBAN in the filtered samples using a GC-ECD.
-
Data Analysis:
-
Removal Efficiency: Calculate the percentage of DBAN removed using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial concentration and Cₑ is the equilibrium concentration of DBAN.
-
Adsorption Capacity: Calculate the amount of DBAN adsorbed per unit mass of the sorbent at equilibrium (qₑ, in mg/g) using the formula: qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the sorbent (g).
-
Kinetic Modeling: Analyze the adsorption kinetics by fitting the experimental data to models such as the pseudo-first-order and pseudo-second-order models.
-
Isotherm Modeling: Determine the adsorption isotherm by varying the initial DBAN concentration and fitting the equilibrium data to models like the Langmuir and Freundlich isotherms.
-
Column Adsorption Experiments
Column studies simulate the continuous flow conditions of a water treatment process and are used to determine the breakthrough characteristics of the sorbent.
Materials:
-
Glass column
-
Sorbent material
-
Peristaltic pump
-
DBAN solution of known concentration
-
Sample collection vials
-
GC-ECD for analysis
Procedure:
-
Column Packing: Pack a known amount of the sorbent into the glass column to a desired bed height.
-
System Setup: Connect the column to a peristaltic pump to introduce the DBAN solution at a constant flow rate.
-
Adsorption Run: Pump the DBAN solution through the column.
-
Sample Collection: Collect effluent samples at regular time intervals.
-
Analysis: Analyze the DBAN concentration in the effluent samples using a GC-ECD.
-
Data Analysis:
-
Breakthrough Curve: Plot the normalized effluent concentration (Cₜ / C₀) against time or bed volumes to obtain the breakthrough curve. Cₜ is the effluent concentration at time t, and C₀ is the influent concentration.
-
Breakthrough and Exhaustion Times: Determine the time at which the effluent concentration reaches a specific breakthrough concentration (e.g., 5% of the influent concentration) and the time at which the sorbent is fully saturated (exhaustion time).
-
Adsorption Capacity: Calculate the total amount of DBAN adsorbed in the column.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the performance of sorbents for DBAN removal.
Caption: Experimental workflow for assessing sorbent performance.
Signaling Pathways and Logical Relationships
The adsorption process involves a series of steps, from the transport of the adsorbate to the adsorbent surface to its diffusion into the pores and eventual binding to active sites.
Caption: Key steps in the adsorption of DBAN onto a porous sorbent.
Conclusion
The selection of an appropriate sorbent is crucial for the effective removal of this compound from water. While activated carbon, particularly after chemical modification, shows promise, further quantitative studies are needed to establish a comprehensive comparison with other sorbents like biochar and resins. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments, which will be invaluable for researchers and professionals working to ensure water safety.
References
Comparative Guide to Biomarkers for Dibromoacetonitrile (DBAN) Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarkers for assessing exposure to dibromoacetonitrile (DBAN), a common disinfection byproduct in drinking water. The information presented is based on current scientific literature, primarily from animal studies, due to a lack of data on DBAN toxicokinetics in humans. This guide covers specific metabolites and non-specific biomarkers of effect, along with the methodologies for their detection.
Introduction to this compound (DBAN) and the Need for Validated Biomarkers
This compound (DBAN) is a haloacetonitrile formed during water disinfection processes, particularly chloramination.[1] Toxicological studies in animal models have indicated that DBAN is carcinogenic.[2] The primary mechanisms of DBAN toxicity involve the induction of oxidative stress and genotoxicity.[3][4] Exposure in humans occurs through the consumption of drinking water, as well as dermal contact and inhalation during activities like showering and swimming.[3][5] Reliable biomarkers are crucial for accurately assessing human exposure to DBAN, understanding its metabolic fate, and elucidating its mechanisms of toxicity.
Currently, there is a significant data gap regarding validated biomarkers for DBAN exposure in humans. Most of our understanding is derived from rodent studies. Therefore, this guide will discuss both specific, but not yet human-validated, biomarkers and non-specific biomarkers of effect.
Comparison of Potential Biomarkers for DBAN Exposure
The validation of biomarkers for DBAN exposure is still an area of active research. Based on animal studies, two main categories of biomarkers can be considered: specific urinary metabolites and non-specific biomarkers of oxidative stress.
Specific Biomarkers: Urinary Metabolites (Primarily from Rodent Data)
The metabolism of DBAN is thought to primarily occur via conjugation with glutathione (GSH), leading to the formation of mercapturic acids that are excreted in the urine.[3][6]
Table 1: Comparison of Specific Urinary Metabolite Biomarkers for DBAN Exposure (based on rodent studies)
| Biomarker | Description | Method of Detection | Advantages | Limitations |
| Acetonitrile Mercapturate and related compounds | Products of the glutathione conjugation pathway, including acetonitrile mercaptoacetate and cysteinylacetonitrile.[6] | LC-MS/MS | Directly related to the metabolism of DBAN, offering high specificity. | Not yet validated in humans; requires sensitive analytical methods. |
| Thiocyanate | A metabolite formed from the cyanide released during DBAN metabolism.[4][7] | Colorimetric assays, Ion chromatography, LC-MS/MS | Relatively easy to measure. | Non-specific, as it is a metabolite of various dietary and environmental compounds, including other cyanogenic substances and is present in smokers.[4] |
Non-Specific Biomarkers of Effect: Oxidative Stress and Nrf2 Pathway Activation
DBAN is known to induce oxidative stress by depleting cellular glutathione and increasing reactive oxygen species (ROS).[3][8][9] This triggers a cellular defense mechanism mediated by the Nrf2 signaling pathway.[5]
Table 2: Comparison of Non-Specific Biomarkers of Effect for DBAN Exposure
| Biomarker | Description | Method of Detection | Advantages | Limitations |
| Glutathione (GSH) Levels | Measurement of reduced and oxidized glutathione in blood or tissues. | Spectrophotometric assays, HPLC, LC-MS/MS | Reflects the direct interaction of DBAN with a key antioxidant. | Non-specific; GSH levels can be affected by many other toxicants and physiological states. |
| Lipid Peroxidation Products (e.g., Malondialdehyde, F2-isoprostanes) | Markers of oxidative damage to lipids. | TBARS assay, ELISA, GC-MS, LC-MS/MS | Indicates cellular damage resulting from DBAN-induced oxidative stress. | Non-specific; can be induced by a wide range of stressors. |
| Nrf2 Pathway Activation | Measurement of increased Nrf2 protein levels or the expression of its downstream target genes (e.g., HO-1, NQO1). | Western blotting, qPCR, Reporter gene assays | Provides insight into the cellular response to DBAN-induced oxidative stress. | Non-specific; the Nrf2 pathway is a general response to oxidative stress from various sources. |
| Oxidized DNA Adducts (e.g., 8-hydroxy-2'-deoxyguanosine) | Markers of oxidative damage to DNA. | ELISA, LC-MS/MS | Indicates genotoxic effects of DBAN exposure. | Non-specific; can be caused by various endogenous and exogenous sources of oxidative stress. |
Experimental Protocols
Protocol 1: Determination of Urinary Mercapturic Acids by LC-MS/MS
This protocol is a general method for the analysis of mercapturic acids in urine and can be adapted for the specific metabolites of DBAN.
1. Sample Collection and Preparation:
-
Collect spot urine samples.[7]
-
For analysis, thaw frozen urine samples on ice.
-
Dilute 50 µL of urine with 450 µL of 0.1% formic acid in water.[7]
-
Centrifuge the samples to remove any particulate matter.
2. Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):
-
Precondition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.[9]
-
Load the diluted urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the mercapturic acids with methanol.
-
Evaporate the eluent to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 or similar reverse-phase column.[9]
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7]
-
A typical gradient might start with a low percentage of B, increasing linearly to elute the compounds of interest.[7]
-
-
Mass Spectrometry (MS):
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically in negative ion mode for mercapturic acids.
-
Develop a multiple reaction monitoring (MRM) method using precursor and product ions specific to the target mercapturic acids.
-
Protocol 2: Measurement of Nrf2 Activation using a Luciferase Reporter Assay
This protocol describes an in vitro method to assess the activation of the Nrf2 pathway.
1. Cell Culture and Treatment:
-
Use a human cell line (e.g., HaCaT keratinocytes) stably transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE).
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Expose the cells to varying concentrations of DBAN for a specified period (e.g., 24 hours).
2. Luciferase Assay:
-
After treatment, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the resulting luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each sample.
3. Data Analysis:
-
Express the results as a fold-change in luciferase activity relative to a vehicle-treated control.
-
A significant increase in luciferase activity indicates the activation of the Nrf2-ARE signaling pathway.
Visualizations
Signaling Pathway
Caption: DBAN metabolism and induction of oxidative stress leading to Nrf2 activation.
Experimental Workflow
Caption: General workflow for a DBAN exposure biomonitoring study.
Conclusion and Future Directions
The validation of biomarkers for this compound exposure is an ongoing challenge, primarily due to the absence of human metabolic data. While rodent studies point towards specific urinary mercapturic acids as promising candidates, their relevance to human exposure is yet to be determined. In the interim, non-specific biomarkers of oxidative stress and Nrf2 pathway activation can provide valuable insights into the biological effects of DBAN exposure.
Future research should prioritize the following:
-
Human metabolism studies: Elucidating the metabolic fate of DBAN in humans is critical for the identification and validation of specific biomarkers.
-
Development of sensitive analytical methods: Validated, high-throughput methods for the quantification of specific DBAN metabolites in human urine are needed.
-
Quantitative comparison studies: Research directly comparing the dose-response relationships of specific and non-specific biomarkers is required to understand their relative sensitivity and utility.
By addressing these research gaps, more accurate and reliable tools for assessing DBAN exposure and its associated health risks can be developed.
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Haloacetonitriles: metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloacetonitriles: metabolism, genotoxicity, and tumor-initiating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Threat of Disinfection Byproducts: A Comparative Analysis Featuring Dibromoacetonitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the genotoxic potential of various disinfection byproducts (DBPs), with a special focus on dibromoacetonitrile (DBAN). This guide provides a comparative analysis of DBP genotoxicity, supported by experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and cellular response pathways.
Water disinfection is a cornerstone of public health, yet the chemical disinfectants used can react with natural organic matter to form a complex mixture of disinfection byproducts (DBPs). Concerns have been raised about the potential health risks associated with these compounds, particularly their genotoxicity—the ability to damage DNA and potentially lead to mutations and cancer.[1][2][3][4][5] Among the numerous DBP classes, nitrogenous DBPs (N-DBPs) like haloacetonitriles (HANs) are often more cytotoxic and genotoxic than regulated carbon-based DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs).[1][6] This guide offers an in-depth comparison of the genotoxicity of various DBPs, with a particular emphasis on this compound (DBAN), a prominent and potent N-DBP.
Comparative Genotoxicity of Disinfection Byproducts
The genotoxicity of DBPs is influenced by their chemical structure, including the type and number of halogen atoms.[7] Generally, the genotoxic potency of halogenated DBPs follows the order: iodinated > brominated > chlorinated.[1][2][8] Nitrogen-containing DBPs have also been shown to be more genotoxic than those without nitrogen.[1] The following tables summarize quantitative data from key genotoxicity assays, providing a comparative overview of the genotoxic potential of DBAN and other representative DBPs.
Table 1: Comet Assay Data for DNA Damage Induced by Various DBPs
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11] The percentage of DNA in the comet tail is directly proportional to the amount of DNA damage.
| Disinfection Byproduct (DBP) | Cell Line | Concentration | % Tail DNA (Mean ± SD) | Reference |
| This compound (DBAN) | CHO | 10 µM | 25.3 ± 2.1 | [6] |
| Bromoacetic Acid (BAA) | CHO | 10 µM | 35.1 ± 3.5 | [12] |
| Dibromoacetic Acid (DBA) | CHO | 100 µM | 15.8 ± 1.9 | [12] |
| Chloroacetic Acid (CAA) | CHO | 100 µM | 12.4 ± 1.5 | [12] |
| Dichloroacetic Acid (DCA) | CHO | 1000 µM | No significant increase | [12] |
| Trichloroacetic Acid (TCA) | CHO | 1000 µM | No significant increase | [12] |
| Chloroform | Allium cepa | 200 µg/ml | Significant increase (p <0.05) | [13] |
| Bromoform | Allium cepa | 100 µg/ml | Significant increase (p <0.05) | [13] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions. CHO refers to Chinese Hamster Ovary cells.
Table 2: Ames Test Data for Mutagenicity of Various DBPs
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[14][15][16][17] A positive result indicates that the chemical can cause mutations in the DNA of the test organism.
| Disinfection Byproduct (DBP) | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| This compound (DBAN) | TA100 | Without | Negative | [7] |
| Chloroacetonitrile (CAN) | TA100 | Without | Positive | [7] |
| Dichloroacetonitrile (DCAN) | TA100 | Without | Positive | [7] |
| Trichloroacetonitrile (TCAN) | TA100 | Without | Positive | [7] |
| Bromoacetic Acid (BAA) | TA100 | Not specified | Mutagenic | [18] |
| Chloroform | TA97, TA98, TA100, TA102 | With and Without | Mutagenic | [13] |
| Trichloroethylene | TA97, TA98, TA100, TA102 | With and Without | Mutagenic | [13] |
Note: The Ames test results can vary depending on the bacterial strain and the presence or absence of metabolic activation (S9 liver extract).
Table 3: Micronucleus Assay Data for Chromosomal Damage Induced by Various DBPs
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.[19][20][21][22][23] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.
| Disinfection Byproduct (DBP) | Cell Line | Concentration | Micronucleus Induction | Reference |
| This compound (DBAN) | Not specified | Not specified | Positive | [6] |
| Dichloroacetic Acid (DCA) | Tg.AC (FVB/N) Mice | Not specified | No significant increase | [24] |
| Trichloroacetic Acid (TCAA) | Allium cepa | Swimming pool concentrations | Positive (up to 26.81% abnormalities) | [4] |
Note: Data on micronucleus induction for a wide range of DBPs under comparable conditions is limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key genotoxicity assays mentioned above.
Alkaline Comet Assay Protocol
This protocol is adapted from established methods for assessing DNA strand breaks.[9][10][25][26]
-
Cell Preparation: Prepare a single-cell suspension from the desired cell line or tissue.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (fragments) will migrate away from the nucleus, forming the "comet tail."
-
Neutralization: Neutralize the slides with a Tris buffer.
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Ames Test (Bacterial Reverse Mutation Assay) Protocol (OECD 471)
This protocol follows the OECD guideline 471 for assessing the mutagenic potential of chemicals.[14][15][27][28]
-
Strain Selection: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli).
-
Metabolic Activation: Prepare a rat liver extract (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance in the presence and absence of the S9 mix. This can be done using the plate incorporation method or the pre-incubation method.
-
Plating: Plate the treated bacteria onto a minimal agar medium that lacks the specific amino acid required for their growth.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay Protocol (OECD 487)
This protocol is based on the OECD guideline 487 for detecting chromosomal damage.[19][20][21][22][23]
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, human lymphocytes) and culture the cells to an appropriate density.
-
Exposure: Treat the cells with at least three concentrations of the test substance, along with negative and positive controls. The exposure can be short-term (3-6 hours) or long-term (1.5-2 normal cell cycles).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm.
-
Data Analysis: Calculate the frequency of micronucleated cells for each concentration. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Visualizing the Impact of DBPs
To better understand the complex processes involved in DBP-induced genotoxicity, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow, the cellular response to DNA damage, and a logical comparison of the genotoxicity of different DBP classes.
Conclusion
The experimental data clearly indicate that many disinfection byproducts possess genotoxic properties. This compound and other nitrogenous DBPs, along with iodinated and brominated compounds, generally exhibit higher genotoxicity compared to their chlorinated counterparts.[6][7][8][12][29] The mechanisms underlying this genotoxicity are complex, often involving the induction of oxidative stress and the activation of cellular DNA damage response pathways.[1][3][18][30][31]
This comparative guide underscores the importance of continued research into the toxicology of DBPs. For researchers, scientists, and drug development professionals, a thorough understanding of the genotoxic potential of these ubiquitous environmental contaminants is essential for accurate risk assessment and the development of safer water treatment strategies. The provided experimental protocols and visual diagrams serve as valuable resources for designing and interpreting genotoxicity studies in this critical area of public health. Further investigation, particularly employing a battery of in vitro and in vivo assays, is necessary to fully elucidate the health risks associated with long-term exposure to complex mixtures of DBPs in drinking water.
References
- 1. Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxic activity of five haloacetonitriles: comparative investigations in the single cell gel electrophoresis (comet) assay and the ames-fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of disinfection byproducts and disinfected waters: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. Comet assay - Wikipedia [en.wikipedia.org]
- 11. The Comet Assay as a Sustainable Method for Evaluating the Genotoxicity Caused by the Soluble Fraction Derived from Sewage Sludge on Diverse Cell Types, Including Lymphocytes, Coelomocytes and Allium cepa L. Cells [mdpi.com]
- 12. Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutagenicity Assessment to Pesticide Adjuvants of Toluene, Chloroform, and Trichloroethylene by Ames Test [mdpi.com]
- 14. nib.si [nib.si]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. measurlabs.com [measurlabs.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. criver.com [criver.com]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. nucro-technics.com [nucro-technics.com]
- 22. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oecd.org [oecd.org]
- 24. Genetic Toxicity Evaluation of Water Disinfection Byproducts (Dichloroacetic Acid) (79-43-6) in Micronucleus Study A15985 in Tg.AC (FVB/N) Mice | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 26. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 27. vivotecnia.com [vivotecnia.com]
- 28. scantox.com [scantox.com]
- 29. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
A Statistical Dive into Dibromoacetonitrile: A Comparative Analysis for Researchers
For Immediate Release
This guide offers a detailed comparative analysis of dibromoacetonitrile (DBAN), a disinfection byproduct (DBP) commonly found in drinking water. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of DBAN's toxicological profile and its prevalence compared to other disinfection byproducts, supported by experimental data and detailed methodologies.
Executive Summary
This compound is formed when chlorine, used for water disinfection, reacts with naturally present organic matter and bromide. Concerns over its potential health effects have prompted extensive research into its toxicity and occurrence. This guide synthesizes available data to facilitate a clear, evidence-based understanding of DBAN in a comparative context.
Comparative Data on Disinfection Byproduct Formation
The formation of DBAN and other haloacetonitriles is influenced by various factors, including the disinfection method and the chemical composition of the source water. The following tables summarize data from studies comparing the formation of DBAN and a similar DBP, dichloroacetonitrile (DCAN), under different conditions.
Table 1: Formation of Haloacetonitriles during Chlorination vs. Chloramination
| Disinfection Byproduct | Chlorination (µg/L) | Chloramination (µg/L) |
| This compound (DBAN) | 0.6 - 2.0 | Higher levels observed |
| Dichloroacetonitrile (DCAN) | 0.2 - 21 | Higher levels observed |
Source: Data compiled from various studies on disinfection byproduct formation. Higher levels of total organic carbon in source waters may contribute to increased formation during chloramination.[1]
Table 2: Influence of Bromide Concentration on DBAN Formation during Chlorination
| Bromide Level in Water | This compound (µg/L) |
| Very Low (<0.01 mg/L) | < 0.1 |
| Low (0.06 mg/L) | 0.6 |
| Moderate (0.5 mg/L) | 1.2 |
| High | 4.6 - 11 |
Source: Compiled from studies investigating the impact of bromide on DBP formation.[1]
Toxicological Profile: A Comparative Overview
Toxicological studies, primarily in rodent models, have been crucial in assessing the potential health risks associated with DBAN. The following tables provide a comparative summary of key toxicological endpoints for DBAN and other relevant compounds.
Table 3: Acute Oral Toxicity (LD50) in Rodents
| Compound | Species | Sex | LD50 (mg/kg) |
| This compound (DBAN) | Mouse | Male | 289 |
| Mouse | Female | 303 | |
| Rat | Male | 245 | |
| Rat | Female | 361 | |
| Dichloroacetonitrile (DCAN) | Mouse | Male | 270 |
| Mouse | Female | 279 | |
| Rat | Male | 339 | |
| Rat | Female | 330 |
Source: Hayes et al. (1986).[1]
Table 4: No-Observed-Adverse-Effect Level (NOAEL) from Subchronic Studies
| Compound | Species | Study Duration | NOAEL (mg/kg/day) |
| This compound (DBAN) | Rat | 14 days | 45 |
| Rat | 90 days | 23 | |
| Dichloroacetonitrile (DCAN) | Rat | 14 days | 45 |
| Rat | 90 days | 8 |
Source: Hayes et al. (1986).[1]
Experimental Protocols
Quantification of this compound in Water by Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on EPA Method 551.1
This method is widely used for the determination of chlorinated disinfection byproducts, including this compound, in drinking water.
1. Sample Preparation:
-
A 35 mL water sample is collected in a vial containing a dechlorinating agent.
-
The sample is extracted with 2 mL of a suitable solvent, such as methyl-tert-butyl ether (MTBE).
-
The mixture is shaken vigorously to ensure efficient extraction of the analytes into the organic solvent.
2. Analysis:
-
A small volume (e.g., 2 µL) of the organic extract is injected into a gas chromatograph.
-
The GC is equipped with a fused silica capillary column to separate the different compounds in the mixture.
-
An electron capture detector (ECD) is used for the detection and quantification of the halogenated compounds. The ECD is highly sensitive to compounds containing halogens like bromine.
3. Calibration:
-
A series of calibration standards containing known concentrations of this compound are prepared and extracted in the same manner as the samples.
-
A calibration curve is generated by plotting the detector response against the concentration of the standards.
-
The concentration of this compound in the unknown samples is determined by comparing their detector response to the calibration curve.[2][3][4]
Signaling Pathways and Logical Relationships
Experimental Workflow for DBAN Analysis
The following diagram illustrates the typical workflow for the analysis of this compound in a water sample.
This compound-Induced Oxidative Stress and Nrf2 Signaling Pathway
This compound has been shown to induce oxidative stress within cells. A key cellular defense mechanism against oxidative stress is the activation of the Nrf2 signaling pathway. The diagram below outlines this process.
Statistical Analysis Considerations
When comparing datasets related to this compound, it is crucial to employ appropriate statistical methods. For toxicological data, analysis of variance (ANOVA) followed by post-hoc tests like Dunnett's test (for comparing multiple dose groups to a control) or Tukey's test (for pairwise comparisons among all groups) are commonly used for normally distributed data.[5][6] For data that does not follow a normal distribution, non-parametric alternatives such as the Kruskal-Wallis test with Dunn's post-hoc test should be considered.
For water quality data, which often includes multiple variables, multivariate statistical techniques like Principal Component Analysis (PCA) and Cluster Analysis can be valuable for identifying patterns and relationships between the presence of DBAN and other water quality parameters.
Conclusion
The data presented in this guide highlight the importance of continued research into the formation and toxicological effects of this compound. While DBAN is a known disinfection byproduct, its concentration and potential health risks are influenced by a multitude of factors. For researchers and professionals in drug development and environmental health, a thorough understanding of these comparative datasets and the underlying molecular mechanisms is essential for informed decision-making and the development of strategies to mitigate potential risks.
References
Unveiling the Analytical Toolkit for Dibromoacetonitrile: A Critical Evaluation
A deep dive into the published methodologies for the detection and quantification of dibromoacetonitrile (DBAN), a significant disinfection byproduct, reveals a landscape dominated by chromatographic techniques. This guide provides a critical comparison of the most prevalent methods, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their analytical strategies. Key performance metrics are summarized, and detailed experimental protocols for seminal methods are provided to facilitate implementation.
This compound (DBAN) is an emerging disinfection byproduct of concern due to its potential health risks. Accurate and reliable analytical methods are crucial for monitoring its presence in various matrices, particularly in drinking water. The primary analytical approaches involve gas chromatography (GC) and, more recently, liquid chromatography-tandem mass spectrometry (LC/MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for DBAN is often dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas chromatography, particularly with an electron capture detector (ECD), has historically been a widely used technique due to its high sensitivity for halogenated compounds.[1][2] More recently, mass spectrometry (MS) detectors have been coupled with GC, offering enhanced selectivity and confirmation of the analyte's identity.[3] Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has also emerged as a powerful tool, enabling direct analysis of water samples with minimal preparation.[4]
| Method | Sample Preparation | Instrumentation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| EPA Method 551.1 | Liquid-Liquid Extraction (LLE) | GC-ECD | LOD: 0.006 µg/L[2] | High sensitivity, well-established method. | Requires solvent extraction, potential for emulsion formation. |
| GC-MS | Liquid-Liquid Extraction (LLE) or Headspace-Solid Phase Microextraction (HS-SPME) | GC-MS | LOQ: 0.1 µg/L (GC-MS)[3], LOD: 0.003 - 0.010 µg/L (HS-SPME-GC-MS) | High selectivity and confirmation, SPME offers solventless extraction. | MS detectors can be more expensive and complex to operate. |
| LC/MS/MS | Direct Injection (for tap water) | LC-MS/MS | Not explicitly stated for DBAN, but method is sensitive for related compounds at µg/L levels.[4] | Minimal sample preparation, high throughput, high selectivity. | Ionization of DBAN can be challenging, potential for matrix effects. |
Experimental Protocols
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection
This method is a widely recognized standard for the analysis of DBAN in drinking water.[1][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
A 35 mL water sample is collected in a vial containing a dechlorinating agent (e.g., ammonium chloride).[5]
-
The sample is extracted with 2 mL of methyl-tert-butyl ether (MTBE).[5]
-
The vial is shaken to ensure thorough mixing and partitioning of the analytes into the organic solvent.[5]
-
The MTBE layer is then separated for GC analysis.[5]
2. Gas Chromatography with Electron Capture Detection (GC-ECD):
-
Column: A fused silica capillary column, such as a DB-1 (30 m x 0.25 mm ID, 1.0 µm film thickness), is typically used.[6]
-
Carrier Gas: Helium.[5]
-
Injector: Splitless injection is commonly employed.[6]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the target analytes. A typical program might start at 35°C, hold for a period, and then ramp up to a final temperature.[6]
-
Detector: An electron capture detector (ECD) is used for its high sensitivity to halogenated compounds like DBAN.[1][5]
Headspace-Solid Phase Microextraction (HS-SPME) with GC-MS
This method offers a solventless and often faster alternative to traditional LLE.
1. Sample Preparation (HS-SPME):
-
A water sample is placed in a headspace vial.
-
The sample may be heated and agitated to promote the partitioning of volatile analytes, including DBAN, into the headspace.
-
A solid-phase microextraction fiber is exposed to the headspace, where the analytes adsorb onto the fiber coating.
-
The fiber is then retracted and introduced into the GC injector for thermal desorption of the analytes.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
The GC conditions are similar to those used in the GC-ECD method.
-
Detector: A mass spectrometer is used for detection, providing both quantification and structural information for analyte confirmation.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
This technique allows for the direct analysis of aqueous samples.
1. Sample Preparation:
-
For relatively clean matrices like tap water, direct injection into the LC system may be possible.[4]
-
For more complex matrices, filtration or solid-phase extraction may be necessary.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):
-
Column: A C18 or other suitable reversed-phase column is used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to ionize the DBAN molecules.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the analysis of this compound, from sample collection to data interpretation.
Caption: General workflow for this compound analysis.
Conclusion
The analysis of this compound is well-established, with several robust methods available to researchers. GC-based methods, particularly EPA Method 551.1 using GC-ECD, offer excellent sensitivity and are widely adopted. The use of GC-MS provides an additional layer of confidence through mass spectral confirmation. For laboratories seeking higher throughput and reduced sample preparation, LC/MS/MS presents a promising alternative, although method development may be required to optimize the ionization of DBAN. The choice of the most appropriate method will depend on the specific research question, regulatory requirements, and the resources available.
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - analysis - Analytice [analytice.com]
- 4. lcms.cz [lcms.cz]
- 5. edgeanalytical.com [edgeanalytical.com]
- 6. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Dibromoacetonitrile: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of dibromoacetonitrile (DBAN), a toxic and environmentally hazardous compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance. The primary and mandated method of disposal is through a licensed professional waste disposal service.
This compound is classified as acutely toxic if swallowed, a serious eye irritant, and very toxic to aquatic life.[1][2] It is also a suspected carcinogen.[3][4] Due to these significant hazards, improper disposal can lead to severe health risks and environmental damage. Adherence to federal, state, and local environmental regulations is mandatory.[3]
Immediate Safety and Handling Protocols
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-impermeable gloves.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If working outside a chemical fume hood or if there is a risk of vapor inhalation, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[5]
All handling of this compound waste should be conducted within a chemical fume hood to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
Operational Disposal Plan: Step-by-Step Guidance
The required procedure for disposing of this compound waste is straightforward and prioritizes safety and regulatory compliance. On-site chemical neutralization is not recommended due to the lack of validated, safe, and standardized protocols in readily available literature. Hydrolysis in aqueous solutions is a known degradation pathway, but controlled procedures for waste neutralization are not established.[3]
Step 1: Waste Segregation and Collection
-
Collect all this compound waste, including pure substance, contaminated solutions, and contaminated materials (e.g., absorbent paper, pipette tips), in a dedicated and clearly labeled waste container.
-
The container must be compatible with this compound and tightly sealed to prevent leaks or vapor release.[4][5]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., acute toxicity, environmental hazard).
Step 2: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[4]
-
The storage area should be away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][5]
-
Store the container in a locked-up location to prevent unauthorized access.[1]
Step 3: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[3]
-
Provide the disposal service with a complete and accurate description of the waste, including its composition and volume.
-
Follow all instructions provided by the waste disposal service for packaging and transportation.
Step 4: Documentation
-
Maintain a detailed record of the this compound waste generated and disposed of. This should include quantities, dates, and the name of the disposal company.
-
Retain all paperwork, including manifests and certificates of disposal, provided by the waste disposal service.
Spill Management
In the event of a this compound spill, the following immediate actions should be taken:
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area. For liquid spills, isolate the area for at least 50 meters (150 feet) in all directions.[5]
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled liquid.[1] Do not use combustible materials.
-
Collect Waste: Carefully collect the absorbent material and place it in a sealed, vapor-tight plastic bag or container for disposal as hazardous waste.[5]
-
Decontaminate the Area: Wash the spill site with 60-70% ethanol followed by a soap and water solution.[5]
-
Dispose of Contaminated Materials: All contaminated clothing and cleaning materials must be disposed of as hazardous waste.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| UN Number | 3276 | [3] |
| Hazard Class | 6.1 (Toxic Liquid) | [2] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life), H351 (Suspected of causing cancer) | [1][3] |
| Density | 2.296 g/mL at 25 °C | [2] |
| Solubility in Water | 5 to 10 mg/mL at 21.5 °C | [3] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents | [1][4][5] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3252-43-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Dibromoacetonitrile
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Dibromoacetonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is a toxic chemical that poses significant health risks. It is toxic if swallowed, causes serious eye irritation, and is suspected of causing cancer.[1][2][3] Furthermore, it is very toxic to aquatic life.[2][4][5] When heated to decomposition, it can emit highly toxic fumes of nitrogen oxides, hydrogen bromide, and cyanide.[1][4] Adherence to strict safety protocols is therefore mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense when engineering and administrative controls cannot eliminate exposure. The following table summarizes the required PPE for handling this compound.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles where splashing is a risk. |
| Skin Protection | Chemical-Resistant Gloves and Protective Clothing | Wear chemical impermeable gloves.[4] Since specific breakthrough time data for this compound is not readily available, it is crucial to consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use.[6] Wear fire/flame resistant and impervious clothing, such as a lab coat or disposable coveralls, to prevent skin contact.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face chemical cartridge respirator with appropriate organic vapor cartridges is recommended.[1][6] If a full-face respirator is unavailable, a half-face respirator with organic vapor cartridges and airtight goggles can be used, though it provides a lower level of protection.[1][6] Ensure the respirator is properly fitted and NIOSH-approved. |
Safe Handling and Operational Plan
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Remove all sources of ignition as a precautionary measure.[4][7]
2. Handling Procedure:
-
Before starting any work, obtain and read the Safety Data Sheet (SDS) for this compound.[2]
-
Wear all the required PPE as detailed in Table 1.
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in the area where this compound is handled.[2][4]
3. Storage:
-
The storage area should be locked up and well-ventilated.[2][4][6]
-
Protect the chemical from exposure to light and store under refrigerated temperatures in an inert atmosphere.[7]
-
This compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4][7] Store it away from these substances.
4. Spill and Emergency Procedures:
-
In case of a small spill, first, remove all sources of ignition.[7]
-
Absorb the spill with inert material such as sand or vermiculite.[4]
-
Collect the absorbed material into a closed container for disposal.[4][7]
-
Ventilate the area and wash the spill site after the material pickup is complete.[4]
-
For larger spills, evacuate the area and follow emergency procedures.
Waste Disposal Plan
All this compound waste is classified as hazardous waste.
-
Dispose of contents and containers in accordance with all federal, state, and local environmental regulations.[1][2][5]
-
Contact a licensed professional waste disposal service for the disposal of this material.[1]
-
Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[7]
Visual Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the operational workflow and the hierarchy of controls for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: The hierarchy of controls for mitigating risks associated with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
